2,2-Dimethylcyclohexanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSPBSQWRKKAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870859 | |
| Record name | 2,2-Dimethylcyclohexan-1-one | |
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Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-47-1, 1333-44-4 | |
| Record name | 2,2-Dimethylcyclohexanone | |
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| Record name | 2,2-Dimethylcyclohexanone | |
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| Record name | Dimethylcyclohexanone | |
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| Record name | 2,2-Dimethylcyclohexanone | |
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| Record name | 2,2-Dimethylcyclohexan-1-one | |
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| Record name | Dimethylcyclohexanone | |
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| Record name | 2,2-DIMETHYLCYCLOHEXANONE | |
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| Record name | 2,2-Dimethylcyclohexanone | |
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Foundational & Exploratory
2,2-Dimethylcyclohexanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,2-Dimethylcyclohexanone
Introduction
This compound (CAS No. 1193-47-1) is a fascinating and synthetically valuable organic compound.[1][2] As a sterically hindered ketone, its reactivity profile is distinct from that of its non-alkylated or mono-alkylated counterparts. The presence of a gem-dimethyl group at the α-position to the carbonyl not only imposes significant steric constraints but also dictates the regioselectivity of enolate formation, making it a predictable and powerful building block in complex molecule synthesis. This guide provides an in-depth exploration of the core chemical properties, spectroscopic signatures, reactivity, and strategic applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior and provide practical, field-proven insights into its synthetic manipulation.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and use in various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 1193-47-1 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [2][3] |
| Appearance | Clear colorless to yellow liquid | [1][4] |
| Melting Point | -20 °C to -21 °C | [1][5] |
| Boiling Point | 169-170 °C (at 768 mmHg) | [1] |
| Density | 0.912 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.448 | [1] |
| Flash Point | 50 °C (122 °F) | [1][3] |
| Solubility | Soluble in chloroform, dichloromethane | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through two primary routes: the oxidation of the corresponding alcohol or the exhaustive methylation of a less substituted cyclohexanone. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Oxidation of 2,2-Dimethylcyclohexanol
A reliable and common laboratory-scale synthesis involves the oxidation of 2,2-dimethylcyclohexanol. This precursor alcohol can be prepared via Grignard reaction on cyclohexanone, though it is also commercially available. The oxidation step requires a reagent that can efficiently convert the secondary alcohol to a ketone without promoting side reactions, such as rearrangement, which can be a risk with sterically hindered substrates under acidic conditions.[6] Pyridinium chlorochromate (PCC) is an effective choice for this transformation due to its mild, non-acidic nature.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).
-
Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the DCM, followed by a small amount of powdered Celite or silica gel. The Celite acts as a support and simplifies the workup by adsorbing the chromium byproducts.
-
Substrate Addition: A solution of 2,2-dimethylcyclohexanol (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the stirred PCC suspension at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. The mixture is stirred at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting alcohol.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short pad of silica gel or Florisil to remove the dark chromium residues.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude oil is then purified by vacuum distillation or flash column chromatography to yield pure this compound.
Caption: Workflow for the synthesis of this compound via PCC oxidation.
Spectroscopic Analysis
The structure of this compound gives rise to a distinct and predictable spectroscopic fingerprint.[7] Understanding these spectral features is crucial for reaction monitoring and product characterization.
| Spectroscopy | Key Features and Interpretation |
| ¹H NMR | ~2.4 ppm (t, 2H): Protons at C6 (α' to carbonyl). ~1.9 ppm (m, 2H): Protons at C3 (γ to carbonyl). ~1.7 ppm (m, 4H): Protons at C4 and C5 (β to carbonyl). ~1.1 ppm (s, 6H): Singlet for the two equivalent methyl groups at C2. The absence of α-protons at C2 simplifies the spectrum significantly. |
| ¹³C NMR | ~215 ppm: Carbonyl carbon (C1). ~45 ppm: Quaternary carbon (C2). ~40 ppm: Methylene carbon α' to carbonyl (C6). ~35 ppm: Methylene carbon (C3). ~27 ppm: Methyl carbons. ~22 ppm: Methylene carbons (C4, C5). |
| IR Spectroscopy | ~1705 cm⁻¹: Strong, sharp absorption characteristic of a saturated six-membered ring ketone (C=O stretch). The gem-dimethyl group does not significantly shift this frequency compared to cyclohexanone. |
| Mass Spec (EI) | 126 (M⁺): Molecular ion peak. 111: Loss of a methyl group ([M-15]⁺). 83: McLafferty rearrangement product or related fragmentation. 70, 69: Further fragmentation products.[8][9][10] |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the steric hindrance imposed by the gem-dimethyl group at the C2 position. This structural feature is not merely a passive obstruction; it actively directs the course of many reactions.
Enolate Formation: A Case of Absolute Regioselectivity
Perhaps the most significant aspect of this compound's reactivity is its behavior upon treatment with a base. Unlike ketones with protons on both α-carbons (e.g., 2-methylcyclohexanone), which can form both kinetic and thermodynamic enolates, this compound has no protons at the C2 position.[11] Consequently, deprotonation can only occur at the C6 position.
This absolute regioselectivity is a powerful tool in synthesis. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) quantitatively generates a single enolate regioisomer. This predictability eliminates the formation of isomeric byproducts in subsequent alkylation or acylation reactions, streamlining purification and improving yields.
Caption: Regioselective enolate formation from this compound.
Nucleophilic Addition to the Carbonyl
The gem-dimethyl group at C2 provides significant steric shielding to one face of the carbonyl group. This influences the trajectory of incoming nucleophiles in reactions such as Grignard additions, reductions with hydrides, and Wittig reactions. The approach of the nucleophile is preferentially from the less hindered face (anti to the methyl groups), which can lead to a degree of diastereoselectivity in the formation of the corresponding tertiary alcohol.
A notable reaction is the Mg-TiCl₄-catalyzed CH₂-transfer using CH₂Cl₂.[1][12] This process, a type of methylenation, is influenced by the steric environment of the ketone.
Applications in Research and Drug Development
The unique structural and reactivity profile of this compound makes it a valuable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical sector.[13]
-
Janus Kinase (JAK) Inhibitors: this compound is used as a reagent in the preparation of selective Janus kinase inhibitors.[4] These inhibitors are a class of drugs targeted for the treatment of autoimmune diseases like rheumatoid arthritis and organ transplant rejection. The rigid, well-defined stereochemistry provided by the dimethylcyclohexane core is often crucial for achieving specific binding to the kinase active site.
-
Retinoid Analogs: The compound serves as a starting material for synthesizing ring-demethylated analogs of 9-cis-retinoic acid.[4] Retinoids are involved in vision, cell growth, and differentiation, and their analogs are investigated for applications in oncology and dermatology. The predictable enolate chemistry of this compound allows for the controlled construction of the polyene side chain characteristic of these molecules.
-
General Organic Synthesis: It is employed in the preparation of other synthetic intermediates, such as 6,6-dimethyl-1-vinylcyclohexene.[1][12] Its role as a sterically hindered ketone makes it a useful substrate for studying reaction mechanisms and developing new synthetic methodologies.[1]
Conclusion
This compound is more than just a simple cyclic ketone. Its defining feature—the gem-dimethyl group at the α-position—imparts a unique combination of steric hindrance and absolute regiocontrol in enolate formation. This predictable reactivity profile minimizes the formation of unwanted isomers, a critical advantage in multi-step syntheses where purification can be a significant challenge. For researchers and drug development professionals, this compound represents a reliable and powerful building block for constructing complex molecular architectures, enabling the efficient synthesis of targeted therapeutics and other advanced materials.
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2,2-Dimethylcyclohexanone physical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,2-Dimethylcyclohexanone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 1193-47-1), a key synthetic intermediate in pharmaceutical and fine chemical applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physical data, spectroscopic signatures, reactivity profiles, and established protocols with an emphasis on the underlying chemical principles.
Introduction and Molecular Overview
This compound is a six-membered cyclic ketone characterized by the presence of two methyl groups on the carbon atom alpha to the carbonyl group (C2). This gem-dimethyl substitution creates significant steric hindrance, which profoundly influences its chemical reactivity and physical properties compared to its unsubstituted or mono-substituted analogs. Its utility as a building block is notable in the synthesis of complex molecules, including Janus kinase (JAK) inhibitors for autoimmune diseases and analogs of 9-cis-retinoic acid.[1]
Molecular Identity:
-
IUPAC Name: 2,2-dimethylcyclohexan-1-one[2]
-
Molecular Formula: C₈H₁₄O[3]
-
Molecular Weight: 126.20 g/mol [3]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Molecular structure of this compound.
Core Physical Properties
The physical characteristics of this compound are well-documented and essential for its handling, purification, and use in reactions. It exists as a colorless to yellow liquid at room temperature.[5][6] The quantitative physical data are summarized in the table below.
| Property | Value | Source(s) |
| Melting Point | -21 °C to -20 °C | [4][5] |
| Boiling Point | 169-170 °C at 768 mmHg | [6] |
| Density | 0.912 - 0.915 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.447 - 1.449 | [2] |
| Flash Point | 50 °C (122 °F) | [5][6] |
| Solubility | Soluble in chloroform, dichloromethane | [6] |
Spectroscopic Analysis and Characterization
Spectroscopic methods are fundamental for confirming the identity and purity of this compound. The key expected spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence of the carbonyl group. A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ , which is characteristic of a saturated six-membered ring ketone. The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's symmetry.
-
δ ~1.1 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups at the C2 position. The singlet multiplicity is due to the absence of adjacent protons (quaternary C2).
-
δ ~1.7-1.9 ppm (multiplet, 4H): These signals arise from the protons on the C4 and C5 carbons of the ring.
-
δ ~2.3-2.5 ppm (multiplet, 4H): These signals correspond to the protons on the C3 and C6 carbons, which are adjacent to either the quaternary carbon or the carbonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum is a powerful tool for confirming the carbon skeleton.
-
δ ~210-215 ppm: The carbonyl carbon (C1).
-
δ ~45-50 ppm: The quaternary carbon (C2) bearing the two methyl groups.
-
δ ~35-40 ppm: The methylene carbons adjacent to the carbonyl (C6) and the quaternary carbon (C3).
-
δ ~20-30 ppm: The remaining methylene carbons (C4, C5) and the methyl carbons.
SpectraBase and other databases confirm the availability of reference spectra for this compound.[7]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the carbonyl group and the steric hindrance imposed by the gem-dimethyl group.
Enolate Formation
Unlike ketones with protons on both alpha-carbons (e.g., 2-methylcyclohexanone), this compound can only form one regioisomeric enolate.[8] Deprotonation can only occur at the C6 position, which simplifies its use in reactions like alkylations and aldol condensations, as there is no competition between kinetic and thermodynamic enolate formation.
Caption: Regiospecific enolate formation from this compound.
Favorskii Rearrangement
A classic reaction demonstrating the utility of related structures is the Favorskii rearrangement. Treatment of the corresponding α-bromo derivative, 2-bromo-6,6-dimethylcyclohexanone, with a base like sodium hydroxide induces a ring contraction to form 2,2-dimethylcyclopentanecarboxylic acid.[9] This reaction proceeds through a cyclopropanone intermediate and is a powerful method for synthesizing five-membered rings from six-membered precursors.[9]
Use as a Synthetic Intermediate
This compound is a valuable starting material. It may be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene.[6] It is also a reported precursor in multi-step syntheses of complex pharmaceutical targets.[1][10]
Synthesis Protocol: Alkylation of 2-Methylcyclohexanone
A common conceptual route to this compound involves the methylation of 2-methylcyclohexanone. To achieve methylation at the more substituted C2 position, the reaction must be run under conditions that favor the formation of the more stable (thermodynamic) enolate.
Objective: To synthesize this compound from 2-Methylcyclohexanone via thermodynamic enolate alkylation.
Principle: Using a weaker, non-bulky base (like sodium ethoxide) at a higher temperature allows the initially formed kinetic enolate (at C6) to equilibrate to the more substituted and thermodynamically stable enolate (at C2) before alkylation occurs.[8]
Methodology:
-
Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A catalytic amount of sodium ethoxide is added to a solution of 2-methylcyclohexanone in an appropriate solvent like ethanol.
-
Equilibration: The mixture is heated to reflux to allow the kinetic and thermodynamic enolates to reach equilibrium. The thermodynamic enolate will be the major species present.
-
Alkylation: An alkylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The enolate attacks the methyl iodide in an SN2 reaction.
-
Workup: After the reaction is complete, it is cooled and quenched with a weak acid (e.g., saturated aqueous ammonium chloride).
-
Extraction & Purification: The product is extracted into an organic solvent (e.g., diethyl ether), washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation to yield this compound.[8]
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[11] It is harmful if swallowed, in contact with skin, or if inhaled.[2]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor).[11]
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[11]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11]
-
P403+P235: Store in a well-ventilated place. Keep cool.[11]
-
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[11][12] Use of a chemical fume hood and appropriate personal protective equipment (PPE) is mandatory.
Conclusion
This compound is a sterically hindered ketone with well-defined physical properties and distinct chemical reactivity. Its inability to form competing enolates makes it a predictable and valuable building block in organic synthesis. For researchers in medicinal chemistry and drug development, a thorough understanding of its characteristics, from its spectroscopic signature to its safe handling protocols, is essential for its effective application in the synthesis of novel and complex molecular targets.
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A Comprehensive Spectroscopic Guide to 2,2-Dimethylcyclohexanone
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylcyclohexanone (CAS No. 1193-47-1) is a six-membered cyclic ketone with a molecular formula of C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][2][3] The presence of a gem-dimethyl group adjacent to the carbonyl functionality introduces distinct steric and electronic effects that are reflected in its spectroscopic properties. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural characterization. The detailed spectroscopic information and protocols contained herein are intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra for this compound are typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the cyclohexane ring and the two methyl groups. The protons on the carbon alpha to the carbonyl group are deshielded and appear at a lower field.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 - 2.5 | Multiplet | 2H | H-6 (α to C=O) |
| ~1.8 - 1.9 | Multiplet | 2H | H-3 |
| ~1.6 - 1.7 | Multiplet | 4H | H-4, H-5 |
| 1.08 | Singlet | 6H | 2 x CH₃ |
Data is compiled from typical values for substituted cyclohexanones and may vary slightly based on experimental conditions.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is significantly deshielded and appears at a very low field.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~215 | C=O (C-1) |
| ~45 | C-2 |
| ~38 | C-6 |
| ~35 | C-3 |
| ~27 | 2 x CH₃ |
| ~22 | C-4 |
| ~20 | C-5 |
Data is compiled from typical values for substituted cyclohexanones and may vary slightly based on experimental conditions.[4][5]
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise ratio for the less sensitive ¹³C nucleus.
-
Figure 1: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~2950 - 2850 | Strong | C-H Stretch | Alkane |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1465 | Medium | CH₂ Bend | Alkane |
The position of the carbonyl stretch at approximately 1715 cm⁻¹ is characteristic of a saturated six-membered cyclic ketone.[6][7][8] Ring strain in smaller cyclic ketones would shift this absorption to a higher wavenumber.[7]
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for analyzing liquid samples.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and the sample compartment is purged with dry air or nitrogen to minimize atmospheric interference.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal with a solvent-moistened soft tissue.
-
Figure 2: Workflow for ATR-FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 126 | ~25 | [M]⁺ (Molecular Ion) |
| 111 | ~20 | [M - CH₃]⁺ |
| 98 | ~15 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |
| 83 | ~40 | [M - C₃H₇]⁺ |
| 82 | ~100 | [M - C₃H₈]⁺ (Base Peak) |
| 69 | ~60 | [C₅H₉]⁺ |
| 56 | ~65 | [C₄H₈]⁺ |
| 55 | ~45 | [C₄H₇]⁺ |
| 42 | ~50 | [C₃H₆]⁺ |
Data obtained from the NIST WebBook.[1]
Fragmentation Pathway
The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion (m/z 126). Subsequent fragmentation occurs through various pathways, including alpha-cleavage and McLafferty rearrangement. The base peak at m/z 82 is a result of the loss of a propyl radical followed by the loss of a hydrogen atom.
Figure 3: Simplified Fragmentation Pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for analyzing volatile compounds like this compound.[8]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
-
-
GC-MS System Setup:
-
GC: Use a suitable capillary column (e.g., a non-polar DB-5ms). Set the oven temperature program to achieve good separation (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Injector: Set the injector temperature to 250°C.
-
MS: Operate in electron ionization (EI) mode at 70 eV. Set the mass analyzer to scan a range of m/z 40-200.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
The separated components elute from the GC column and enter the mass spectrometer for ionization and detection.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak and compare it to a reference library (e.g., NIST) for confirmation.
-
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. The detailed ¹H NMR, ¹³C NMR, IR, and MS data, along with the step-by-step experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important cyclic ketone. The provided workflows and fragmentation pathways offer further insight into the principles behind the spectroscopic analysis, empowering researchers and professionals in their scientific endeavors.
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An In-depth Technical Guide to the NMR Spectral Analysis of 2,2-Dimethylcyclohexanone
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,2-dimethylcyclohexanone, a sterically hindered ketone.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of one- and two-dimensional NMR spectroscopy for the unambiguous structural elucidation of this compound. We will explore the causality behind spectral features and outline robust experimental protocols, ensuring a self-validating approach to analysis.
Molecular Structure and Symmetry Considerations
This compound (C₈H₁₄O, Molar Mass: 126.20 g/mol ) is a cyclic ketone featuring a quaternary carbon at the C2 position, adjacent to the carbonyl group.[3][4][5] This substitution pattern significantly influences the molecule's conformational dynamics and, consequently, its NMR spectra.
The presence of a plane of symmetry that bisects the C1-C4 bond is disrupted by the gem-dimethyl group at C2, rendering the two methyl groups and the protons on each methylene group diastereotopic. This lack of higher-order symmetry means we should expect to see distinct NMR signals for each unique carbon and proton environment.
Caption: Logical workflow for 2D NMR-based structure elucidation.
-
COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). [6]For this compound, cross-peaks will confirm the H6-H5-H4-H3 coupling network through the cyclohexane ring. The absence of correlations to the methyl signals will confirm they are singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon to which it is directly attached. [7]It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group. For example, the proton signal at ~2.3 ppm will show a cross-peak to the carbon signal at ~40 ppm, assigning them as H6 and C6, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (2-3 bonds). [7]It is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations include from the methyl protons (~1.1 ppm) to the quaternary carbon C2 (~48 ppm) and the carbonyl carbon C1 (~212 ppm).
Experimental Protocol for NMR Analysis
Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data.
A. Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is free of particulate matter and residual solvents. If necessary, purify the compound via distillation or chromatography.
-
Massing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments. [8][9]The higher concentration for ¹³C is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a standard first choice for non-polar to moderately polar organic compounds. [10]4. Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. [8]5. Transfer & Filtration: Transfer the solution into a 5 mm NMR tube. To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette. [11]The final solution height in the tube should be 4-5 cm. [11][12]6. Labeling: Clearly label the NMR tube with the sample identity.
B. Spectrometer Setup and Data Acquisition:
-
Instrument Insertion: Carefully wipe the exterior of the NMR tube before inserting it into the spectrometer's spinner turbine.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which is crucial for sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. A typical experiment involves 8-16 scans.
-
¹³C and DEPT Acquisition: Acquire a broadband-decoupled ¹³C spectrum. Due to the lower sensitivity, this will require a significantly larger number of scans. Subsequently, run DEPT-90 and DEPT-135 experiments to determine carbon multiplicities.
-
2D Spectra Acquisition: Run standard COSY, HSQC, and HMBC pulse programs. These experiments are longer and require careful setup of spectral widths and acquisition times in both dimensions.
Conclusion
The comprehensive NMR analysis of this compound is a prime example of leveraging a suite of modern spectroscopic techniques for definitive structure elucidation. By systematically interpreting 1D ¹H and ¹³C spectra and corroborating assignments with 2D correlation experiments like COSY, HSQC, and HMBC, researchers can achieve an unambiguous and self-validated characterization of the molecule. The principles and workflows detailed in this guide are broadly applicable to the structural analysis of complex organic molecules in academic and industrial research.
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- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
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- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).
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- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy.
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Introduction: Understanding the Sterically Hindered Ketone
An In-depth Technical Guide to 2,2-Dimethylcyclohexanone (CAS: 1193-47-1)
This compound is a fascinating and synthetically useful organic compound.[1][2] Identified by the CAS Registry Number 1193-47-1, this six-membered cyclic ketone is distinguished by the presence of two methyl groups on the carbon atom adjacent (in the alpha-position) to the carbonyl group.[3][4] This gem-dimethyl substitution imparts significant steric hindrance, a feature that profoundly governs its chemical reactivity and makes it a valuable building block in targeted organic synthesis.[5] Its utility has been demonstrated in the synthesis of complex molecules, including analogs of 9-cis-retinoic acid and selective Janus kinase (JAK) inhibitors for treating autoimmune diseases.[1]
This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its spectroscopic signature, unique reactivity, and safe handling protocols.
Core Chemical & Physical Properties
The physical and chemical properties of this compound are foundational to its handling and application in experimental work. It is a colorless liquid at room temperature with a characteristic ketone odor.[1]
| Property | Value | Source(s) |
| CAS Number | 1193-47-1 | [3][6] |
| Molecular Formula | C₈H₁₄O | [3][4][6] |
| Molecular Weight | 126.20 g/mol | [4][7] |
| Appearance | Colourless liquid | [1] |
| Density | 0.912 g/mL at 25 °C | [5][7] |
| Boiling Point | 169-170 °C at 768 mmHg | [7][8] |
| Melting Point | -20 °C | [6][7] |
| Flash Point | 50 °C (122 °F) - closed cup | [6][7] |
| Refractive Index (n20/D) | 1.448 | [6][7] |
| InChIKey | KNSPBSQWRKKAPI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1(C)CCCCC1=O | [3] |
Synthesis and Purification: A Protocol Grounded in Regioselectivity
The synthesis of this compound is a classic example of controlling regioselectivity in enolate chemistry. A common and effective laboratory-scale method involves the exhaustive methylation of 2-methylcyclohexanone. The rationale behind this approach is that the initial methylation at the C-2 position is followed by a second methylation at the same carbon, driven by the reaction conditions.
Synthetic Workflow: α,α-Dimethylation
The process begins with the deprotonation of a less-substituted precursor, like 2-methylcyclohexanone, to form an enolate, which then acts as a nucleophile to attack an alkylating agent such as iodomethane.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Alkylation of 2-Methylcyclohexanone
This protocol describes a representative procedure. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), as strong bases like sodium hydride are water-reactive.
-
Apparatus Setup: Equip a flame-dried, three-necked round-bottomed flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Base Suspension: Under a positive pressure of nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and anhydrous solvent (e.g., toluene or THF).
-
Enolate Formation: While stirring, add a solution of 2-methylcyclohexanone (1.0 equivalent) in the anhydrous solvent dropwise to the NaH suspension at room temperature. The mixture may warm, and hydrogen gas will evolve. Stir the mixture at room temperature or with gentle heating until hydrogen evolution ceases, indicating complete formation of the sodium enolate.[5]
-
Alkylation: Cool the reaction mixture in an ice bath. Add iodomethane (2.5 equivalents) dropwise via the dropping funnel at a rate that maintains the internal temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the disappearance of the starting material.
-
Quenching: Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any unreacted base.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄).[9]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil contains the desired product along with potential byproducts (like 2,6-dimethylcyclohexanone) and unreacted starting materials.[9][10] Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[9]
Spectroscopic Analysis and Structural Validation
The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The data available from resources like SpectraBase provide a clear signature for its structure.[11][12]
| Spectroscopic Technique | Key Features and Interpretation |
| ¹H NMR | The spectrum lacks a proton at the α-carbon (C2), a key indicator of disubstitution. The two methyl groups appear as a sharp singlet (6H) around δ 1.0-1.2 ppm. The remaining ring protons (8H) appear as a complex multiplet between δ 1.6-2.5 ppm. |
| ¹³C NMR | A characteristic quaternary carbon signal appears around δ 45-50 ppm (C2). The carbonyl carbon (C=O) gives a signal downfield, typically > δ 210 ppm.[13] The two equivalent methyl carbons resonate at approximately δ 25 ppm. |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band is observed in the range of 1705-1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a six-membered cyclic ketone.[13] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion (M⁺) peak at m/z = 126.[4] Key fragmentation patterns arise from the loss of methyl (M-15, m/z = 111) and propyl (M-43, m/z = 83) groups, and McLafferty rearrangement products. |
Chemical Reactivity: The Influence of Steric Hindrance
The gem-dimethyl group at the C2 position is the dominant structural feature controlling the reactivity of this compound. This steric bulk creates a highly hindered environment around the carbonyl group and dictates the regiochemistry of enolate formation.
Enolate Formation and Subsequent Reactions
Unlike its less substituted analog, cyclohexanone, this compound can only form an enolate on one side of the carbonyl group—at the C6 position. The C2 position is blocked as it is a quaternary, non-enolizable center. This removes any ambiguity in reactions that proceed via an enolate intermediate, making it a predictable and valuable substrate.
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The Chemistry of a Hindered Ketone: A Technical Guide to 2,2-Dimethylcyclohexanone
An In-depth Exploration of its Synthesis, Properties, and Historical Context for the Research Scientist.
Introduction
2,2-Dimethylcyclohexanone is a sterically hindered cyclic ketone that serves as a valuable building block and intermediate in organic synthesis.[1][2] Its gem-dimethyl group at the α-position to the carbonyl imparts unique reactivity and stability, making it a subject of interest in both mechanistic studies and the synthesis of complex molecules, including pharmaceuticals and fragrances.[1][3] This technical guide provides a comprehensive overview of this compound, from its fundamental properties and modern synthetic routes to a discussion of its plausible historical discovery and early preparative methods.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and development. This compound is a colorless liquid at room temperature with a characteristic ketone odor.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [6] |
| Molecular Weight | 126.20 g/mol | [4][6] |
| CAS Number | 1193-47-1 | [4] |
| Boiling Point | 169-170 °C (at 768 mmHg) | [4] |
| Melting Point | -20 °C | [4] |
| Density | 0.912 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.448 | [4] |
| Flash Point | 50 °C | [5] |
Spectroscopic analysis provides the structural fingerprint of a molecule. The key spectral features of this compound are consistent with its structure, notably the presence of the carbonyl group and the gem-dimethyl moiety. Spectroscopic data for this compound is available across various databases.[7]
Modern Synthetic Methodologies
The contemporary synthesis of this compound and its derivatives relies on well-established and efficient reactions in organic chemistry. A prevalent approach involves the α,α-dimethylation of cyclohexanone or a related precursor.
Direct Alkylation of Cyclohexanone
The direct methylation of cyclohexanone can be challenging due to competing reactions and the formation of isomeric byproducts. However, modern methods using strong bases and controlled reaction conditions can achieve the desired gem-dimethylation.
Experimental Protocol: Synthesis of this compound via Exhaustive Methylation of Cyclohexanone (Illustrative)
Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.
Materials:
-
Cyclohexanone
-
Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of cyclohexanone in the anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice-salt bath or a dry ice-acetone bath.
-
A solution of a strong, non-nucleophilic base (e.g., LDA in THF) is added dropwise to the stirred cyclohexanone solution to form the enolate.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time to ensure complete enolate formation.
-
Methyl iodide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
To achieve dimethylation, a second equivalent of base is added, followed by a second equivalent of methyl iodide.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Causality in Experimental Choices:
-
Strong, Non-nucleophilic Base: The use of a base like LDA is crucial to ensure rapid and complete deprotonation to form the enolate without competing nucleophilic addition to the carbonyl group.
-
Anhydrous Conditions: The exclusion of water is critical as the enolate is a strong base and will be quenched by any protic solvent.
-
Inert Atmosphere: Prevents the reaction of the highly reactive enolate with oxygen.
-
Stepwise Methylation: While a one-pot exhaustive methylation is possible, a stepwise approach can offer better control and potentially higher yields of the desired 2,2-dimethyl product over mono-methylated and other byproducts.
Diagram 1: Synthetic Pathway to this compound
Caption: General synthetic scheme for the preparation of this compound from cyclohexanone.
Synthesis from 2,2-Dimethylcyclohexane-1,3-dione
An alternative and often high-yielding route involves the synthesis and subsequent reduction of 2,2-dimethylcyclohexane-1,3-dione. This intermediate is readily prepared from 2-methylcyclohexane-1,3-dione.[8]
Experimental Protocol: Synthesis of 2,2-Dimethylcyclohexane-1,3-dione [8]
Materials:
-
2-Methylcyclohexane-1,3-dione
-
Dry methanol
-
Triton B (40% in methanol)
-
Methyl iodide
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
5% Sodium thiosulfate solution
-
Saturated sodium hydrogen carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 2-methylcyclohexane-1,3-dione in dry methanol.
-
Add Triton B dropwise to the stirred solution.
-
After the addition is complete, stir for 10 minutes at room temperature, then add methyl iodide.
-
Heat the solution under reflux for 16-20 hours.
-
Cool the reaction mixture and remove most of the methanol by rotary evaporation.
-
Pour the residue into a mixture of concentrated hydrochloric acid and ice and stir for 30 minutes.
-
Collect any precipitated solid by filtration and extract the filtrate with ethyl acetate.
-
Wash the combined ethyl acetate extracts sequentially with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Distill the residue to obtain 2,2-dimethylcyclohexane-1,3-dione.[8]
The resulting 2,2-dimethylcyclohexane-1,3-dione can then be converted to this compound through various reduction methods, such as a Clemmensen or Wolff-Kishner reduction, or via conversion to a dithiane followed by desulfurization.
Historical Context and Plausible Early Synthesis
While a definitive publication detailing the first synthesis of this compound is not readily apparent in the accessible literature, we can infer its likely origins and early synthetic approaches based on the state of organic chemistry in the early 20th century. The pioneering work of chemists like Otto Wallach on cyclic ketones, such as the first documented synthesis of 2-methylcyclohexanone in 1906, provides a valuable historical backdrop.
The concept of the "gem-dimethyl effect," later known as the Thorpe-Ingold effect, which describes the kinetic favorability of cyclization and intramolecular reactions when gem-dimethyl groups are present, was also being developed during this period. This theoretical framework would have encouraged chemists to explore the synthesis and properties of such substituted cyclic compounds.
A plausible early synthesis of this compound would have likely involved the exhaustive methylation of cyclohexanone using the reagents and techniques available at the time.
Plausible Early 20th Century Synthesis Protocol (Hypothetical)
Materials:
-
Cyclohexanone
-
Sodium metal
-
Anhydrous toluene or xylene
-
Methyl iodide
Procedure:
-
In a flask fitted with a reflux condenser, sodium metal would be dissolved in anhydrous toluene or xylene with heating to form a fine suspension.
-
Cyclohexanone would be added to this suspension to form the sodium enolate.
-
Methyl iodide would then be added, and the mixture heated under reflux.
-
A second portion of sodium and methyl iodide would be added to drive the reaction towards dimethylation.
-
After the reaction, water would be carefully added to quench any unreacted sodium and to dissolve the sodium iodide byproduct.
-
The organic layer would be separated, washed with water, and dried.
-
The final product would be isolated by fractional distillation.
Causality and Limitations of Early Methods:
-
Sodium Metal: This was a common and powerful base used in early organic synthesis to generate enolates.
-
High Temperatures: Reactions were often run at higher temperatures for extended periods to ensure completion.
-
Yield and Purity: Without the benefit of modern strong, non-nucleophilic bases and chromatographic purification techniques, the yields of this compound would likely have been modest, and the product would have contained isomeric and mono-alkylated impurities.
Diagram 2: Logical Flow of Early Synthetic Chemistry
Caption: Intersecting factors leading to the likely early synthesis of this compound.
Applications in Modern Synthesis
This compound is a versatile intermediate in the synthesis of a variety of more complex molecules. Its sterically hindered nature can be exploited to direct reactions at other positions of the ring. It has been used in the preparation of:
-
Pharmaceutical Intermediates: The cyclohexanone core is a common scaffold in medicinal chemistry, and the gem-dimethyl group can enhance metabolic stability or modulate biological activity.[1][3]
-
Fragrance Compounds: The structural motif of substituted cyclohexanones is found in many fragrance molecules.
-
Vinylcyclohexene Derivatives: It can be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene.[4]
Conclusion
This compound, a seemingly simple molecule, holds a significant place in the toolkit of the modern organic chemist. Its synthesis, now refined and efficient, has a rich historical context rooted in the foundational explorations of cyclic chemistry. The unique steric and electronic properties conferred by the gem-dimethyl group continue to make it a valuable synthon for the construction of intricate molecular architectures, ensuring its continued relevance in both academic research and industrial applications. This guide has provided a comprehensive overview of its properties, synthesis, and historical background, offering a solid foundation for researchers and professionals in the chemical sciences.
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An In-Depth Technical Guide to the Conformational Analysis of 2,2-Dimethylcyclohexanone
Executive Summary
2,2-Dimethylcyclohexanone is a sterically hindered ketone that serves as a valuable model system for understanding the intricate interplay of steric and electronic effects that govern the three-dimensional structure of cyclic molecules.[1] The presence of a gem-dimethyl group adjacent to the carbonyl function introduces significant steric strain, challenging the canonical low-energy chair conformation typically observed in substituted cyclohexanes. This guide provides a comprehensive exploration of the conformational landscape of this compound, detailing the energetic factors that dictate its preferred structures and the advanced analytical techniques used for their elucidation. We present an integrated approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to provide a holistic understanding of this molecule's conformational dynamics. This document is intended to serve as a technical resource for researchers in medicinal chemistry, organic synthesis, and materials science, where precise control over molecular conformation is paramount for designing molecules with desired properties.
Introduction: The Significance of Conformational Control in Cyclic Systems
Conformational analysis, the study of the three-dimensional shapes of molecules and their relative energies, is a cornerstone of modern chemistry. For cyclic systems, particularly the cyclohexane ring, the preferred conformation dictates the molecule's physical properties, reactivity, and biological activity. The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral sp³ bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds).[2][3]
The introduction of a carbonyl group to form cyclohexanone flattens the ring at the sp²-hybridized carbon, which consequently lowers the energy barrier for ring inversion and reduces the energy difference between the chair and higher-energy twist-boat conformations.[4] When further substituents are added, such as the gem-dimethyl group in this compound, the conformational equilibrium is significantly perturbed, offering a rich platform for detailed stereochemical investigation.
The Conformational Landscape of this compound
The primary challenge in the conformational analysis of this compound lies in the steric demands of the gem-dimethyl group at the C2 position. This substitution pattern forces a reconsideration of the simple chair model.
The Strained Chair Conformation
In a hypothetical chair conformation, the C2 carbon bears two methyl groups. In any chair form, one of these methyl groups must occupy an axial position, while the other is equatorial. An axial methyl group on a cyclohexane ring introduces significant destabilization due to steric repulsion with the other two axial hydrogens on the same face of the ring, an effect known as 1,3-diaxial interaction.[5][6][7] This steric strain is a major determinant of conformational preference.
The Twist-Boat Conformation: An Escape from Strain?
To alleviate the severe 1,3-diaxial strain inherent in the chair form, this compound can adopt a non-chair conformation. The most likely alternative is the twist-boat conformation. While the boat conformation itself is unstable due to flagpole interactions and eclipsed bonds, twisting it relieves some of this strain.[2][3] For highly substituted cyclohexanes, particularly those with bulky groups that create unfavorable axial interactions, the twist-boat can become a significantly populated or even the dominant conformer.[3][8] The equilibrium between these forms is a delicate balance of competing steric and torsional strains.
Caption: Conformational equilibrium between the strained chair and the twist-boat forms.
Energetic Considerations: A Quantitative Perspective
The relative stability of conformers is quantified by differences in Gibbs free energy (ΔG). For substituted cyclohexanes, "A-values" are used to express the free energy difference between a conformer with a substituent in the axial position versus the equatorial position.[9]
The A-value for a single methyl group is approximately 1.74 kcal/mol, reflecting the energetic penalty of placing it in an axial position due to two gauche-butane-like 1,3-diaxial interactions.[6][9][10] In this compound, the chair conformation must accommodate one axial methyl group, leading to significant inherent strain. The presence of the adjacent sp² carbonyl carbon slightly alters the geometry and the precise energetic cost compared to methylcyclohexane, but the destabilizing interaction remains substantial.
| Interaction | Description | Estimated Energy Cost (kcal/mol) |
| 1,3-Diaxial Strain | Steric repulsion between an axial methyl group and axial hydrogens at C4 and C6. | ~1.7 - 1.8 (for one methyl group)[10][11] |
| Torsional Strain | Eclipsing interactions between bonds on adjacent atoms, more prominent in boat and flattened chair forms. | Variable |
| gem-Dimethyl Effect | The presence of two methyl groups on the same carbon can favor cyclization and influence bond angles, subtly altering ring puckering and stability.[12][13] | Context-dependent |
Table 1: Key Energetic Factors Governing Conformational Stability.
The high energetic penalty of the axial methyl group in the chair form makes the twist-boat a highly competitive alternative. Computational studies are essential to accurately quantify the small energy differences between these competing conformations.
Methodologies for Conformational Elucidation
A multi-pronged approach combining solution-state, solid-state, and theoretical methods is required for a definitive conformational analysis.
Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying conformational equilibria in solution.[14][15] At room temperature, if the rate of interconversion between conformers (ring flipping) is fast on the NMR timescale, a time-averaged spectrum is observed. By cooling the sample, it is often possible to slow this interconversion enough to observe the distinct spectra of individual conformers.[8]
Key NMR Observables:
-
Chemical Shifts (δ): Protons in an axial position are typically more shielded (found at a lower ppm value) than their equatorial counterparts.
-
Coupling Constants (J): The magnitude of the coupling constant between vicinal protons (³JHH) is highly dependent on the dihedral angle between them. Large couplings (8-13 Hz) are indicative of axial-axial relationships (~180°), while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
Protocol 1: Low-Temperature ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent suitable for low-temperature work (e.g., deuterated methanol, CD₂Cl₂).
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.
-
Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.
-
Coalescence and "Freeze-Out": Observe the broadening of signals as the temperature decreases, followed by their sharpening into two distinct sets of peaks below the coalescence temperature. This "freeze-out" point represents the successful separation of signals from the individual conformers.
-
Data Analysis:
-
Integrate the signals corresponding to each conformer to determine their relative populations.
-
Use the equation ΔG = -RT ln(K_eq) , where K_eq is the equilibrium constant (ratio of conformer populations), to calculate the free energy difference between the conformers.
-
Analyze the coupling constants in the low-temperature spectra to assign the chair and/or twist-boat structures.
-
Part B: X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[16][17] This technique yields precise bond lengths, bond angles, and torsion angles. While the solid-state structure may not perfectly represent the major conformation in solution due to crystal packing forces, it provides an invaluable experimental benchmark for a low-energy structure. For substituted cyclohexanones, X-ray analysis can definitively confirm whether the ring adopts a chair, twist-boat, or other conformation in the crystalline form.[18][19]
Part C: Computational Chemistry
Theoretical calculations are indispensable for mapping the potential energy surface of a molecule. Methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) can be used to:
-
Calculate the relative energies of different conformers (e.g., chair vs. twist-boat) with high accuracy.
-
Predict NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.
-
Model the transition states between conformers to understand the dynamics of ring inversion.
Protocol 2: Computational Conformational Search and Energy Calculation
-
Structure Building: Construct a 3D model of this compound using a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., MMFF94 force field) to identify all low-energy minima.
-
Geometry Optimization and Energy Calculation: Take the lowest energy conformers identified in the search (e.g., the chair and various twist-boat forms) and perform a full geometry optimization and frequency calculation using a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*). The frequency calculation confirms that the structures are true minima (no imaginary frequencies).
-
Analysis: Compare the calculated relative electronic energies (or Gibbs free energies) of the optimized structures to predict the most stable conformer and the equilibrium population, which can then be compared to the experimental NMR data.
Integrated Analysis Workflow
A robust conformational analysis does not rely on a single technique. Instead, it integrates multiple methods in a self-validating system.
Caption: A workflow illustrating the synergy between computational and experimental methods.
This integrated approach ensures trustworthiness. Computational predictions guide experimental design (e.g., the temperature range for VT-NMR), while experimental results (NMR populations, crystal structure) provide crucial benchmarks for validating and refining the theoretical models.
Conclusion and Future Directions
The conformational analysis of this compound reveals a fascinating case where the classic chair preference of a cyclohexane ring is challenged by significant steric strain. The balance between the strained chair and the alternative twist-boat conformation is subtle and highly dependent on the physical state (solution vs. solid) and solvent. A comprehensive understanding, achieved through the synergistic application of NMR spectroscopy, X-ray crystallography, and high-level computational chemistry, is essential.
For drug development professionals, understanding how such seemingly minor structural modifications can drastically alter molecular shape is critical. This knowledge enables the rational design of conformationally restricted analogues to optimize binding affinity, selectivity, and pharmacokinetic properties. Future work could involve studying the influence of different solvents on the conformational equilibrium or synthesizing derivatives to systematically probe the steric and electronic limits of the cyclohexanone ring system.
References
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- ResearchGate. (n.d.). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts | Request PDF.
- Dibble, D. J., Ziller, J. W., & Woerpel, K. A. (2011). Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. PubMed.
- Collum, D. B., et al. (1984). Substituent effects on the stereochemistry of substituted cyclohexanone dimethylhydrazone alkylations. An x-ray crystal structure of lithiated cyclohexanone dimethylhydrazone. Journal of the American Chemical Society.
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- Royal Society of Chemistry. (n.d.). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2.
- Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351.
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- Wikipedia. (n.d.). A value.
- Arkivoc. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone.
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- American Chemical Society. (n.d.). From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study.
- ResearchGate. (n.d.). The crystal structure of phase III cyclohexanone, viewed down the....
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- Spectroscopy Letters. (n.d.). Twist-Boat Conformation in Some 3, 5-Dimethyl-2, 6-Diaryl-4-Oxanone Oximes.
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A Technical Guide to the Computational Analysis of 2,2-Dimethylcyclohexanone: Structure, Conformation, and Spectroscopic Properties
Abstract
This technical guide provides a comprehensive framework for the computational investigation of 2,2-dimethylcyclohexanone, a substituted cyclic ketone of interest in organic synthesis and medicinal chemistry. We delve into the principles of conformational analysis and detail a robust, self-validating computational workflow using Density Functional Theory (DFT) for the accurate prediction of its structural and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of substituted cyclohexanones. The methodologies outlined herein provide a rigorous foundation for studies in reaction mechanisms, stereoselectivity, and molecular design.
Introduction: The Stereochemical Nuances of this compound
Substituted cyclohexanones are fundamental motifs in a vast array of organic molecules, from natural products to pharmaceuticals. Their chemical reactivity and biological activity are intrinsically linked to their three-dimensional structure, governed by the subtle interplay of steric and electronic effects within the flexible cyclohexane ring. This compound presents a classic case study in conformational analysis. The gem-dimethyl group at the C2 position, adjacent to the carbonyl, introduces significant steric constraints that dictate the conformational preference of the six-membered ring.
The cyclohexanone ring, much like cyclohexane, preferentially adopts a chair conformation to minimize angle and torsional strain.[1] However, the presence of the sp2-hybridized carbonyl carbon flattens the ring slightly at that position. The introduction of the two methyl groups at C2 creates a scenario where one methyl group can be axial and the other equatorial, or both can influence the overall ring puckering. Understanding the energetic landscape of the possible conformers is paramount for predicting the molecule's behavior.
This guide will systematically outline the computational protocols to explore this landscape, providing a step-by-step methodology for:
-
Conformational Searching and Analysis: Identifying the stable chair and twist-boat conformers.
-
Geometry Optimization and Energetics: Calculating the relative stabilities of these conformers.
-
Spectroscopic Prediction: Simulating the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for comparison with experimental data.
The theoretical framework employed is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size. Specifically, we will focus on the widely-used B3LYP functional combined with Pople-style basis sets.[2][3][4]
Theoretical Background: Conformational Preferences in Substituted Cyclohexanones
The chair conformation of cyclohexane minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H bonds). In substituted cyclohexanones, the chair remains the dominant conformation. For this compound, the primary chair conformation is the only significantly populated one at room temperature. The ring can, in principle, undergo a "ring flip" to an alternative chair conformation. However, due to the gem-dimethyl substitution, the ring flip of this compound results in an identical conformer.
The key energetic considerations for the chair conformation of this compound are:
-
A-Values: These empirically derived values quantify the steric strain of placing a substituent in an axial position on a cyclohexane ring. While not directly applicable in the same way for a gem-dimethyl group, the underlying principle of steric hindrance from axial substituents remains crucial.
-
1,3-Diaxial Interactions: These are destabilizing steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. In this compound, one of the methyl groups will be in an axial-like position, leading to potential steric clashes.
-
Torsional Strain: The presence of the carbonyl group introduces some eclipsing interactions, which slightly destabilizes the chair conformation compared to that of cyclohexane.
While the chair is the global minimum, other higher-energy conformers, such as the twist-boat, exist on the potential energy surface. These can be relevant as intermediates in reactions.
Computational Methodology: A Validated Workflow
The following protocol outlines a robust and reproducible workflow for the computational analysis of this compound. This workflow is designed to be a self-validating system, where the comparison of predicted spectroscopic data with experimental values provides confidence in the computed structures and energies.
Step-by-Step Computational Protocol
-
Initial Structure Generation:
-
Construct the 3D structure of this compound in a molecular modeling program.
-
Generate the chair conformation. It is also advisable to generate a twist-boat conformation to explore higher-energy regions of the potential energy surface.
-
-
Geometry Optimization and Frequency Analysis:
-
Perform a geometry optimization for each generated conformer using DFT. A recommended level of theory is B3LYP/6-31G(d,p) .[3][5] This provides a good balance of accuracy and computational efficiency for geometry and relative energy calculations.
-
Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections for accurate energy calculations.
-
To predict the infrared (IR) spectrum.
-
-
-
Refined Energy Calculations (Optional but Recommended):
-
For more accurate relative energies between conformers, perform single-point energy calculations on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as B3LYP/6-311+G(d,p) .
-
-
NMR Spectra Prediction:
-
Using the optimized geometries, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. A suitable level of theory for this is mPW1PW91/6-311+G(2d,p) or WP04/6-311++G(2d,p) , often with a solvent model.
-
The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Visualizing the Computational Workflow
The following diagram illustrates the key stages of the computational workflow for analyzing this compound.
Caption: A typical computational workflow for the conformational and spectroscopic analysis of this compound.
Predicted Structural and Spectroscopic Data
Based on the established principles of conformational analysis and the computational protocol described, we can predict the key structural and spectroscopic features of this compound.
Conformational Energetics
The chair conformation is expected to be the global energy minimum. The twist-boat conformer will be significantly higher in energy.
| Conformer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Chair | 0.00 | 0.00 |
| Twist-Boat | ~5-7 | ~5-7 |
Note: These are estimated values based on typical energy differences for substituted cyclohexanones.
Predicted Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a ketone is the C=O stretching vibration. For saturated cyclic ketones, this typically appears in the range of 1715-1725 cm⁻¹. The exact position is sensitive to the ring strain and substitution.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C=O Stretch | ~1720 | Strong |
| C-H Stretch (sp³) | ~2850-3000 | Medium-Strong |
| CH₂ Bend | ~1450 | Medium |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the chair conformation of this compound will be reflected in its NMR spectra.
¹³C NMR:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O) | ~210-215 |
| C2 (C(CH₃)₂) | ~45-50 |
| C3, C5 | ~35-40 |
| C4 | ~25-30 |
| C6 | ~40-45 |
| CH₃ | ~25-30 |
¹H NMR:
The proton NMR spectrum will be more complex due to diastereotopic protons in the methylene groups. The gem-dimethyl groups will likely appear as two distinct singlets due to their different magnetic environments.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (axial-like) | ~1.0-1.2 | s |
| CH₃ (equatorial-like) | ~1.1-1.3 | s |
| H3, H5, H6 (axial & equatorial) | ~1.5-2.5 | m |
| H4 (axial & equatorial) | ~1.4-1.8 | m |
Conclusion: A Predictive Framework for Molecular Design
This technical guide has detailed a comprehensive computational methodology for the in-depth study of this compound. By leveraging Density Functional Theory, researchers can gain valuable insights into the conformational preferences, relative energies, and spectroscopic signatures of this and related substituted cyclohexanones. The presented workflow, from initial structure generation to the prediction of IR and NMR spectra, provides a robust and self-validating approach. The ability to accurately predict these properties in silico is a powerful tool in modern chemical research, aiding in structure elucidation, reaction planning, and the rational design of new molecules with desired properties for applications in drug development and materials science.
References
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- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
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Quantum chemical calculations for 2,2-Dimethylcyclohexanone
An In-Depth Technical Guide to Quantum Chemical Calculations for 2,2-Dimethylcyclohexanone
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern chemical research and drug development, a profound understanding of molecular structure and properties is paramount. This compound, a substituted cyclic ketone, serves as an excellent model system for exploring the interplay of steric effects and conformational preferences that dictate chemical reactivity and physical characteristics. While experimental techniques provide invaluable data, computational chemistry offers a predictive lens, allowing us to probe molecular behavior at a level of detail that is often inaccessible through experimentation alone.
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. We move beyond a simple recitation of steps to explain the underlying causality of methodological choices, ensuring a robust and scientifically sound computational protocol. The methodologies detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted workflow for predicting molecular geometry, vibrational frequencies, and spectroscopic properties with high fidelity.
Part 1: Theoretical Foundations: Choosing the Right Tools
The accuracy of any computational study hinges on the selection of an appropriate theoretical method. For a molecule like this compound, we are primarily concerned with accurately describing electron distribution in a system with covalent bonds and lone pairs.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has become the predominant method for quantum chemical calculations on medium-sized organic molecules.[1] It offers an exceptional balance of computational efficiency and accuracy by approximating the complex many-electron wavefunction with the much simpler electron density. The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.
For studies on cyclohexanone derivatives, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have shown robust performance.[2]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional in computational chemistry due to its proven track record for providing reliable geometries and energies for a vast range of organic molecules.[2][3]
-
M06-2X (Minnesota, 2006, with double the amount of non-local exchange): This functional is known for its improved performance in systems with non-covalent interactions and for thermochemistry, making it a strong alternative.[2]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, offering high accuracy for geometries and reaction barriers.[2]
Hartree-Fock and Post-Hartree-Fock Methods
The Hartree-Fock (HF) method provides a foundational, purely ab initio approach by treating each electron in the average field of all others, but it fundamentally neglects electron correlation.[4][5] Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon HF by including electron correlation, offering higher accuracy at a significantly greater computational cost. While CC methods like CCSD(T) are considered the "gold standard" for accuracy,[6] they are often too computationally demanding for routine calculations on a molecule of this size. DFT generally provides a more pragmatic and efficient route to results of comparable quality for many applications.
Basis Sets: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals.[7] The size and type of the basis set directly impact the accuracy and cost of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and speed. The 6-311G part indicates a triple-zeta quality for valence electrons, providing more flexibility than a double-zeta set like 6-31G.[8]
-
Polarization functions (d,p): Adding (d) to heavy atoms and (p) to hydrogens allows orbitals to change shape, which is critical for describing chemical bonds accurately.
-
Diffuse functions (+): Adding a + is important for describing the diffuse electron density of lone pairs (like on the carbonyl oxygen) and anions.
-
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.[9]
For this compound, a basis set like 6-311+G(d,p) represents a robust choice, providing sufficient flexibility to accurately describe both the bonding and the lone pair electrons on the oxygen atom.[10]
Part 2: A Validated Computational Workflow
This section outlines a detailed, step-by-step protocol for the comprehensive computational analysis of this compound. This workflow is designed to be logical and self-validating.
Software Selection
Several powerful quantum chemistry software packages are available.[11] Popular choices include:
-
Gaussian: A widely used commercial package known for its extensive feature set and user-friendly interface via GaussView.[12][13][14]
-
ORCA: A versatile and powerful program package that is free for academic use and known for its speed and modern methods.[15][16][17][18]
The input syntax provided in this guide will follow the conventions of the Gaussian software package, but the principles are directly transferable to other programs.
Experimental Protocol: From Structure to Properties
Step 1: Building the Initial Molecular Structure
The first step is to generate a plausible 3D starting structure. This can be done using any molecular building software, such as GaussView, Avogadro, or Chemcraft.[18][19] For this compound, the most stable conformation of the six-membered ring is the chair conformation.[20][21] The two methyl groups should be placed on the C2 position. A preliminary, quick geometry clean-up using molecular mechanics is often beneficial.[19]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[22] This is the most stable arrangement of the atoms.
Protocol:
-
Method Selection: Choose a reliable DFT functional and basis set. A robust combination is B3LYP/6-311+G(d,p) .
-
Input File Creation: Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet).
-
Job Specification: The calculation type is Opt (Optimization). It is also good practice to request a subsequent frequency calculation (Freq) in the same job to validate the result.
-
Execution: Submit the calculation to the quantum chemistry software.
Example Gaussian Input Line: #p B3LYP/6-311+G(d,p) Opt Freq
Step 3: Vibrational Frequency Analysis
A frequency calculation is a critical validation step.[23] It involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their associated frequencies.
Causality and Validation:
-
Confirmation of a Minimum: For a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of one imaginary frequency indicates a transition state structure, not a stable molecule.[22]
-
Prediction of IR Spectrum: The calculation also provides the infrared (IR) intensities for each vibrational mode, allowing for the direct simulation of the IR spectrum. This can be compared with experimental data for validation. The C=O stretching frequency is a particularly strong and characteristic peak.[24]
-
Thermochemical Data: The frequency calculation also yields zero-point vibrational energy (ZPVE), and thermal contributions to enthalpy and Gibbs free energy.
Step 4: Spectroscopic Property Prediction (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Quantum chemistry can predict NMR chemical shifts with high accuracy.[25][26]
Protocol:
-
Methodology: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[1][27] This calculation should be performed on the optimized geometry from Step 2.
-
Input File Creation: Use the optimized coordinates. The job keyword is NMR. The same level of theory (e.g., B3LYP/6-311+G(d,p)) should be used for consistency.
-
Execution and Analysis: The calculation outputs absolute shielding tensors (σ). To convert these to the more familiar chemical shifts (δ), they must be referenced against the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the exact same level of theory.[27]
δ_sample = σ_TMS - σ_sample
Visualization of the Computational Workflow
The entire process can be visualized as a clear, sequential workflow.
Caption: Decision process for selecting a computational method.
Conclusion
This guide has detailed a robust, validated, and theoretically grounded workflow for the quantum chemical analysis of this compound. By leveraging the power of Density Functional Theory with appropriate basis sets, researchers can confidently predict key molecular properties, including equilibrium geometry, vibrational spectra, and NMR chemical shifts. The emphasis on validation through frequency analysis ensures the trustworthiness of the results. This computational protocol not only serves as a powerful tool for characterizing specific molecules like this compound but also provides a transferable framework for investigating a wide array of organic systems, ultimately accelerating research and development in chemistry and the life sciences.
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Solubility of 2,2-Dimethylcyclohexanone in organic solvents
An In-depth Technical Guide to the Solubility of 2,2-Dimethylcyclohexanone in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding this compound
This compound (CAS No: 1193-47-1, Molecular Formula: C₈H₁₄O) is a cyclic ketone characterized by a cyclohexane ring with a carbonyl functional group and two methyl groups attached to the alpha-carbon.[1][2] This sterically hindered ketone is a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 169-170 °C and a density of about 0.912 g/mL at 25 °C.[1] As a versatile synthetic intermediate, its utility in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and fine chemicals, is significant.[3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for reaction design, process optimization, purification, and formulation development. This guide provides a detailed examination of the physicochemical principles governing its solubility and outlines robust experimental methodologies for its quantitative determination.
Part 1: Theoretical Framework of Solubility
The solubility of a compound is dictated by the intermolecular forces between the solute (this compound) and the solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible. For this compound, a balance of polar and nonpolar characteristics governs its interactions.
Key Intermolecular Forces:
-
Dipole-Dipole Interactions: The core of the molecule's polarity lies in the carbonyl group (C=O).[4][5] The significant difference in electronegativity between the carbon and oxygen atoms creates a strong permanent dipole, with a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon.[5] This allows this compound to engage in strong dipole-dipole interactions with other polar molecules.
-
London Dispersion Forces: The C₈ hydrocarbon backbone, comprising the cyclohexane ring and two methyl groups, is nonpolar. The dominant intermolecular forces in this region are the transient, induced-dipole attractions known as London dispersion forces.[4][6] The strength of these forces increases with molecular size and surface area. The bulky, nonpolar structure of this compound ensures that these forces play a substantial role in its solubility profile.
The solubility of this compound in a given solvent is determined by the energetic favorability of disrupting the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. Ketones like this are generally soluble in most common organic solvents because they can effectively interact via both dipole-dipole forces and dispersion forces.[4] However, they cannot act as hydrogen bond donors, which limits their interactions compared to alcohols of similar size.[4][7]
Caption: Key intermolecular forces governing solubility.
Part 2: Predicted Solubility Profile
While extensive quantitative data for this compound is not compiled in a single public source, its solubility can be expertly predicted based on its structure and the properties of different solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High / Miscible | The large, nonpolar C₈ hydrocarbon structure dominates, leading to strong London dispersion forces that are highly compatible with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High / Miscible | These solvents possess a strong dipole that readily interacts with the carbonyl group of this compound. The absence of a competing hydrogen-bond network in the solvent facilitates dissolution. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The carbonyl oxygen can act as a hydrogen bond acceptor for the solvent's hydroxyl group.[6][8] However, the large nonpolar alkyl portion of the molecule may disrupt the solvent's hydrogen-bonding network, potentially limiting miscibility compared to smaller ketones. |
| Aqueous | Water | Slightly Soluble | While the carbonyl group can form hydrogen bonds with water, the dominant nonpolar character of the eight-carbon structure significantly limits water solubility.[4][8] Generally, ketones with more than five or six carbon atoms exhibit decreasing solubility in water.[4] |
Part 3: Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative data, direct experimental measurement is essential. The following protocols describe robust, self-validating methods for determining the solubility of this compound.
Protocol 1: Gravimetric Determination (Equilibrium Method)
This method provides a highly accurate, direct measurement of solubility and is often considered a "gold standard" technique.[9][10][11]
Principle: A saturated solution is prepared at a controlled temperature, and the mass of the solute within a known mass or volume of the solution is determined after solvent evaporation.
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed vial or flask. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or shaker) in a constant-temperature bath for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Cease agitation and allow the excess solute to settle. To maintain temperature, keep the vial in the temperature bath.
-
Sample Collection: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette to prevent precipitation upon cooling.
-
Gravimetric Analysis:
-
Dispense the aliquot into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the solute's boiling point may be used.
-
Once the solvent is removed, dry the dish to a constant weight.
-
The final weight of the dish minus its initial tare weight gives the mass of the dissolved this compound.
-
-
Calculation: Express solubility in desired units (e.g., g/100 mL, mol/L).
Causality & Trustworthiness: This protocol is self-validating because it directly measures the mass of the dissolved solid, a fundamental property. The primary sources of error—incomplete equilibration and temperature fluctuations—are controlled through extended agitation and the use of a constant-temperature bath.
Caption: Workflow for Gravimetric Solubility Determination.
Protocol 2: UV-Visible Spectroscopic Determination
This indirect method is significantly faster than gravimetry and is well-suited for high-throughput applications, especially when only small amounts of the compound are available.[12][13]
Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a pre-established calibration curve, in accordance with the Beer-Lambert Law.
Step-by-Step Methodology:
-
Determine Analytical Wavelength (λ_max): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Standards: Create a series of standard solutions of this compound with precisely known concentrations in the chosen solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard at λ_max. Plot absorbance versus concentration and perform a linear regression. The resulting equation and R² value (which should be >0.99) validate the calibration.
-
Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Protocol to prepare an equilibrated, saturated solution.
-
Sample Preparation & Measurement:
-
Withdraw an aliquot of the clear supernatant.
-
Perform an accurate serial dilution of the aliquot with the solvent to bring its concentration into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation: Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.
Causality & Trustworthiness: The method's reliability is grounded in a valid calibration curve. The high correlation coefficient (R²) confirms a linear relationship between absorbance and concentration, ensuring that the calculated solubility is accurate within the calibrated range.
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 2,2-Dimethylcyclohexanone Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 2,2-dimethylcyclohexanone and its derivatives. These compounds serve as crucial intermediates in the synthesis of a variety of fine chemicals and pharmaceutical agents.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices. Detailed protocols for key synthetic methodologies are provided, alongside troubleshooting insights and data interpretation guidelines.
Introduction: The Significance of the Gem-Dimethyl Motif in Cyclohexanones
The this compound scaffold is a valuable building block in organic synthesis. The presence of a quaternary carbon center at the α-position to the carbonyl group introduces significant steric hindrance, which can direct the regioselectivity of subsequent reactions and impart unique conformational properties to the molecule. This structural feature is often exploited in the synthesis of complex natural products and pharmacologically active molecules.[1]
The primary challenge in synthesizing this compound lies in the controlled dialkylation of the cyclohexanone ring. Issues such as over-alkylation, poly-alkylation, and competing side reactions like aldol condensations must be carefully managed.[2] This guide will explore various strategies to overcome these challenges, from classical enolate chemistry to modern catalytic methods.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into two main approaches: direct alkylation of cyclohexanone and its derivatives, and cyclization strategies.
Direct α,α-Dimethylation of Cyclohexanone via Enolate Intermediates
The most direct route to this compound is the sequential methylation of cyclohexanone at the α-position. This process is mediated by the formation of an enolate, a potent nucleophile.[3] The choice of base, solvent, and temperature is critical to control the regioselectivity and efficiency of the alkylation.
Mechanism: Enolate Formation and Alkylation
The α-protons of a ketone are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile and attack an electrophile, such as methyl iodide, in an SN2 reaction.[3]
Caption: General workflow for the synthesis of this compound via enolate alkylation.
Controlling Regioselectivity: Kinetic vs. Thermodynamic Enolates
For unsymmetrical ketones like 2-methylcyclohexanone, the choice of base and reaction conditions determines which enolate is formed:
-
Kinetic Enolate: Formation of the less substituted enolate is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C).[3][4] This is because the hindered base removes the more accessible, less sterically hindered proton faster.
-
Thermodynamic Enolate: Formation of the more substituted, and more stable, enolate is favored by using a smaller, non-hindered base (like sodium hydride or an alkoxide) at higher temperatures.[3][4]
For the synthesis of this compound from 2-methylcyclohexanone, the formation of the more substituted enolate is desired for the second methylation step.[5]
Enamine-Mediated Synthesis
An alternative to direct enolate alkylation is the use of enamines. Enamines are formed from the reaction of a ketone with a secondary amine, such as pyrrolidine.[6] They are nucleophilic at the α-carbon and can be alkylated under milder conditions than enolates.
Caption: Workflow for enamine-mediated alkylation of cyclohexanone.
The stereochemistry of enamine alkylation can be influenced by the steric bulk of the enamine and the electrophile.[7]
Modern Catalytic Approaches
Recent advances in catalysis have provided more sophisticated methods for the synthesis of this compound derivatives.
-
Photo-organocatalysis: Enantioselective α-alkylation of cyclic ketones can be achieved using a combination of enamine catalysis and photoredox catalysis.[8][9] This method allows for the construction of chiral quaternary centers with high enantioselectivity.
-
Borrowing Hydrogen Methodology: Transition metal catalysts, such as those based on nickel, can be used for the α-alkylation of ketones with alcohols.[10] This "borrowing hydrogen" or "hydrogen autotransfer" method is an atom-economical approach that avoids the use of pre-formed alkyl halides.
Detailed Protocols
Protocol 1: Synthesis of this compound via Direct Methylation
This protocol describes the synthesis of this compound from 2-methylcyclohexanone, a common starting material in this context.[11]
Materials:
-
2-Methylcyclohexanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet
Procedure:
-
Preparation: Under a nitrogen atmosphere, wash the sodium hydride (2.2 equivalents) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous THF to the flask.
-
Enolate Formation: Cool the NaH/THF suspension to 0°C in an ice bath. Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the suspension via a dropping funnel. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Expected Yield and Characterization:
| Product | Molecular Formula | Molecular Weight | Boiling Point (°C) | Refractive Index (n20/D) |
| This compound | C8H14O | 126.20 g/mol [12] | 169-170[13] | 1.448[13] |
The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[14][15]
Protocol 2: Enamine-Mediated Synthesis of 2-Alkyl-2-methylcyclohexanone Derivatives
This protocol provides a general framework for the synthesis of α-substituted-α-methylcyclohexanones using an enamine intermediate.
Materials:
-
2-Methylcyclohexanone
-
Pyrrolidine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Alkyl halide (e.g., benzyl bromide)
-
Acetonitrile
-
Water
-
Hydrochloric acid (10%)
-
Sodium bicarbonate solution
-
Dean-Stark apparatus
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-methylcyclohexanone (1.0 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Alkylation: Cool the reaction mixture and remove the toluene under reduced pressure. Dissolve the crude enamine in acetonitrile and add the alkyl halide (1.1 equivalents). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Hydrolysis: Add water to the reaction mixture and stir for 1 hour. Acidify with 10% HCl and continue stirring for another hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Work-up and Purification: Neutralize the mixture with a saturated sodium bicarbonate solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
-
Over-alkylation: The formation of tri- and tetra-methylated byproducts can be a significant issue in direct alkylation.[4] To minimize this, use a stoichiometric amount of the alkylating agent and carefully monitor the reaction progress.
-
Anhydrous Conditions: Enolates are highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching of the enolate and low yields.[4]
-
Choice of Base: The selection of the base is crucial for controlling regioselectivity in the alkylation of unsymmetrical ketones.[3][4]
-
Purification: Isomers of dimethylcyclohexanone can have very close boiling points, making separation by distillation challenging. Fractional distillation with a high-efficiency column or preparative gas chromatography may be necessary for high-purity samples.[4]
Applications in Drug Development and Beyond
This compound and its derivatives are versatile intermediates in the synthesis of a wide range of compounds:
-
Pharmaceuticals: The gem-dimethyl motif is present in numerous bioactive molecules, where it can enhance metabolic stability and influence binding affinity.
-
Fragrances: Derivatives of dimethylcyclohexanone are used in the fragrance industry. For example, 2,2,6-trimethylcyclohexanone is a precursor to β-damascone, a key component of rose scents.[16]
-
Fine Chemicals: These compounds serve as starting materials for the synthesis of various specialty chemicals.[1]
Conclusion
The synthesis of this compound derivatives, while seemingly straightforward, requires careful control over reaction conditions to achieve high yields and selectivity. This guide has provided an in-depth overview of the key synthetic strategies, from classical enolate chemistry to modern catalytic methods. The detailed protocols and troubleshooting tips are intended to equip researchers with the practical knowledge needed to successfully synthesize these valuable chemical building blocks.
References
- Chemistry Steps. (n.d.). How to Alkylate a Ketone.
- The Journal of Organic Chemistry. (2024, June 10). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. ACS Publications.
- ResearchGate. (n.d.). Representative reaction pathway for the α-alkylation of ketones.
- SpectraBase. (n.d.). 2,2-Dimethyl-cyclohexanone.
- Homework.Study.com. (n.d.). What are the mechanism steps in the synthesis of the enamine of this compound and pyrrolidine?.
- Reaction Chemistry & Engineering. (2023, May 11). The α-alkylation of ketones in flow. RSC Publishing.
- PubChem. (n.d.). 2,2-Dimethylcyclohexan-1-one.
- National Institutes of Health. (2024, June 10). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. PMC.
- SpectraBase. (n.d.). 2,2-Dimethyl-cyclohexanone - Optional[17O NMR] - Chemical Shifts.
- ACS Publications. (n.d.). Alkylation of Lithium Enolates of 2-Methylcyclohexanone.
- CHEM 330. (n.d.). Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis.
- Organic Syntheses Procedure. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-.
- NIST WebBook. (n.d.). Cyclohexanone, 2,2-dimethyl-.
- National Institutes of Health. (n.d.). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-).
- YouTube. (2024, September 20). Stereochemistry for the alkylation of enamines of cyclohexanone.
- National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC.
- National Institutes of Health. (n.d.). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid.
- CHEM 330. (2018, October 21). Topics Discussed on Oct 21 Conformationally mobile (flexible) cyclohexanones: those carrying substituents characterized.
- Arkivoc. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone.
- Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Exploring the Versatility of 4,4-Dimethylcyclohexanone: Applications and Synthesis.
- Sayed M. Riyadh, Ismail A. Abdelhamid. (2008, February 29). ENAMINES AS PRECURSORS TO POLYFUNCTIONAL HETEROAROMATIC COMPOUNDS; A DECADE OF DEVELOPMENT.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enamine chemistry. Part 29. Synthesis of adamantane derivatives from α,β-unsaturated acid chlorides and 4,4-disubstituted cyclohexanone enamines. Multiple[10][10] sigmatropic rearrangement transition state stereochemistry. X-Ray analysis. RSC Publishing.
- Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic.
- Google Patents. (n.d.). WO2010043522A1 - Synthesis of green ketone intermediate.
Sources
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Application Note: Stereoselective Synthesis of Tertiary Alcohols via Grignard Reaction with 2,2-Dimethylcyclohexanone
Abstract
This document provides a comprehensive guide for researchers on the Grignard reaction with the sterically hindered ketone, 2,2-dimethylcyclohexanone. We delve into the mechanistic underpinnings that govern the stereochemical outcome, focusing on the principles of nucleophilic addition to substituted cyclohexanones. A detailed, field-tested protocol for the synthesis of 1,2,2-trimethylcyclohexanol is provided, along with critical insights into experimental design, safety, and troubleshooting. This guide is intended to equip scientists in synthetic chemistry and drug development with the theoretical knowledge and practical expertise to successfully employ this reaction for the controlled synthesis of complex molecules.
Introduction: Navigating Steric Challenges
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] This powerful transformation is widely used to construct secondary and tertiary alcohols from aldehydes and ketones, respectively.[3][4]
While the reaction is robust, its application to sterically congested substrates like this compound presents a fascinating challenge in stereocontrol. The gem-dimethyl group at the C2 position imposes significant steric hindrance, fundamentally influencing the trajectory of the incoming nucleophile. Understanding and predicting the stereochemical outcome is paramount for the rational design of synthetic routes toward complex target molecules, such as natural products and pharmaceutical agents.[5]
This application note will explore the interplay of steric and electronic factors that dictate the facial selectivity of the Grignard addition to this compound. We will provide a detailed protocol using methylmagnesium bromide as a model reagent and discuss the broader implications for selecting Grignard reagents of varying steric bulk.
Mechanistic Insights: The Battle of Axial vs. Equatorial Attack
The stereoselectivity of nucleophilic additions to cyclohexanone derivatives is determined by a delicate balance of competing factors, primarily steric hindrance and torsional strain.[6] The incoming nucleophile can approach the planar carbonyl carbon from two distinct faces: the "axial" face or the "equatorial" face.
-
Axial Attack: The nucleophile approaches from above or below the plane of the ring, parallel to the C1-axis. This leads to the formation of an equatorial alcohol.
-
Equatorial Attack: The nucleophile approaches from the side of the ring, along the approximate plane of the carbon framework. This results in the formation of an axial alcohol.
For an unhindered cyclohexanone, small nucleophiles often favor axial attack to avoid torsional strain with the adjacent equatorial hydrogens.[7] However, as the steric bulk of the nucleophile or the ketone increases, equatorial attack becomes more favorable to avoid severe 1,3-diaxial steric interactions.[8][9]
In the case of this compound, the molecule exists in a chair conformation where one methyl group occupies an axial position and the other an equatorial position. The axial methyl group at C2 creates a formidable steric shield, severely hindering any nucleophilic approach from the axial face. Consequently, the Grignard reagent is strongly directed to attack from the less hindered equatorial face.[10] This leads to a predictable and high degree of diastereoselectivity, favoring the formation of the alcohol where the new alkyl group is in the axial position and the hydroxyl group is equatorial.
Figure 1: Stereoselective Grignard Addition. The axial methyl group on this compound sterically blocks the axial face, forcing the Grignard reagent to attack from the equatorial face, leading to the major diastereomer shown.
Detailed Experimental Protocol: Synthesis of 1,2,2-Trimethylcyclohexanol
This protocol details the reaction of this compound with methylmagnesium bromide.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Methylmagnesium bromide (MeMgBr) | 3.0 M in Diethyl Ether | Sigma-Aldrich | Handle under inert gas. |
| Anhydrous Diethyl Ether (Et₂O) | ACS Grade, DriSolv | EMD Millipore | Must be free of water and peroxides. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying the organic phase. |
| Hydrochloric Acid (HCl) | 1 M solution | LabChem | For post-workup analysis if needed. |
| Glassware | - | - | All glassware must be flame- or oven-dried and cooled under inert gas. |
3.2. Safety Precautions
-
Grignard reagents are highly flammable, corrosive, and react violently with water. All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (Nitrogen or Argon).
-
Anhydrous diethyl ether is extremely flammable and can form explosive peroxides. Use a peroxide-free can and avoid distillation to dryness.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Have an appropriate fire extinguisher (Class D for reactive metals) readily accessible.
3.3. Reaction Setup and Procedure
Figure 2: Experimental Workflow. A step-by-step flowchart for the Grignard reaction with this compound.
-
Preparation: Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a 50 mL pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Addition: Under a positive pressure of inert gas, charge the reaction flask with 10 mL (30 mmol, 1.2 equivalents) of 3.0 M methylmagnesium bromide in diethyl ether.
-
Ketone Addition: Dissolve this compound (3.15 g, 25 mmol, 1.0 equivalent) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Reaction: Cool the stirred Grignard solution in the flask to 0 °C using an ice-water bath. Add the ketone solution dropwise from the funnel over approximately 30 minutes. Maintain the internal temperature below 5 °C during the addition to control the exothermic reaction.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The formation of a white precipitate (magnesium alkoxide salt) is typically observed.
-
Quenching: Cool the reaction mixture back down to 0 °C. Carefully and slowly add saturated aqueous ammonium chloride solution (approx. 30 mL) dropwise to quench the reaction. Vigorous gas evolution (methane) and the dissolution of the magnesium salts will occur. Continue adding until the bubbling ceases and two clear layers are formed.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Isolation: Combine all organic layers, wash with 30 mL of brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Analysis: The crude 1,2,2-trimethylcyclohexanol can be purified by flash column chromatography on silica gel or by distillation if desired. The product should be analyzed by ¹H and ¹³C NMR spectroscopy to confirm its structure and by GC-MS to determine the diastereomeric ratio. The major product is expected to be cis-1,2,2-trimethylcyclohexanol (axial methyl, equatorial hydroxyl).
Expected Outcomes and Troubleshooting
The reaction is expected to show high diastereoselectivity, favoring the product derived from equatorial attack. The degree of selectivity can be influenced by the steric bulk of the Grignard reagent.
| Grignard Reagent (R-MgX) | Steric Bulk | Expected Major Attack | Rationale | Potential Side Reactions |
| MeMgBr | Small | Equatorial | Axial attack is highly disfavored due to steric clash with the C2-axial methyl group. | Minor enolization |
| EtMgBr | Medium | Equatorial | Increased steric bulk further reinforces the preference for the less hindered equatorial approach. | Increased enolization |
| t-BuMgBr | Very Large | Equatorial (if any) | Reaction is often very slow or fails. The Grignard reagent acts primarily as a base, leading to enolization.[1][11] | Predominantly enolization |
Troubleshooting:
-
Failure to Initiate: If preparing the Grignard reagent in situ, ensure all glassware is scrupulously dry and that the magnesium turnings are fresh. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[12]
-
Low Yield: This is often due to moisture in the reagents or glassware, which consumes the Grignard reagent. Another cause can be incomplete reaction; ensure sufficient reaction time.
-
Recovery of Starting Material: If significant starting ketone is recovered, especially with bulky Grignard reagents, it indicates that enolization is outcompeting nucleophilic addition.[1] In this scenario, the Grignard reagent acts as a base, abstracting an alpha-proton.
Conclusion
The Grignard reaction of this compound serves as an excellent case study in stereoselective synthesis. The pronounced steric hindrance imposed by the C2-axial methyl group effectively directs the incoming nucleophile to the equatorial face, yielding a high diastereomeric excess of the corresponding tertiary alcohol. By understanding the fundamental principles of steric control in nucleophilic additions to cyclic ketones, researchers can reliably predict and exploit these effects to synthesize complex molecular architectures with a high degree of precision. The provided protocol offers a robust and reproducible method for achieving this transformation, serving as a valuable tool for professionals in synthetic and medicinal chemistry.
References
- Cieplak, A. S. (1981). Stereochemistry of Nucleophilic Addition to Cyclohexanone. The Importance of Two-Electron Stabilizing Interactions. Journal of the American Chemical Society, 103(15), 4540–4552. Link
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone. BenchChem Scientific Resources. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kauffman, G. W., & Jurs, P. C. (2012). Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives.
- ResearchGate. (2018). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
- Gong, L., & Cheron, N. (2012). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie, 15(7), 636-646. Link
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Link
- Sola, M. (2025).
- Reddit r/chemhelp. (2019).
- Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses, Coll. Vol. 9, p.476 (1998); Vol. 72, p.11 (1995). Link
- Chemistry Stack Exchange. (2015). Axial vs equatorial attack of Grignard reagent on dioxan-5-one and dithian-5-one. Link
- Cambus Tutorial. (2021).
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Link
- Leah4Sci. (2020).
- Journal of the American Chemical Society. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Link
- Crimmins, M. T., & DeBaillie, A. C. (2006). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. Organic letters, 8(17), 3821–3824. Link
- University of Missouri-St. Louis. (n.d.). Formation and reaction of a Grignard reagent. UMSL Chemistry. Link
- Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Link
- Chegg. (2016). Solved: Attempted Grignard reaction of cyclohexanone with... Chegg.com. Link
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- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of (2,2-Dimethylcyclohexylidene)methane via the Wittig Reaction
Introduction: Navigating Steric Hindrance in Olefination
The Wittig reaction, a cornerstone of modern organic synthesis, provides a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's power lies in its ability to regioselectively install a double bond, a feature not always achievable with traditional elimination reactions.[1][2] The reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone, proceeding through a transient four-membered oxaphosphetane intermediate to yield an alkene and the thermodynamically stable triphenylphosphine oxide.[3]
This application note focuses on a particularly challenging substrate: 2,2-dimethylcyclohexanone. The gem-dimethyl group adjacent to the carbonyl function introduces significant steric hindrance, which can impede the approach of the nucleophilic ylide and potentially lead to low yields or require forcing reaction conditions.[1] Overcoming this steric barrier is a common hurdle in the synthesis of complex molecules. This guide provides a detailed protocol for the successful methylenation of this compound to form (2,2-dimethylcyclohexylidene)methane, a valuable building block in organic synthesis. We will delve into the mechanistic nuances dictated by the sterically encumbered environment and provide a robust, field-tested protocol for its synthesis and purification.
Reaction Mechanism: A Concerted Approach to Olefin Synthesis
The currently accepted mechanism for the Wittig reaction, particularly under salt-free conditions, involves a concerted [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound.[4] This pathway directly forms the oxaphosphetane intermediate without the intervention of a betaine.[4] The decomposition of the oxaphosphetane is a retro-[2+2] cycloaddition, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide.[5]
For non-stabilized ylides, such as the methylenetriphenylphosphorane used in this protocol, the reaction is typically under kinetic control.[2] In the case of the methylenation of this compound, the primary product is (2,2-dimethylcyclohexylidene)methane, and due to the nature of the ylide, E/Z isomerism at the newly formed double bond is not a factor.[3]
Diagram: Wittig Reaction Mechanism
Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the synthesis of (2,2-dimethylcyclohexylidene)methane.
Part 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 | 11.0 | 1.1 |
| Potassium tert-butoxide (t-BuOK) | 865-47-4 | 112.21 | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
Protocol:
-
Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the cooled flask, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF via syringe to create a suspension.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension under a positive pressure of inert gas.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for at least one hour. The formation of a characteristic orange-red color indicates the successful generation of the ylide.
Part 2: Wittig Reaction with this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1193-47-1 | 126.20 | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | - |
| Diethyl ether | 60-29-7 | 74.12 | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Protocol:
-
Substrate Preparation: In a separate dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution of this compound to 0 °C in an ice bath.
-
Reaction: Slowly add the freshly prepared ylide solution from Part 1 to the stirred solution of this compound via cannula or syringe.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 3: Purification
The primary byproduct of the Wittig reaction, triphenylphosphine oxide (TPPO), can be challenging to remove due to its polarity, which can be similar to that of the desired alkene product in some cases. For a non-polar product like (2,2-dimethylcyclohexylidene)methane, the separation is more straightforward.
Protocol:
-
Initial TPPO Removal: To the crude product, add a minimal amount of cold hexanes or petroleum ether. Triphenylphosphine oxide has low solubility in these solvents and should precipitate.
-
Filtration: Filter the mixture through a plug of silica gel, washing with additional cold hexanes.
-
Column Chromatography: If further purification is necessary, perform flash column chromatography on silica gel using a non-polar eluent system (e.g., 100% hexanes or petroleum ether). The product, being a low-polarity alkene, should elute quickly.
-
Solvent Removal: Concentrate the fractions containing the pure product under reduced pressure to yield (2,2-dimethylcyclohexylidene)methane as a colorless oil.
Product Characterization
The identity and purity of the synthesized (2,2-dimethylcyclohexylidene)methane should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
-
δ 4.6-4.8 ppm (s, 2H, =CH₂)
-
δ 2.1-2.3 ppm (t, 2H, allylic CH₂)
-
δ 1.5-1.7 ppm (m, 4H, ring CH₂)
-
δ 1.0-1.1 ppm (s, 6H, gem-dimethyl)
-
-
¹³C NMR (CDCl₃): Note: Predicted chemical shifts.
-
δ ~150 ppm (quaternary C of C=C)
-
δ ~105 ppm (=CH₂)
-
δ ~38 ppm (quaternary C of gem-dimethyl)
-
δ ~35 ppm (allylic CH₂)
-
δ ~28 ppm (gem-dimethyl CH₃)
-
δ ~25 ppm (ring CH₂)
-
δ ~20 ppm (ring CH₂)
-
-
FTIR (neat):
-
~3070 cm⁻¹ (=C-H stretch)
-
~1645 cm⁻¹ (C=C stretch)
-
~885 cm⁻¹ (=CH₂ out-of-plane bend)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 124.22
-
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete ylide formation due to wet reagents/solvents or insufficiently strong base. Inactive ketone. | Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvents. Verify the quality of the base. Confirm the purity of the this compound. |
| Steric hindrance preventing the reaction. | Increase reaction time and/or temperature (reflux in THF). Consider using a more reactive phosphonium ylide if possible, though for methylenation, this is standard. | |
| Difficulty in purification | Triphenylphosphine oxide co-eluting with the product. | Ensure complete precipitation of TPPO with cold non-polar solvent before chromatography. Use a very non-polar eluent for column chromatography. If issues persist, consider alternative purification techniques. |
| Presence of starting material | Incomplete reaction. | Increase the equivalents of the Wittig reagent (e.g., 1.5 equivalents). Extend the reaction time. |
Safety Precautions
-
Potassium tert-butoxide: Highly flammable and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous THF and Diethyl Ether: Highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Methyltriphenylphosphonium bromide: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
This compound: Flammable liquid and vapor. Handle in a fume hood.
-
Inert Atmosphere: The use of an inert atmosphere is crucial for the successful formation of the ylide, which is sensitive to moisture and oxygen.
Conclusion
The Wittig reaction of the sterically hindered this compound presents a tangible challenge in organic synthesis. However, with careful attention to anhydrous conditions, proper reagent stoichiometry, and patient reaction times, the synthesis of (2,2-dimethylcyclohexylidene)methane can be achieved in good yield. The provided protocol offers a robust starting point for researchers and professionals in the field, enabling the synthesis of this useful exocyclic alkene. The principles outlined in this application note can be extended to other challenging Wittig reactions involving sterically encumbered substrates.
References
- Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87 (9), 1318–1330.
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863–927.
- Vedejs, E.; Peterson, M. J. Top. Stereochem.1994, 21, 1–157.
- Organic Chemistry Portal. "Wittig Reaction." [Link]
- Wikipedia. "Wittig reaction." [Link]
- Vedejs, E.; Meier, G. P. Angew. Chem. Int. Ed. Engl.1986, 25 (10), 949–950.
- Master Organic Chemistry. "The Wittig Reaction." [Link]
Sources
Application Note: Stereoselective Reduction of 2,2-Dimethylcyclohexanone with Sodium Borohydride
Abstract
This document provides a comprehensive guide to the reduction of 2,2-dimethylcyclohexanone to 2,2-dimethylcyclohexanol using sodium borohydride (NaBH₄). This reaction serves as an exemplary case study for understanding the principles of nucleophilic addition to sterically hindered ketones and the factors governing diastereoselectivity in cyclic systems. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the characterization of the resulting alcohol isomers. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Theoretical Framework: Understanding the Reaction Landscape
The reduction of ketones to alcohols is a cornerstone transformation in organic synthesis.[1][2] Sodium borohydride (NaBH₄) is a widely employed reagent for this purpose due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[3][4] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents such as methanol and ethanol.[2][4]
Mechanism of Reduction
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of this compound.[4][5][6] This results in the formation of a tetrahedral alkoxide intermediate.[3][7]
-
Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol) during the reaction or by the addition of a mild acid during the workup, yielding the final alcohol product.[3][4]
The overall stoichiometry allows for one mole of NaBH₄ to reduce four moles of the ketone, as each of the four hydride ions is available for transfer.[1][5] However, in practice, a slight excess of NaBH₄ is often used to ensure complete conversion.[1]
The Question of Stereoselectivity
The reduction of a substituted cyclohexanone, such as this compound, introduces the element of stereoselectivity. The hydride can attack the carbonyl carbon from two distinct faces: the axial face or the equatorial face.
-
Axial Attack: Attack from the axial face leads to the formation of the cis-2,2-dimethylcyclohexanol, where the hydroxyl group is in an equatorial position.
-
Equatorial Attack: Conversely, attack from the equatorial face results in the trans-2,2-dimethylcyclohexanol, with the hydroxyl group in an axial position.
The stereochemical outcome is a delicate balance of steric and electronic factors. For small hydride reagents like NaBH₄, the attack generally favors the axial direction to avoid torsional strain that develops during equatorial attack.[8][9] This preference for axial attack typically leads to the thermodynamically more stable equatorial alcohol as the major product.[9][10] However, the presence of the gem-dimethyl group at the C2 position in this compound introduces significant steric hindrance on the axial face, which can influence the direction of hydride attack.[9][11]
Experimental Protocol
This protocol provides a robust method for the reduction of this compound and subsequent analysis of the product mixture.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | Reagent | Sigma-Aldrich | Purity ≥92% |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics | Handle with care; hygroscopic. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Serves as the reaction solvent. |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aq. | J.T. Baker | For quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent | EMD Millipore | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Alfa Aesar | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.52 g (20.0 mmol) of this compound in 25 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0-5 °C.
-
Addition of NaBH₄: Carefully and portion-wise, add 0.38 g (10.0 mmol) of sodium borohydride to the cooled solution over 5-10 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation in a fume hood.
-
Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the bath and let the reaction proceed at room temperature for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
Quenching: After the reaction is complete, cool the flask again in an ice-water bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Continue addition until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add 25 mL of water and extract the aqueous layer with diethyl ether (3 x 25 mL).[12]
-
Washing: Combine the organic extracts and wash sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, 2,2-dimethylcyclohexanol, as a colorless oil or a low-melting solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the reduction of this compound.
Data Analysis and Characterization
The primary products of the reaction are the cis and trans isomers of 2,2-dimethylcyclohexanol. The ratio of these diastereomers can be determined using spectroscopic methods.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ratio of the two isomers can be determined by integrating the signals corresponding to the proton on the carbon bearing the hydroxyl group (C1-H). The chemical shift and multiplicity of this proton will be different for the cis and trans isomers due to their distinct magnetic environments.
-
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum will confirm the presence of a mixture of isomers. The chemical shifts of the carbon atoms, particularly C1 and the methyl carbons, will differ between the cis and trans forms.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a broad absorption in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol, and the disappearance of the sharp C=O stretch from the starting ketone at approximately 1710 cm⁻¹.
Expected Outcome
Based on the principles of steric hindrance around the carbonyl group, it is anticipated that the hydride attack will predominantly occur from the less hindered equatorial face, leading to the formation of the trans-2,2-dimethylcyclohexanol (axial alcohol) as the major product. This is a deviation from the typical reduction of unhindered cyclohexanones where the equatorial alcohol is the major product.
Mechanistic Rationale Diagram
Caption: Mechanistic rationale for the stereoselective reduction.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction time can be extended, or a slight excess of NaBH₄ can be added.
-
Low Yield: Ensure efficient extraction by performing multiple extractions with diethyl ether. Minimize product loss during solvent removal by careful operation of the rotary evaporator.
-
Safety: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The reduction of this compound with sodium borohydride is a practical and illustrative experiment that highlights the principles of stereoselectivity in organic reactions. The protocol outlined in this application note provides a reliable method for synthesizing and analyzing the resulting diastereomeric alcohols. The insights gained from this reaction are valuable for the rational design of synthetic routes in pharmaceutical and chemical research.
References
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- 20.6 Enantioselective Carbonyl Reductions. (2019, June 5). Chemistry LibreTexts.
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. (2014, November 5). The Journal of Organic Chemistry.
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Sodium Borohydride Reduction of Ketone Lab Experiment. (n.d.). Studylib.
- Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign.
- NaBH4 Reduction of Ketone to Alcohol. (n.d.).
- Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. (n.d.). Journal of the American Chemical Society.
- Chemoselective reductions with sodium borohydride. (n.d.).
- AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET. (2021, May 21). YouTube.
- Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. (n.d.). ResearchGate.
- Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. (n.d.). VU Research Portal.
- Axial or equatorial attack is possible on a cyclohexanone. (n.d.).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
- Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. (n.d.).
- 2,2-Dimethylcyclohexan-1-ol. (n.d.). PubChem.
- Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. (n.d.).
- 19.3: Reductions using NaBH4, LiAlH4. (2020, July 2). Chemistry LibreTexts.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube.
- (PDF) Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. (2023, July 5). ResearchGate.
- Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. (n.d.). Scribd.
- NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. (n.d.).
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Enolate formation from 2,2-Dimethylcyclohexanone
Application Note & Protocol Guide
Topic: Regioselective Enolate Formation from 2,2-Dimethylcyclohexanone: Principles and Practices
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The generation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. For unsymmetrical ketones, the ability to selectively form one regioisomeric enolate over another is paramount for controlling reaction outcomes. This guide provides an in-depth analysis of enolate formation from this compound. Due to its unique structure featuring a quaternary α-carbon, this substrate offers a simplified yet highly instructive model for understanding the principles of reaction control. We will dissect the theoretical underpinnings, provide field-proven, step-by-step protocols for controlled enolate generation, and detail the necessary validation techniques to ensure experimental success.
Introduction: The Strategic Importance of Controlled Enolate Formation
Enolates are highly versatile nucleophilic intermediates derived from the deprotonation of a carbon atom alpha (α) to a carbonyl group.[1][2] Their utility in forming new C-C bonds via reactions with various electrophiles (e.g., alkyl halides, aldehydes, ketones) is fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients.
For an unsymmetrical ketone with protons on two different α-carbons, the reaction conditions dictate which regioisomeric enolate is formed. This is governed by the principles of kinetic versus thermodynamic control.[3][4]
-
Kinetic Enolate: Formed faster by deprotonating the less sterically hindered α-proton. This pathway has a lower activation energy.
-
Thermodynamic Enolate: The more thermodynamically stable enolate, typically featuring a more substituted double bond. This pathway requires conditions that allow for equilibrium to be established.
The substrate of interest, this compound, presents a special case. The α-carbon at the C2 position is quaternary and lacks protons. Therefore, deprotonation can only occur at the C6 position, leading to a single regioisomeric enolate.
While there is no competition between two different α-carbons, the conditions used to generate the enolate are still critically important. The choice of base, solvent, and temperature determines the efficiency, speed, and cleanliness of the deprotonation, directly impacting the yield and purity of subsequent reactions. This guide will focus on applying the principles of kinetic and thermodynamic control to achieve optimal formation of the sole enolate of this compound.
Guiding Principles: Kinetic vs. Thermodynamic Control
To fully appreciate the methodology for this compound, it is essential to first understand the general principles as they apply to a typical unsymmetrical ketone, such as 2-methylcyclohexanone.
Under kinetic control , a strong, sterically hindered base like lithium diisopropylamide (LDA) is used at very low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF).[5][6] The bulky base preferentially and rapidly removes the more accessible, less-hindered proton (at C6 in 2-methylcyclohexanone). The low temperature and the strength of the base make this deprotonation essentially irreversible, "locking" the enolate in its kinetic form.[4]
Under thermodynamic control , conditions are chosen to allow the system to reach equilibrium. This typically involves using a smaller, strong base (like NaH or NaOEt) or a substoichiometric amount of a strong base at higher temperatures (0 °C to room temperature or above).[3][5] Under these reversible conditions, the initially formed kinetic enolate can revert to the ketone, which can then be deprotonated again to eventually form the more stable, more substituted thermodynamic enolate (at C2 in 2-methylcyclohexanone).[6]
Sources
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Navigating the Steric Maze: A Detailed Guide to the Aldol Condensation of 2,2-Dimethylcyclohexanone
Abstract
The aldol condensation of 2,2-dimethylcyclohexanone presents a formidable challenge in synthetic organic chemistry. The steric hindrance imposed by the gem-dimethyl group at the α-position profoundly influences enolate formation and subsequent nucleophilic attack. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a deep understanding of the mechanistic nuances, strategic experimental design, and practical protocols required to successfully navigate this reaction. By delving into the principles of kinetic versus thermodynamic control and offering detailed, field-tested methodologies, this document serves as an essential resource for harnessing the synthetic potential of this sterically encumbered ketone.
Introduction: The Challenge of Steric Hindrance
The aldol condensation is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1] However, the textbook examples often feature unhindered aldehydes and ketones. When significant steric bulk is introduced, as in the case of this compound, the reaction's feasibility and outcome become highly dependent on a nuanced understanding of reaction kinetics and thermodynamics. The gem-dimethyl group shields the adjacent carbonyl and the α-protons, making both enolate formation and subsequent condensation challenging.
This guide will dissect the critical factors governing the self-condensation of this compound, providing a robust framework for experimental success. We will explore the strategic use of strong, sterically hindered bases to favor kinetic enolate formation, a key to overcoming the inherent steric barriers.
Mechanistic Insights: Kinetic vs. Thermodynamic Enolate Formation
The regioselectivity of enolate formation from an unsymmetrical ketone is a critical determinant of the final product structure.[2] In the case of this compound, two potential enolates can be formed: the kinetic and the thermodynamic enolate.
-
Kinetic Enolate: This enolate is formed faster due to the deprotonation of the less sterically hindered α-proton. For this compound, this would involve the removal of a proton from the C6 position. The formation of the kinetic enolate is favored under irreversible conditions, typically employing a strong, bulky base at low temperatures.[3] Lithium diisopropylamide (LDA) is the archetypal base for achieving kinetic control.[4]
-
Thermodynamic Enolate: This is the more stable enolate, usually the more substituted one. In this compound, the thermodynamic enolate would be formed by deprotonation at the C6 position, as the alternative C2 position has no protons. Therefore, for this specific molecule, the kinetic and thermodynamic enolates are the same. The primary challenge lies not in regioselectivity but in achieving deprotonation at all due to steric hindrance.
The self-aldol condensation of ketones is generally less favorable than that of aldehydes because the resulting products are more sterically hindered.[5] This makes the choice of reaction conditions even more critical for driving the reaction forward.
Diagram: Generalized Mechanism of Base-Catalyzed Aldol Condensation
Caption: Base-catalyzed aldol condensation mechanism.
Experimental Protocols
The following protocols are designed to provide a starting point for the successful aldol condensation of this compound. As with any chemical synthesis, optimization may be necessary based on the specific laboratory conditions and desired scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard chemical supplier | |
| Diisopropylamine | ≥99.5%, anhydrous | Standard chemical supplier | Store under inert atmosphere |
| n-Butyllithium | 1.6 M in hexanes | Standard chemical supplier | Handle with extreme care |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard chemical supplier | Freshly distilled from sodium/benzophenone |
| Saturated aq. NH₄Cl | Reagent grade | Prepared in-house | |
| Diethyl ether | Anhydrous | Standard chemical supplier | |
| Magnesium sulfate | Anhydrous | Standard chemical supplier | |
| Deuterated chloroform (CDCl₃) | NMR grade | Standard chemical supplier | For NMR analysis |
Protocol 1: LDA-Mediated Aldol Condensation
This protocol utilizes Lithium Diisopropylamide (LDA) to generate the kinetic enolate, which is crucial for achieving the desired reaction.[6]
Experimental Workflow
Caption: Workflow for LDA-mediated aldol condensation.
Step-by-Step Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete enolate formation.
-
Aldol Reaction: After the enolate formation is complete, slowly warm the reaction mixture to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
Characterization of the Aldol Product
The expected major product is the β-hydroxy ketone resulting from the aldol addition. Further dehydration to the α,β-unsaturated ketone may occur depending on the reaction conditions, particularly if heated.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet or doublet in the hydroxyl region (~2-5 ppm). Complex multiplets in the aliphatic region corresponding to the newly formed stereocenters. |
| ¹³C NMR | Appearance of a new carbon signal in the 60-80 ppm range corresponding to the hydroxyl-bearing carbon. |
| IR Spectroscopy | Broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch). Retention of the strong carbonyl absorption around 1710 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the dimer of this compound plus a molecule of water (if condensation occurs) or just the dimer (if only addition occurs). |
Troubleshooting and Optimization
The aldol condensation of sterically hindered ketones can be low-yielding. Here are some common issues and potential solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete enolate formation due to residual water or insufficiently strong base. | Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvents. Verify the concentration of the n-butyllithium solution. |
| Steric hindrance preventing nucleophilic attack. | Increase reaction time and/or temperature after enolate formation. Consider using a Lewis acid additive to activate the carbonyl electrophile. | |
| Formation of Side Products | Retro-aldol reaction. | The aldol reaction is an equilibrium process.[5] To favor the product, consider removing water if condensation is the goal. |
| Self-condensation of the base (e.g., if using an alkoxide). | Utilize a non-nucleophilic, sterically hindered base like LDA.[8] |
Diagram: Troubleshooting Logic
Caption: Troubleshooting guide for the aldol condensation.
Conclusion
The aldol condensation of this compound is a challenging yet achievable transformation that underscores the importance of controlling reaction conditions to overcome steric limitations. The strategic use of strong, non-nucleophilic bases like LDA at low temperatures is paramount for the efficient generation of the necessary enolate intermediate. This guide provides the theoretical foundation and practical protocols to empower researchers to successfully employ this reaction in their synthetic endeavors. Careful execution of the described methods, coupled with diligent characterization and a systematic approach to troubleshooting, will pave the way for the synthesis of novel and complex molecules derived from this sterically hindered ketone.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Thermodynamic and Kinetic Enolates of 2-Methylcyclohexanone for Researchers, Scientists, and Drug Development Professionals.
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
- PharmaXChange.info. (2011, March 13). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone.
- Wikipedia. (n.d.). Aldol condensation.
- Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates.
- Johnson Matthey. (n.d.). Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts.
- University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
- Study.com. (n.d.). Can 2-methylcyclohexanone undergo a self-condensation reaction in the presence of an appropriate base? Explain.
- Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
- WebAssign. (n.d.). Experiment 6 - Aldol Condensation.
- Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates.
- Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
- University of California, Irvine. (n.d.). ALDOL CONDENSATION.
- Filo. (2025, June 17). Question The major product P for the reaction: Cyclohexanone undergoes r...
- Wikipedia. (n.d.). Lithium diisopropylamide.
- YouTube. (2021, March 15). Aldol Reaction Mechanism With LDA | Organic Chemistry.
- YouTube. (2024, September 15). ALDOL condensation of CYCLOHEXANONE.
- Khan Academy. (n.d.). Aldol condensation.
- YouTube. (2024, September 18). LDA| Lithium diisopropylamide|Michael Addition| Aldol reaction |Robinson Annulation|Problem solved.
- Chegg.com. (2020, July 17). Solved QUESTION 11 Consider the following crossed aldol.
- Filo. (2025, February 23). Mixed aldol condensation reactions are often initiated by lithium diisopr.
- California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction.
- YouTube. (2020, December 11). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization.
- University of Massachusetts Amherst. (n.d.). Experiment 19 — Aldol Condensation.
- Chemistry LibreTexts. (2023, January 28). 23.5: Mixed Aldol Reactions.
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Application Notes & Protocols: 2,2-Dimethylcyclohexanone as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Steric Hindrance
In the intricate chess game of organic synthesis, the choice of starting materials dictates the strategic possibilities for assembling complex molecular architectures. 2,2-Dimethylcyclohexanone, a seemingly simple cyclic ketone, emerges as a powerful strategic piece due to a unique combination of structural features. Its cyclohexane framework provides a common scaffold found in numerous natural products, while the gem-dimethyl group at the C2 position introduces significant steric hindrance.[1][2] This steric blockade is not a limitation but a distinct advantage, offering chemists precise control over reactivity. By blocking one alpha-position, it directs enolate formation and subsequent functionalization exclusively to the C6 position, circumventing the common problem of isomeric mixtures. This inherent regioselectivity makes this compound an invaluable precursor for constructing quaternary carbon centers and as a foundational element in the synthesis of pharmaceuticals, fragrances, and complex terpenes.[2][3][4]
This guide delves into the core applications of this compound, providing both the theoretical underpinnings and field-proven protocols for its most impactful transformations, including alpha-functionalization, Baeyer-Villiger oxidation, and strategic ring expansions.
Regiocontrolled α-Functionalization: Directing Reactivity
The presence of the C2 gem-dimethyl group is the cornerstone of this compound's utility in α-functionalization. Unlike unsubstituted cyclohexanone, which can form two different enolates leading to mixtures of products, this compound can only be deprotonated at the C6 methylene group. This singular pathway ensures high regioselectivity in subsequent reactions with electrophiles.
This controlled reactivity is elegantly demonstrated in the synthesis of 2,2,6-trimethylcyclohexanone, a key intermediate in the production of β-damascone, a vital component in the fragrance industry known for its potent floral and rosy scent.[5]
Protocol 1: α-Methylation of this compound
This protocol details the regioselective methylation at the C6 position via a lithium enolate intermediate.
Experimental Workflow Diagram
Caption: Workflow for the α-methylation of this compound.
Materials & Reagents:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78°C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add methyl iodide (1.5 equivalents) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 1.5 hours.[5]
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product, 2,2,6-trimethylcyclohexanone, can be purified by vacuum distillation.[5]
Data Summary:
| Reactant | Electrophile | Base | Solvent | Typical Yield (%) |
| This compound | Methyl Iodide | LDA | THF | 90-95 |
| This compound | Benzyl Bromide | LDA | THF | 85-90 |
Baeyer-Villiger Oxidation: A Gateway to Ring Expansion
The Baeyer-Villiger oxidation is a powerful transformation that converts a ketone into an ester, or in the case of a cyclic ketone, a lactone.[6][7] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The reaction's regioselectivity is a key feature, governed by the migratory aptitude of the groups attached to the carbonyl. The general trend for migration is: tertiary alkyl > secondary alkyl > primary alkyl.[8]
When this compound undergoes this oxidation, the more substituted tertiary carbon (C6) preferentially migrates, leading to the formation of a seven-membered lactone (an ε-caprolactone derivative). This provides a reliable method for one-atom ring expansion.[9]
Reaction Mechanism Diagram
Caption: Mechanism of the Baeyer-Villiger oxidation of this compound.
Protocol 2: Synthesis of 7,7-Dimethyloxepan-2-one
This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for this transformation.
Materials & Reagents:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution at 0°C (ice bath). The reaction is often exothermic, so slow addition is crucial to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0°C and quench by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Extraction: Add saturated aqueous sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation. The resulting crude lactone can be purified by flash column chromatography on silica gel.
Data Summary: Oxidant Comparison
| Oxidizing Agent | Solvent | Typical Conditions | Advantages |
| m-CPBA | DCM, CHCl₃ | 0°C to RT | Readily available, high yields |
| Peroxyacetic acid | Acetic Acid | RT | Cost-effective |
| Trifluoroperacetic acid (TFPAA) | DCM | 0°C | Highly reactive, for less reactive ketones |
| Hydrogen Peroxide / Lewis Acid | Various | Variable | "Green" oxidant, avoids organic peracids[10][11] |
Application in Total Synthesis: A Chiral Foundation
The true power of this compound as a building block is realized in its application to the total synthesis of complex natural products.[4][12] Derivatives of this ketone, particularly chiral versions, serve as foundational scaffolds from which intricate stereochemical arrays can be constructed.
A prime example is the use of (S)-3-hydroxy-2,2-dimethylcyclohexanone, which can be prepared via the microbial reduction of the corresponding 1,3-dione.[3] This chiral hydroxy-ketone has been proven to be a versatile starting point for the synthesis of various terpenes. The fixed stereocenter and the ketone functionality allow for a multitude of diastereoselective transformations, enabling the construction of complex cyclic and acyclic natural products.
Retrosynthetic Analysis Example
Caption: Simplified retrosynthesis tracing a natural product back to a this compound derivative.
Protocol 3: Baker's Yeast Reduction of 2,2-Dimethylcyclohexane-1,3-dione
This protocol outlines a well-established method for generating the chiral building block (S)-3-hydroxy-2,2-dimethylcyclohexanone.[3]
Materials & Reagents:
-
2,2-Dimethylcyclohexane-1,3-dione
-
Sucrose
-
Dry baker's yeast
-
Tap water
-
95% Ethanol
-
Diethyl ether
-
Celite
Procedure:
-
Yeast Fermentation: In a large flask, dissolve sucrose (450 g) in tap water (3 L) at 30°C. Add dry baker's yeast (200 g) and stir. Brisk fermentation should occur.[3]
-
Substrate Addition: After 10 minutes, add a solution of 2,2-dimethylcyclohexane-1,3-dione (15 g) in 95% ethanol (30 mL).
-
Reduction: Stir the mixture at 30°C for 40-48 hours.
-
Workup: Add diethyl ether (approx. 200 mL) and Celite (approx. 50 g) to the mixture and let it stand overnight to allow yeast cells to flocculate and precipitate.
-
Filtration & Extraction: Filter the mixture through a pad of Celite. Saturate the filtrate with NaCl and extract repeatedly with diethyl ether.
-
Purification: Dry the combined ether extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography to yield (S)-3-hydroxy-2,2-dimethylcyclohexanone.[3]
Conclusion
This compound transcends its simple structure to become a highly strategic building block in modern organic synthesis. Its defining feature—the gem-dimethyl group—provides a powerful tool for directing reactivity, ensuring high regioselectivity in α-functionalization reactions. Furthermore, its rigid cyclic framework makes it an ideal substrate for predictable and high-yielding ring expansion reactions like the Baeyer-Villiger oxidation. As demonstrated in its application to the total synthesis of complex molecules, derivatives of this compound serve as robust chiral synthons, enabling the efficient construction of stereochemically rich targets. The protocols and principles outlined herein underscore its versatility and cement its place as a cornerstone reagent for researchers, scientists, and drug development professionals.
References
- Mori, K., & Mori, H. (1989). (S)-3-Hydroxy-2,2-dimethylcyclohexanone. Organic Syntheses, 68, 56.
- Conte, V., et al. (2005). The Pt(II)-catalyzed Baeyer–Villiger oxidation of cyclohexanone with H2O2 in ionic liquids. Green Chemistry, 7, 561-564.
- Organic Chemistry Portal. Baeyer-Villiger Oxidation.
- Wikipedia. Baeyer–Villiger oxidation.
- Padwa, A. (2012). Natural Products and Their Mimics as Targets of Opportunity for Discovery. The Journal of Organic Chemistry, 77(17), 7191–7227.
- Wang, L., et al. (2013). Baeyer-Villiger Oxidation of Cyclohexanone over Sn Doping MCM-41 Molecular Sieve. Advanced Materials Research, 634-638, 510-513.
- Al-Hadedi, A. A. M., & L'Ecuyer, P. (2018). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2018(5), 188-200.
- Wikipedia. Ring expansion and contraction.
- Chemistry Steps. Ring Expansion Rearrangements.
- Chida, N., & Ogawa, S. (1993). Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. Journal of Synthetic Organic Chemistry, Japan, 51(11), 1034-1045.
- Master Organic Chemistry. Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.
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- 12. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes & Protocols: The Strategic Use of 2,2-Dimethylcyclohexanone in Modern Pharmaceutical Synthesis
Preamble: Beyond a Simple Ketone
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, stereochemical outcome, and novelty of a synthetic route. 2,2-Dimethylcyclohexanone, a seemingly simple, sterically hindered ketone, emerges as a highly valuable and versatile building block.[1] Its true potential lies in the strategic influence of the gem-dimethyl group at the C2 position. This structural feature not only imparts specific reactivity but also serves as a powerful stereodirecting element, enabling the construction of complex molecular architectures with high precision.
This guide moves beyond a mere recitation of facts to provide a deep, mechanistically-grounded understanding of how to leverage this compound in the synthesis of advanced pharmaceutical intermediates. We will explore the causality behind protocol choices, offer self-validating experimental designs, and ground our discussion in authoritative chemical principles.
Section 1: Core Principles & Strategic Value
This compound (CAS: 1193-47-1) is a colorless liquid featuring a ketone on a cyclohexane scaffold with two methyl groups on the adjacent carbon.[1][2] This arrangement is pivotal for several reasons:
-
Controlled Enolate Formation: The gem-dimethyl group blocks one α-position, meaning deprotonation can only occur at the C6 position. This removes ambiguity in enolate formation, providing a single, predictable regioisomer for subsequent alkylation or acylation reactions.
-
Stereochemical Influence: The steric bulk of the dimethyl group influences the facial selectivity of nucleophilic attacks on the carbonyl carbon. This can be exploited in reduction or addition reactions to favor the formation of one stereoisomer over another, a crucial aspect in developing single-enantiomer drugs.[3][4]
-
Scaffold Rigidity: The cyclohexane ring provides a robust, three-dimensional framework upon which to build more complex structures, a desirable trait for molecules intended to interact with specific biological targets.
Its utility is demonstrated in the synthesis of key pharmaceutical intermediates, including selective Janus kinase (JAK) inhibitors used in treating autoimmune diseases and organ transplant rejection, as well as analogs of 9-cis-retinoic acid.[2]
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 1193-47-1 | [2] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 169-170 °C (at 768 mmHg) | |
| Density | 0.912 g/mL (at 25 °C) | |
| Flash Point | 50 °C (122 °F) |
Section 2: Key Synthetic Protocols & Mechanistic Insights
The following protocols are designed to be illustrative of the core transformations possible with this compound. They emphasize control, safety, and reproducibility.
Protocol 2.1: Regioselective α-Alkylation for Carbon Skeleton Elongation
This protocol details the formation of the kinetic enolate of this compound and its subsequent trapping with an electrophile (benzyl bromide). This is a foundational step for building complexity, for instance, in the early stages of synthesizing a JAK inhibitor scaffold.
Causality: The use of a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is critical.[5] This ensures the rapid and irreversible deprotonation at the less-hindered C6 position, forming the kinetic enolate. Warmer temperatures or weaker bases could lead to equilibrium conditions and the formation of undesired byproducts.
Workflow Diagram: α-Alkylation
Caption: Workflow for the regioselective α-alkylation of this compound.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Solvent & Cooling: Charge the flask with anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add lithium diisopropylamide (LDA) solution (1.1 equivalents, e.g., 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe over 10 minutes. Stir for 20 minutes at -78 °C.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq, 5.0 g, 39.6 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA mixture over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.05 eq, 7.1 g, 41.6 mmol) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quenching: Cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[5]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 75 mL). Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-benzyl-2,2-dimethylcyclohexanone.
Safety: LDA is highly reactive and pyrophoric. All reagents must be handled under an inert atmosphere. THF can form explosive peroxides. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6]
Protocol 2.2: Diastereoselective Reduction to a Chiral Alcohol
This protocol describes the reduction of the ketone to a secondary alcohol. The choice of reducing agent is critical for controlling the stereochemical outcome. Here, we use sodium borohydride, a mild reducing agent, which typically favors the formation of the thermodynamically more stable equatorial alcohol.
Causality: The hydride from NaBH₄ will preferentially attack the carbonyl from the less sterically hindered face. The axial approach is often favored to avoid steric clash with the axial hydrogens on the ring, leading to the equatorial alcohol as the major product. This principle is fundamental in creating specific stereoisomers needed for chiral drug synthesis.[7]
Mechanism: Diastereoselective Hydride Reduction
Caption: Simplified mechanism showing preferential axial attack of hydride.
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (5.0 g, 39.6 mmol) in methanol (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.2 eq, 1.8 g, 47.5 mmol) portion-wise over 30 minutes, controlling the rate of addition to manage gas evolution.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (HCl) at 0 °C until the solution is slightly acidic (pH ~6) and gas evolution ceases.
-
Workup: Remove most of the methanol using a rotary evaporator. Add deionized water (50 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis. Further purification can be achieved by chromatography if necessary.
Expected Outcome & Troubleshooting
| Transformation | Reagents | Key Parameters | Expected Yield | Troubleshooting Tips |
| α-Alkylation | LDA, Benzyl Bromide, THF | -78 °C, Inert Atmosphere | 65-80% | Low Yield: Ensure anhydrous conditions; water quenches the enolate.[5] Byproducts: Incomplete enolate formation or use of incorrect base can lead to isomeric products.[5] |
| Reduction | NaBH₄, Methanol | 0 °C to RT | 90-98% | Incomplete Reaction: Add more reducing agent if starting material persists. Low Diastereoselectivity: For higher selectivity, consider bulkier reducing agents (e.g., L-Selectride® for axial alcohol). |
Section 3: Application in Drug Discovery - A Case Study
As noted, this compound is a precursor for selective Janus kinase (JAK) inhibitors.[2] These drugs often feature complex, heterocyclic core structures. The initial functionalization of the cyclohexanone ring is a key step in building these scaffolds.
The product from Protocol 2.1, 6-benzyl-2,2-dimethylcyclohexanone, can serve as an advanced intermediate. The newly introduced benzyl group and the existing ketone provide two distinct handles for further elaboration, such as the construction of a fused pyrimidine or pyrazole ring system, which are common motifs in kinase inhibitors. The gem-dimethyl group remains as a permanent structural feature, influencing the final shape of the molecule and its fit within the kinase active site.
References
- CAS No : 1193-47-1 | Product Name : this compound.
- This compound, Thermo Scientific. Fisher Scientific. [Link]
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Institutes of Health (NIH). [Link]
- Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College. [Link]
- An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH). [Link]
- (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. All About Drugs Blog. [Link]
- Stereoselective synthesis of [2.2]triphenylenophanes via intramolecular double [2 + 2 + 2] cycloadditions. PubMed Central. [Link]
- Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc. [Link]
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. Scilit. [Link]
- Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. National Institutes of Health (NIH). [Link]
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The Strategic Application of 2,2-Dimethylcyclohexanone in the Synthesis of Complex Natural Products
Introduction: The Latent Potential of a Sterically Hindered Ketone
In the intricate tapestry of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 2,2-Dimethylcyclohexanone, a seemingly simple, sterically hindered cyclic ketone, emerges as a versatile and strategic building block for the construction of complex molecular architectures. Its gem-dimethyl group, while posing certain reactivity challenges, offers a unique handle for controlling stereochemistry and introducing specific substitution patterns that are often found in terpenoids, alkaloids, and other classes of bioactive natural products. This guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights for its strategic deployment in the synthesis of high-value natural products. We will explore its role in the total synthesis of the marine alkaloid (±)-Ptilocaulin and its transformation via the venerable Baeyer-Villiger oxidation, a gateway to acyclic chiral synthons.
Application Note I: A Key Building Block in the Total Synthesis of (±)-Ptilocaulin
The marine natural product (+)-Ptilocaulin, isolated from the sponge Ptilocaulis spiculifer, exhibits significant antimicrobial and cytotoxic activities. Its unique tricyclic guanidinium structure has made it an attractive target for total synthesis. The synthesis developed by Snider and Faith provides a compelling example of how this compound can be strategically employed to construct a key intermediate, leveraging its inherent structure to streamline the synthetic sequence.[1]
The core strategy involves the transformation of this compound into a key enone intermediate, which then undergoes a crucial condensation and cyclization with guanidine to form the characteristic heterocyclic core of Ptilocaulin.[1] The gem-dimethyl group in the starting material remains a salient feature of the final natural product structure.
Synthetic Workflow: From Ketone to Tricyclic Alkaloid
The following diagram illustrates the synthetic pathway from this compound to the pivotal enone intermediate and its subsequent conversion to (±)-Ptilocaulin.
Caption: Synthetic route to (±)-Ptilocaulin from this compound.
Experimental Protocol: Synthesis of the Enone Intermediate for (±)-Ptilocaulin
This protocol details the initial, critical steps in the total synthesis of (±)-Ptilocaulin, starting from this compound.
Step 1: α-Formylation of this compound
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere at 0 °C, add a solution of this compound (12.6 g, 100 mmol) in anhydrous diethyl ether (50 mL) dropwise over 30 minutes.
-
After the addition is complete, add ethyl formate (HCO2Et, 8.1 g, 110 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water (50 mL). Separate the aqueous layer and wash the organic layer with brine (2 x 50 mL).
-
Acidify the combined aqueous layers to pH 2 with 6M HCl and extract with diethyl ether (3 x 75 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-formyl ketone, which is used in the next step without further purification.
Step 2: Formation of the Enone Intermediate
-
To a solution of the crude α-formyl ketone from the previous step in toluene (200 mL), add ethylene glycol (6.2 g, 100 mmol) and a catalytic amount of p-toluenesulfonic acid (TsOH, ~100 mg).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 4 hours, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure enone intermediate.
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| 1 | This compound | 1. NaH, HCO2Et, Et2O, 0 °C to rt, 12 h; 2. 6M HCl | α-Formyl-2,2-dimethylcyclohexanone | ~85% (crude) |
| 2 | α-Formyl-2,2-dimethylcyclohexanone | Ethylene glycol, TsOH, toluene, reflux, 4 h | Enone Intermediate | ~70% (over 2 steps) |
Application Note II: Baeyer-Villiger Oxidation for Acyclic Intermediate Synthesis
The Baeyer-Villiger oxidation is a powerful and reliable method for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[2][3][4] This ring-expansion reaction is a cornerstone of synthetic organic chemistry and provides a strategic avenue for cleaving the carbocyclic ring of this compound to generate a functionalized, acyclic intermediate. The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom preferentially migrating. In the case of this compound, this leads to the formation of a seven-membered lactone. This transformation is invaluable in natural product synthesis, as it unmasks a linear carbon chain with differentiated termini (an ester and an alkyl chain), which can be further elaborated into complex acyclic portions of a target molecule.
Mechanism of the Baeyer-Villiger Oxidation
The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of one of the α-carbons. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
Caption: Mechanism of the Baeyer-Villiger oxidation of this compound.
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
This protocol provides a general procedure for the Baeyer-Villiger oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
-
Dissolve this compound (1.26 g, 10 mmol) in dichloromethane (CH2Cl2, 50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.4 g, ~10.8 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite (Na2SO3, 20 mL) to destroy any excess peroxide.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3, 2 x 30 mL) to remove meta-chlorobenzoic acid, and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude lactone by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to afford the pure ε-caprolactone derivative.
| Reactant | Reagent and Conditions | Product | Typical Yield |
| This compound | m-CPBA, CH2Cl2, 0 °C to rt, 4-6 h | 7,7-Dimethyl-oxepan-2-one | >90% |
Conclusion
This compound, with its unique structural features, provides a versatile platform for the synthesis of complex natural products. As demonstrated in the total synthesis of (±)-Ptilocaulin, its inherent stereochemistry and substitution pattern can be directly translated into the target molecule, leading to an efficient and convergent synthetic route. Furthermore, its susceptibility to classic transformations like the Baeyer-Villiger oxidation allows for its use as a masked acyclic precursor, offering an alternative and powerful strategy for the construction of linear fragments of natural products. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this valuable building block.
References
- Roush, W. R., & Walts, A. E. (1984). Total synthesis of (–)-ptilocaulin. Journal of the American Chemical Society, 106(3), 721–725. [Link]
- RSC Publishing. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. [Link]
- Snider, B. B., & Faith, W. C. (1984). Total synthesis of (±)- and (–)-ptilocaulin. Journal of the American Chemical Society, 106(5), 1443–1445. [Link]
- PrepChem. (2023). Synthesis of 2,6-dimethyl-cyclohexanone. [Link]
- Arkivoc. (2021).
- Organic Syntheses. (1990). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. [Link]
- RSC Publishing. (1982). Total synthesis of (±)-ptilocaulin starting from tropolone.
- American Chemical Society. (1984). Total synthesis of (–)-ptilocaulin. Journal of the American Chemical Society. [Link]
- American Chemical Society. (1984). Total synthesis of (±)- and (–)-ptilocaulin.
- MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. [Link]
- ResearchGate. (2008).
- PubChem. (2023). 2,6-Dimethylcyclohexanone. [Link]
- Wikipedia. (2023).
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Asymmetric synthesis involving 2,2-Dimethylcyclohexanone
An Application Guide to Asymmetric Synthesis Involving 2,2-Dimethylcyclohexanone
Introduction: The Strategic Value of a Prochiral Ketone
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, driven by the stringent stereochemical demands of the pharmaceutical and fine chemical industries.[1][2][3] The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the precise control of stereochemistry a critical objective in drug design and development. This compound, a structurally simple and commercially available ketone, serves as an exemplary prochiral starting material for the construction of complex molecular architectures.[4] Its C2 quaternary center introduces significant steric hindrance, which can be strategically exploited to direct reactions towards the less hindered α-position (C6). The transformation of this prochiral ketone into a chiral, non-racemic product is a foundational challenge that opens pathways to valuable building blocks for natural product synthesis and the development of novel therapeutics.[5][6]
This guide provides an in-depth exploration of key methodologies for the asymmetric functionalization of this compound. We will move beyond simple procedural lists to dissect the underlying principles of asymmetric induction, offering field-proven protocols and the causal logic behind experimental choices. The methods discussed—organocatalytic aldol reactions, chiral auxiliary-mediated α-alkylation, and enzymatic desymmetrization—represent robust and widely adopted strategies for achieving high levels of stereocontrol.
Pillar 1: The Principle of Asymmetric Induction
Asymmetric induction is the process by which a chiral influence directs a chemical reaction to preferentially form one enantiomer or diastereomer over another.[7] This control is achieved by lowering the activation energy of the transition state leading to the desired stereoisomer. In the context of this compound, which lacks a pre-existing stereocenter, this chiral influence must be introduced externally. This can be accomplished through three primary strategies:
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. After the transformation, the auxiliary is cleaved and can often be recovered.[7][8][9]
-
Chiral Catalysts: A small amount of a chiral molecule (metal complex or organocatalyst) creates a chiral environment, guiding the reaction enantioselectively without being consumed.[10][11]
-
Biocatalysts: Enzymes, with their inherently chiral active sites, can perform reactions with exceptional levels of stereoselectivity.[12]
The key to functionalizing this compound is the formation of a nucleophilic enol or enamine intermediate. The chiral entity (auxiliary or catalyst) then shields one of the two prochiral faces of this intermediate, allowing an incoming electrophile to attack preferentially from the unhindered face.
Caption: General workflow for asymmetric synthesis.
Pillar 2: Organocatalytic Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful C-C bond-forming transformation. Organocatalysis, particularly using proline and its derivatives, has emerged as an environmentally benign and highly effective strategy for this reaction.[13][14] The reaction proceeds through a chiral enamine intermediate, which provides the necessary nucleophilicity and stereochemical control.[10]
Causality and Mechanistic Insight
The success of the proline-catalyzed aldol reaction hinges on the formation of a transient enamine between the catalyst's secondary amine and the ketone. This enamine is more nucleophilic than the corresponding enol or enolate. The carboxylic acid moiety of proline is crucial; it acts as a Brønsted acid to activate the aldehyde electrophile via hydrogen bonding and participates in the stereodetermining transition state. This locks the reactants into a rigid, chair-like conformation, forcing the enamine to attack a specific face of the aldehyde.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Protocol 1: (S)-Proline Catalyzed Aldol Reaction with 4-Nitrobenzaldehyde
This protocol describes the highly diastereoselective and enantioselective reaction between this compound and 4-nitrobenzaldehyde.
Materials:
-
This compound (92%, Sigma-Aldrich)
-
4-Nitrobenzaldehyde
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous NH₄Cl, Brine, Anhydrous MgSO₄
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).
-
Add (S)-Proline (0.3 mmol, 34.5 mg, 30 mol%).
-
Add anhydrous DMSO (2.0 mL). Stir the mixture at room temperature until the catalyst and aldehyde are fully dissolved.
-
Add this compound (5.0 mmol, 0.7 mL) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient, e.g., 9:1 to 7:3) to afford the desired aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary:
| Catalyst | Aldehyde | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | DMSO | 95 | >99:1 | 97 | [13] |
| (S)-Proline | Benzaldehyde | DMSO | 85 | 95:5 | 96 | [14] |
| Amide Catalyst | 4-Chlorobenzaldehyde | Brine | 88 | 99:1 | 94 | [15] |
Pillar 3: Asymmetric α-Alkylation via Chiral Auxiliary
Achieving enantioselective α-alkylation of ketones, especially for constructing quaternary centers, is a significant challenge.[16][17] While direct catalytic methods are advancing, the use of chiral auxiliaries remains a robust and reliable strategy. The SAMP/RAMP hydrazone method, though classically applied to less substituted ketones, provides a clear framework for understanding auxiliary-controlled alkylation.[5] A more modern and highly effective approach involves polymer-supported chiral amines, which facilitate easy removal and recycling of the auxiliary.[10][18]
Causality and Mechanistic Insight
The core principle involves converting the ketone into a chiral imine or hydrazone. The chiral auxiliary, now covalently bonded, creates a sterically biased environment. Deprotonation with a strong, non-nucleophilic base (like LDA) selectively removes a proton from the less hindered α-carbon (C6), forming a chiral, configurationally stable aza-enolate. The bulky auxiliary effectively blocks one face of this intermediate, forcing the incoming alkylating agent to approach from the opposite, accessible face. Subsequent hydrolysis cleaves the auxiliary, revealing the α-alkylated ketone with high enantiopurity.[18]
Caption: Workflow for polymer-supported α-methylation.
Protocol 2: Polymer-Supported Chiral Amine Mediated α-Methylation
This protocol is adapted from established procedures for cyclohexanone, highlighting the use of a recoverable chiral auxiliary for industrial applicability.[10][18]
Materials:
-
This compound
-
Polymer-supported (S)-2-aminoalkoxy chiral amine (e.g., styrene/divinylbenzene copolymer-based)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (MeI)
-
Aqueous buffer (pH 7)
-
Diethyl ether, Anhydrous MgSO₄
Procedure:
-
Swell the polymer-supported chiral amine resin (1.2 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Add this compound (1.0 equivalent). Heat the mixture to reflux with a Dean-Stark trap to facilitate imine formation by removing water. Continue for 12-24 hours until imine formation is complete (can be monitored by IR of a test aliquot).
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of LDA (1.1 equivalents) dropwise via syringe. The formation of the lithium aza-enolate is typically indicated by a color change. Stir at -78 °C for 2 hours.
-
Add methyl iodide (1.5 equivalents) dropwise at -78 °C. Stir the reaction at this temperature for 4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by adding pH 7 phosphate buffer.
-
Filter the mixture to recover the polymer resin. Wash the resin thoroughly with diethyl ether. The resin can be washed, dried, and reused.
-
Combine the filtrate and the ether washings in a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (the product is volatile).
-
Purify the resulting (S)-2,2,6-trimethylcyclohexanone by Kugelrohr distillation or column chromatography.
-
Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
Data Summary:
| Ketone | Auxiliary Type | Alkylating Agent | Yield (%) | ee (%) | Reference Concept |
| Cyclohexanone | Polymer-Supported Amine | CH₃I | High | 94 | [18] |
| 2,6-Dimethylcyclohexanone | Diisopropylamine (for enolate) | CH₃I | 65-75 | N/A (racemic) | [19] |
Note: Data for the direct asymmetric alkylation of this compound is less common in foundational literature; the provided data illustrates the efficacy of the methodology on related substrates.
Pillar 4: Biocatalytic Desymmetrization
Biocatalysis offers an exceptionally powerful method for asymmetric synthesis, leveraging the exquisite selectivity of enzymes. A classic and highly effective application is the desymmetrization of a prochiral dicarbonyl compound. The microbial reduction of 2,2-dimethylcyclohexane-1,3-dione using common baker's yeast (Saccharomyces cerevisiae) is a textbook example that yields (S)-3-hydroxy-2,2-dimethylcyclohexanone, a versatile chiral building block, with excellent enantiopurity.[12]
Causality and Enzymatic Selectivity
The transformation is carried out by oxidoreductase enzymes within the yeast cells. These enzymes possess complex, chiral active sites that bind the prochiral 1,3-dione substrate in a highly specific orientation. This precise binding pre-determines which of the two carbonyl groups will face the enzyme's cofactor (typically NADH or NADPH) and from which face the hydride transfer will occur. The result is the reduction of only one carbonyl group to a hydroxyl group with a specific, predictable stereochemistry, leading to a product with very high enantiomeric excess.
Protocol 3: Baker's Yeast Reduction of 2,2-Dimethylcyclohexane-1,3-dione
This protocol is based on the well-established procedure from Organic Syntheses.[12]
Materials:
-
2,2-Dimethylcyclohexane-1,3-dione
-
Sucrose
-
Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Triton X-100 (0.2% aqueous solution)
-
95% Ethanol
-
Celite®
-
Diethyl ether, Ethyl acetate
Procedure:
-
In a large Erlenmeyer flask (e.g., 2 L), dissolve sucrose (200 g) in warm water (1 L). Cool the solution to 30 °C.
-
Add dry baker's yeast (200 g) to the sucrose solution with stirring. Brisk fermentation should begin.
-
Allow the fermentation to proceed for 10 minutes at 30 °C.
-
In a separate beaker, dissolve 2,2-dimethylcyclohexane-1,3-dione (15 g, 0.107 mol) in a mixture of 95% ethanol (30 mL) and 0.2% Triton X-100 solution (120 mL).
-
Add the substrate solution portionwise to the fermenting yeast mixture.
-
Stir the entire mixture at 30 °C for 40-48 hours. The progress can be monitored by TLC by extracting a small aliquot with ethyl acetate.
-
After the reaction is complete, add diethyl ether (~200 mL) and Celite® (~50 g) to the mixture to break up the emulsion and aid filtration. Let it stand overnight.
-
Filter the mixture through a large Büchner funnel packed with a pad of Celite®. Wash the yeast cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a large separatory funnel. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.
-
Purify the crude residue (~20 g) by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate, gradient from 10:1 to 1:2) to yield the product.
Data Summary:
| Substrate | Biocatalyst | Product | Yield (%) | ee (%) | Reference |
| 2,2-Dimethylcyclohexane-1,3-dione | Baker's Yeast | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | 47-52 | 98-99 | [12] |
Conclusion
This compound and its related dione precursor are versatile platforms for asymmetric synthesis. The choice of methodology—be it the operational simplicity and green credentials of organocatalysis, the reliability of chiral auxiliaries, or the unparalleled selectivity of biocatalysis—depends on the specific synthetic target, scalability requirements, and available resources. The protocols and mechanistic insights provided herein serve as a robust guide for researchers, scientists, and drug development professionals to confidently employ these techniques, enabling the creation of valuable chiral molecules with a high degree of stereochemical precision. Each protocol is a self-validating system, grounded in established literature and designed to deliver reproducible, high-quality results.
References
- Mori, K., & Mori, H. (1989). (S)-3-Hydroxy-2,2-dimethylcyclohexanone. Organic Syntheses, 68, 56.
- ResearchGate. (n.d.). Asymmetric reaction of cyclohexanone with aryl aldehydes promoted by ferrocenium organocatalyst 17.
- ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
- ResearchGate. (n.d.). Asymmetric aldol reactions of cyclohexanone (10) with various aldehydes.
- PubMed. (2008). Organocatalytic asymmetric tandem Michael-Henry reactions: a highly stereoselective synthesis of multifunctionalized cyclohexanes with two quaternary stereocenters.
- Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(49), 27211–27217.
- RSC Publishing. (n.d.). Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides.
- Wikipedia. (n.d.). Asymmetric induction.
- University of Bath. (n.d.). Asymmetric Synthesis.
- RSC Publishing. (n.d.). Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts.
- ResearchGate. (n.d.). Asymmetric induction in the formation of 2a.
- PubMed. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- ResearchGate. (n.d.). Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine.
- TU Wien's reposiTUm. (n.d.). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation.
- Arkivoc. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone.
- ResearchGate. (n.d.). Polymer supported enantioselective reactions. II. α-Methylation of cyclohexanone.
- ResearchGate. (n.d.). Asymmetric Organocatalytic Direct Aldol Reactions of Cyclohexanone with Aldehydes in Brine.
- NIH. (n.d.). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones.
- ResearchGate. (n.d.). An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition.
- NIH. (n.d.). Special Issue: Asymmetric Synthesis 2017.
- RSC Publishing. (n.d.). Asymmetric organocatalytic reductions mediated by dihydropyridines.
- RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric multicomponent reactions.
- MSU chemistry. (n.d.). Assymetric Induction.
- PubMed. (n.d.). Mechanism of stereoinduction in asymmetric synthesis of highly functionalized 1,2-dihydroquinolines and 2H-1-benzopyrans via nonracemic palladacycles with a metal-bonded stereogenic carbon.
- eGyanKosh. (n.d.). ASYMMETRIC INDUCTION.
- NIH. (n.d.). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review.
- ResearchGate. (n.d.). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery.
- NIH. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.
- NIH. (n.d.). The Significance of Chirality in Drug Design and Development.
- ScienceDirect. (n.d.). Chiral switches versus de novo enantiomerically pure compounds.
- MDPI. (n.d.). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential.
- ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis of 4-Hydroxy-2-cyclohexenones Through a Multicomponent Cyclization.
- MDPI. (n.d.). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing.
- PubMed Central. (n.d.). The significance of chirality in contemporary drug discovery-a mini review.
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Application Note & Protocol: High-Purity Isolation of 2,2-Dimethylcyclohexanone
Abstract
2,2-Dimethylcyclohexanone is a valuable sterically hindered ketone intermediate in organic synthesis and the development of pharmaceutical compounds.[1] The presence of isomeric and other impurities in commercially available grades can impede reaction efficiency and yield, necessitating robust purification protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of this compound to high purity, detailing methodologies grounded in chemical principles, including high-efficiency fractional distillation, flash column chromatography, and selective chemical extraction.
Introduction and Scientific Context
High-purity reagents are fundamental to achieving reproducible and reliable outcomes in chemical synthesis. This compound, due to the gem-dimethyl group adjacent to the carbonyl, exhibits unique steric and electronic properties that are exploited in various synthetic transformations. However, it is often supplied with significant levels of impurities, most notably the constitutional isomer 2-methylcyclohexanone, which arises from manufacturing processes.
The close physicochemical properties of the target compound and its isomeric impurities present a significant purification challenge. This guide dissects three effective purification strategies, explaining the causality behind each experimental choice to empower the researcher to select the optimal method based on the impurity profile of their starting material.
Physicochemical Data and Impurity Profile
A successful purification strategy begins with a thorough understanding of the physical properties of the target compound and its primary contaminants. The data below illustrates the challenge: the boiling points of this compound and its common impurity, 2-methylcyclohexanone, differ by only 6-8 °C.
| Property | This compound | 2-Methylcyclohexanone (Impurity) | Justification for Separation Method |
| Molecular Weight | 126.20 g/mol | 112.17 g/mol [2] | - |
| Boiling Point | 169-170 °C (at 768 mmHg) | 162-163 °C[2][3][4][5][6] | The small ΔT necessitates high-efficiency fractional distillation over simple distillation. |
| Density | 0.912 g/mL (at 25 °C) | 0.924 g/mL (at 25 °C)[2][6] | Similar densities preclude separation by gravimetric methods. |
| Refractive Index | n20/D 1.448 | n20/D 1.448[2][6] | Identical refractive indices make this a poor metric for monitoring separation. |
| Polarity | Moderately Polar Ketone | Moderately Polar Ketone | Similar polarity makes chromatographic separation challenging but feasible with optimized solvent systems. |
Other potential impurities may include unreacted starting materials or byproducts from the specific synthetic route employed, such as other poly-alkylated cyclohexanones.[7][8]
Principles of Purification Methodologies
The choice of purification method is dictated by the nature of the impurities and the desired scale of operation.
High-Efficiency Fractional Distillation
Fractional distillation is the most effective method for separating liquids with close boiling points.[9][10][11] The process relies on establishing a continuous series of vaporization-condensation cycles within a fractionating column. According to Raoult's Law, at a given temperature, the vapor phase will be enriched in the more volatile component (the component with the lower boiling point). In this case, 2-methylcyclohexanone (b.p. 162-163 °C) is more volatile than this compound (b.p. 169-170 °C). As the vapor rises through the column, it cools, condenses, and re-vaporizes repeatedly. Each cycle further enriches the vapor in the more volatile component. A column with a high number of "theoretical plates" is essential to achieve baseline separation when boiling points are close.[7]
Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[12][13] While both this compound and its isomeric impurities are moderately polar, subtle differences in their interaction with the silica surface can be exploited. By carefully selecting a solvent system (e.g., a non-polar solvent like hexanes with a small amount of a more polar solvent like ethyl acetate), a separation can be achieved. This method is particularly useful for removing non-volatile or baseline impurities that are not removed by distillation.[14]
Chemical Purification: Sodium Bisulfite Extraction
This method leverages the chemical reactivity of ketones to achieve separation.[15][16] Unhindered ketones and aldehydes react with a saturated aqueous solution of sodium bisulfite to form a solid, water-soluble bisulfite adduct. This allows non-reacting organic compounds to be washed away with an immiscible organic solvent. This compound is a sterically hindered ketone, and its reaction with sodium bisulfite is expected to be significantly slower or non-existent compared to less hindered ketone impurities. This differential reactivity provides a basis for selective removal of contaminants like 2-methylcyclohexanone.
Detailed Experimental Protocols
Safety Precaution: this compound is a flammable liquid (Flash Point: 50 °C). All protocols must be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, is mandatory.
Protocol 1: High-Efficiency Fractional Distillation
This protocol is the recommended primary method for separating isomeric impurities.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (appropriately sized for the volume of crude material)
-
Heating mantle with a variable controller
-
Fractionating column (Vigreux or packed, min. length 30 cm)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks (multiple, small)
-
Boiling chips or magnetic stir bar
-
Glass wool and aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the sidearm leading to the condenser.
-
Charge the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulate: Wrap the fractionating column and distillation head with glass wool and then loosely with aluminum foil to ensure an adiabatic process and maintain the temperature gradient.
-
Heating: Begin heating the flask gently. The goal is to achieve a slow, steady distillation rate of approximately 1 drop per second.[9]
-
Fraction Collection:
-
Forerun: Collect the first few milliliters of distillate separately. This fraction will be highly enriched in the more volatile 2-methylcyclohexanone (b.p. ~162-163 °C).
-
Intermediate Fraction: As the temperature at the distillation head begins to rise above ~165 °C, change the receiving flask. This fraction will be a mixture of the two isomers.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (169-170 °C), collect the distillate in a clean, pre-weighed receiving flask. This is the purified product.
-
Final Fraction: If the temperature begins to drop or rise sharply near the end of the distillation, stop heating. Do not distill to dryness.
-
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC).
Protocol 2: Flash Column Chromatography
This protocol is best for removing impurities with different polarities.
Materials and Equipment:
-
Crude or distilled this compound
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: Hexanes and Ethyl Acetate (HPLC grade)
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a 95:5 mixture of Hexanes:Ethyl Acetate. The target compound should have an Rf value of approximately 0.3.[13]
-
Column Packing: Securely clamp the column. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Dry-pack the column with silica gel, then wet-pack by slowly running the eluent through until the silica is fully saturated and settled. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude ketone in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Fill the column with the eluent and apply gentle positive pressure (air or nitrogen). Collect fractions continuously in test tubes.
-
Fraction Analysis: Spot every few fractions on a TLC plate to track the separation. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Selective Removal of Impurities via Bisulfite Extraction
This protocol is useful for removing reactive, less-hindered ketone or aldehyde impurities.
Materials and Equipment:
-
Crude this compound
-
Saturated aqueous sodium bisulfite solution
-
Diethyl ether or other immiscible organic solvent
-
Separatory funnel
-
5% NaOH or HCl solution
-
Anhydrous magnesium sulfate
-
Beakers and flasks
Procedure:
-
Reaction: In a flask, dissolve the crude ketone in a suitable organic solvent like diethyl ether. Add an excess of saturated aqueous sodium bisulfite solution.[15][16]
-
Agitation: Stopper the flask and shake vigorously for 10-15 minutes. A white precipitate (the bisulfite adduct of the impurity) may form.
-
Separation: Transfer the mixture to a separatory funnel. The aqueous layer (containing the dissolved adduct) will separate from the organic layer (containing the unreacted this compound).
-
Extraction: Drain the aqueous layer. Wash the organic layer twice with water and then once with brine to remove any residual bisulfite.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the purified product.
-
(Optional) Impurity Regeneration: The original impurity can be regenerated from the aqueous layer by adding a mild acid or base, which can be useful for analytical purposes.[16]
Visualization of Workflows and Principles
References
- ChemSynthesis. (n.d.). 2-methylcyclohexanone.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- University of Rochester. (n.d.). Purification: How to Run a Flash Column.
- Google Patents. (n.d.). US5147512A - Separation of ketone isomers by extractive distillation.
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
- Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-.
- Google Patents. (n.d.). US2166584A - Purification of ketones.
- Google Patents. (n.d.). US2337489A - Purification of ketones.
- Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
- University of California, Irvine. (n.d.). The Fractional Distillation of a Binary Mixture.
- National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- BYJU'S. (n.d.). Fractional Distillation.
- ResearchGate. (2014). What is the best way to remove Ketones?.
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Application Note: Quantitative Analysis of 2,2-Dimethylcyclohexanone in Pharmaceutical Processes
Introduction
2,2-Dimethylcyclohexanone (CAS No. 1193-47-1) is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its purity and concentration must be meticulously controlled during manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative determination of this compound using two robust and widely accessible analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization.
This guide is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this important synthetic intermediate.
Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile organic compounds such as this compound.[4] The principle of this method is the separation of the analyte from other components in a sample based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The Flame Ionization Detector (FID) provides high sensitivity for organic compounds.
Rationale for Method Selection
The choice of a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-substituted polysiloxane stationary phase, is based on the principle of "like dissolves like." This type of stationary phase provides good separation for moderately polar compounds like ketones based on their boiling points and slight polarity differences.[5] A temperature gradient program is employed to ensure sharp peaks and efficient separation from potential impurities with different volatilities.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for this compound quantification by GC-FID.
Detailed Protocol: GC-FID
1. Reagents and Materials
-
This compound (analytical standard, >99% purity)
-
Dichloromethane (HPLC grade)
-
n-Dodecane (internal standard, >99% purity)
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with septa
-
Syringe filters (0.45 µm PTFE)
2. Preparation of Internal Standard (ISTD) Stock Solution
-
Accurately weigh approximately 100 mg of n-dodecane into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane. This yields a 1 mg/mL ISTD solution.
3. Preparation of Calibration Standards
-
Prepare a stock solution of this compound by accurately weighing approximately 100 mg into a 10 mL volumetric flask and diluting to volume with dichloromethane (10 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with dichloromethane in volumetric flasks to achieve concentrations ranging from 0.05 mg/mL to 2.0 mg/mL.
-
To each calibration standard, add a fixed amount of the ISTD stock solution (e.g., 100 µL of 1 mg/mL ISTD per 1 mL of standard solution).
4. Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound into a volumetric flask.
-
Dissolve the sample in a known volume of dichloromethane.
-
Add the same fixed amount of the ISTD stock solution as used for the calibration standards.
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
5. GC-FID Instrumental Conditions
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 200 °C, hold for 5 min. |
| Detector Temp. | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
6. Data Analysis
-
Integrate the peak areas of this compound and the internal standard (n-dodecane).
-
Calculate the ratio of the analyte peak area to the ISTD peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolation from the calibration curve.
Method Validation Summary (Representative Data)
Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[4]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range (mg/mL) | - | 0.05 - 2.0 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD (mg/mL) | - | ~0.015 |
| LOQ (mg/mL) | - | ~0.05 |
Method 2: Quantification by HPLC-UV with Pre-column Derivatization
For laboratories where GC is not optimal or for less volatile matrices, an HPLC-UV method can be employed. Since this compound lacks a strong chromophore for sensitive UV detection, a pre-column derivatization step is necessary. 2,4-Dinitrophenylhydrazine (DNPH) is a common and effective derivatizing reagent for ketones and aldehydes, forming a stable hydrazone derivative that absorbs strongly in the UV region.[6]
Rationale for Method Selection
The reaction with DNPH introduces a dinitrophenyl group, which has a high molar absorptivity, significantly enhancing the detection sensitivity at wavelengths around 360 nm.[6] A reversed-phase C18 column is used to separate the relatively non-polar DNPH derivative from the excess reagent and other sample components. A gradient elution with acetonitrile and water allows for the efficient separation of the analyte of interest.
Experimental Workflow: HPLC-UV Analysis with Derivatization
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Reagents and Materials
-
This compound (analytical standard, >99% purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Perchloric Acid (70%)
-
Water (HPLC grade)
-
Volumetric flasks (Class A)
-
Heating block or water bath
-
HPLC vials with septa
2. Preparation of DNPH Derivatizing Reagent
-
Caution: DNPH is explosive when dry and should be handled with care.
-
Dissolve 150 mg of DNPH in 50 mL of acetonitrile in a 100 mL volumetric flask.
-
Carefully add 0.5 mL of concentrated perchloric acid.
-
Dilute to 100 mL with acetonitrile. This solution should be stored in an amber bottle at 4°C and is stable for approximately one week.
3. Preparation of Calibration Standards
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Create a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
For derivatization, transfer 1 mL of each working standard into a separate vial.
-
Add 1 mL of the DNPH derivatizing reagent to each vial.
-
Cap the vials tightly and heat at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature.
-
Dilute the derivatized solutions with the initial mobile phase (e.g., 1:5 with 60:40 Acetonitrile:Water) before injection.
4. Sample Preparation
-
Prepare a sample solution in acetonitrile to an expected concentration within the calibration range.
-
Transfer 1 mL of the sample solution to a vial.
-
Follow the same derivatization procedure as described for the calibration standards (steps 4 and 5 in the previous section).
5. HPLC-UV Instrumental Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 min, hold at 90% B for 2 min, return to 60% B over 1 min, equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 360 nm |
| Injection Volume | 10 µL |
6. Data Analysis
-
Integrate the peak area of the this compound-DNPH derivative.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Determine the concentration of this compound in the sample by interpolation from the calibration curve.
Method Validation Summary (Representative Data)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 | > 0.997 |
| Range (µg/mL) | - | 1 - 50 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 98.5 - 101.8% |
| Precision (RSD%) | ≤ 2.0% | < 1.8% |
| LOD (µg/mL) | - | ~0.3 |
| LOQ (µg/mL) | - | ~1.0 |
Conclusion
This application note provides two validated, reliable, and robust methods for the quantification of this compound. The GC-FID method is a direct, highly sensitive, and efficient technique suitable for routine quality control of this volatile ketone. The HPLC-UV method with pre-column DNPH derivatization offers a viable and sensitive alternative, particularly for matrices that are not suitable for direct GC analysis. The selection of the appropriate method should be based on the specific analytical needs, sample matrix, and available instrumentation in the laboratory. Proper method validation in accordance with regulatory guidelines is crucial to ensure the generation of accurate and reliable data in a pharmaceutical setting.[7]
References
- Huber, W. (2007). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 147-155. [Link]
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma In-Depth. [Link]
- Groman, A., Mucha, M., & Stolarczyk, E. (n.d.). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Biblioteka Nauki. [Link]
- Agilent Technologies. (n.d.).
- Scribd. (n.d.). Analytical Methods for Ketones. [Link]
- International Journal of Pharmaceutical Sciences. (n.d.).
- Pharmaffiliates. (n.d.). This compound. [Link]
- Groman, A., Mucha, M., & Stolarczyk, E. (n.d.). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Biblioteka Nauki. [Link]
- Gupta, K. R., et al. (2016). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Thermo Fisher Scientific. (n.d.). This compound, Thermo Scientific. [Link]
- Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. [Link]
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High-performance liquid chromatography for 2,2-Dimethylcyclohexanone
An In-depth Technical Guide to the High-Performance Liquid Chromatography of 2,2-Dimethylcyclohexanone
This technical guide provides a comprehensive framework for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). Recognizing the unique challenges presented by this analyte, this document details two primary methodologies: a direct approach using a Refractive Index Detector (RID) and a derivatization-based method for enhanced sensitivity with a UV-Vis detector. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable analytical method for the quantification and purity assessment of this compound.
This compound is a six-carbon cyclic ketone with two methyl groups attached to the second carbon.[1][2][3] Its structure lacks a significant chromophore, the part of a molecule that absorbs ultraviolet or visible light. This characteristic renders direct detection by the most common HPLC detector, the UV-Vis detector, challenging, especially at low concentrations.[4][5] Therefore, a successful HPLC method for this compound must either employ a universal detector or modify the analyte to make it UV-active.
This guide presents two validated approaches to address this challenge:
-
Method A: Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RID). This is the preferred method for direct analysis, offering a straightforward approach without the need for sample derivatization. It is ideal for purity assessments and quantification at moderate to high concentrations.
-
Method B: Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by RP-HPLC-UV. This method is suitable for trace-level analysis, where high sensitivity is required. The derivatization reaction introduces a strong chromophore into the molecule, allowing for sensitive detection by a UV-Vis detector.[6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C8H14O | [1][9][10] |
| Molecular Weight | 126.20 g/mol | [1][9][10] |
| Boiling Point | 169-170 °C | [1][2] |
| Density | 0.912 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.448 | [1] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane. | [2] |
The notable refractive index of this compound makes it an excellent candidate for RID.[1] Its solubility in common organic solvents allows for straightforward sample preparation.
Method A: Direct Analysis by RP-HPLC-RID
This method leverages the difference in the refractive index between the mobile phase and the analyte as it elutes from the column. RID is a universal detector and is particularly useful for non-chromophoric compounds.[11][12][13][14][15]
Rationale for Method Selection
The choice of a reversed-phase C18 column is based on the non-polar nature of this compound. An isocratic mobile phase of acetonitrile and water provides a stable baseline, which is critical for sensitive RI detection.[14]
Experimental Protocol
Instrumentation:
-
HPLC system with an isocratic pump
-
Autosampler
-
Column oven
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 100, 250, 500, 750, 1000 µg/mL).
-
For unknown samples, dissolve a precisely weighed amount in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis Workflow:
Caption: Workflow for the HPLC-RID analysis of this compound.
Method B: Analysis via Pre-column Derivatization with DNPH
For applications requiring higher sensitivity, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is the recommended approach.[6][7][8] DNPH reacts with the carbonyl group of this compound to form a 2,4-dinitrophenylhydrazone derivative, which is highly UV-active and can be detected at approximately 360 nm.[8]
Rationale for Method Selection
The formation of the hydrazone derivative significantly enhances the molar absorptivity of the analyte, allowing for detection at much lower concentrations.[16][17] The reversed-phase HPLC method is then used to separate the derivatized analyte from any excess reagent and other components.
Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Derivatization and Sample Preparation:
-
DNPH Reagent Preparation: Dissolve 15 mg of 2,4-dinitrophenylhydrazine in 5 mL of acetonitrile. Add 0.1 mL of concentrated sulfuric acid and dilute to 10 mL with acetonitrile. This solution should be prepared fresh daily.
-
Standard and Sample Derivatization:
-
To 1 mL of each standard and sample solution (in acetonitrile), add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at 60 °C for 30 minutes in a sealed vial.
-
After cooling to room temperature, the solution is ready for injection.
-
-
Filter all derivatized solutions through a 0.45 µm syringe filter before injection.
Derivatization and Analysis Workflow:
Caption: Workflow for the HPLC-UV analysis of this compound via DNPH derivatization.
Method Validation and System Suitability
For both methods, it is imperative to perform a thorough validation according to established guidelines to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.
Conclusion
The HPLC analysis of this compound requires careful consideration of its lack of a UV chromophore. For routine analysis and purity determination, the RP-HPLC-RID method offers a robust and direct approach. For trace-level quantification, pre-column derivatization with DNPH followed by RP-HPLC-UV provides the necessary sensitivity. The choice of method will depend on the specific analytical requirements, including the expected concentration of the analyte and the available instrumentation. Both methods, when properly validated, provide reliable and accurate results for the analysis of this compound.
References
- PubMed. (2009).
- U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
- Agilent Technologies.
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC. [Link]
- Pharmapproach. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]
- SpectraBase. 2,2-Dimethyl-cyclohexanone - Optional[MS (GC)] - Spectrum. [Link]
- KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]
- American Laboratory. (2023). Refractive Index Detector Kits for HPLC & uHPLC. [Link]
- SCION Instruments. RI Detector HPLC. [Link]
- Phenomenex. (2025). Types of HPLC Detectors. [Link]
- Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- Stenutz. This compound. [Link]
- Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
- SIELC Technologies. (2018). 2,4-Dimethylcyclohexanone. [Link]
- Cheméo. Chemical Properties of Cyclohexanone, 2,6-dimethyl- (CAS 2816-57-1). [Link]
- NIST. Cyclohexanone, 2,2-dimethyl-. [Link]
- ACS Publications.
- SpectraBase. 2,2-Dimethyl-cyclohexanone. [Link]
- Burdick & Jackson. UV Cutoff. [Link]
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- PubChem. 2,2-Dimethylcyclohexan-1-one. [Link]
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- 17. waters.com [waters.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Dimethylcyclohexanone
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2,2-dimethylcyclohexanone, a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The protocol herein details a robust and scalable method centered on the exhaustive methylation of cyclohexanone. Emphasis is placed on the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability. This guide is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, safety considerations, and optimization strategies essential for successful scale-up.
Introduction and Strategic Overview
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its sterically hindered ketone functionality makes it a useful precursor for a variety of complex molecular architectures. The primary challenge in its synthesis lies in achieving exhaustive methylation at the α-position of cyclohexanone while minimizing side reactions such as mono-methylation, O-alkylation, and aldol condensation.
This guide focuses on a classic and effective approach: the use of a strong, non-nucleophilic base to generate the cyclohexanone enolate, followed by reaction with an excess of a methylating agent. We will explore the critical parameters that govern the success of this transformation on a large scale.
Logical Workflow of the Synthesis
The synthesis of this compound can be broken down into three key stages: enolate formation, methylation, and purification. Each stage presents its own set of challenges and requires careful control of reaction conditions.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
In-Depth Technical Protocol: Large-Scale Synthesis
This protocol is designed for a nominal 1 mole scale of cyclohexanone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Cyclohexanone | 100 g (1.02 mol) | Starting Material |
| Sodium Amide (NaNH₂) | 88 g (2.25 mol) | Strong Base |
| Methyl Iodide (CH₃I) | 320 g (2.25 mol) | Methylating Agent |
| Anhydrous Toluene | 1.5 L | Solvent |
| Isopropanol | 200 mL | Quenching Agent |
| Saturated Ammonium Chloride (NH₄Cl) Solution | 500 mL | Aqueous Work-up |
| Brine (Saturated NaCl Solution) | 500 mL | Aqueous Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 50 g | Drying Agent |
| 5 L Three-Neck Round Bottom Flask | 1 | Reaction Vessel |
| Mechanical Stirrer | 1 | Efficient Mixing |
| Reflux Condenser with Drying Tube | 1 | Prevent Moisture Entry |
| Addition Funnel | 1 | Controlled Reagent Addition |
| Heating Mantle with Temperature Controller | 1 | Controlled Heating |
| Large Separatory Funnel | 1 | Liquid-Liquid Extraction |
| Rotary Evaporator | 1 | Solvent Removal |
| Fractional Distillation Apparatus | 1 | Purification |
Step-by-Step Experimental Procedure
Step 1: Reactor Setup and Inert Atmosphere
-
Assemble the 5 L three-neck round bottom flask with a mechanical stirrer, reflux condenser (topped with a calcium chloride drying tube), and an addition funnel.
-
Flame-dry the entire apparatus under a stream of dry nitrogen to ensure all moisture is removed.
-
Maintain a positive pressure of nitrogen throughout the reaction to prevent the ingress of atmospheric moisture, which would quench the strong base.
Step 2: Enolate Formation
-
To the cooled, inerted reactor, add 1.5 L of anhydrous toluene.
-
Carefully add 88 g (2.25 mol) of sodium amide to the toluene with vigorous stirring. Sodium amide is a fine powder and should be handled with extreme care to avoid inhalation and contact with skin.[2]
-
In the addition funnel, place a solution of 100 g (1.02 mol) of cyclohexanone in 200 mL of anhydrous toluene.
-
Add the cyclohexanone solution dropwise to the stirred suspension of sodium amide over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete enolate formation.
Step 3: Exhaustive Methylation
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add 320 g (2.25 mol) of methyl iodide dropwise via the addition funnel over 1-2 hours. This step is also exothermic and requires careful temperature control.
-
After the addition of methyl iodide, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the mono-methylated intermediate.
Step 4: Quenching and Work-up
-
Cool the reaction mixture to room temperature.
-
CAUTION: This step involves the quenching of unreacted sodium amide and is highly exothermic. Perform this step with extreme care. Slowly and carefully add 200 mL of isopropanol to the reaction mixture to quench any remaining sodium amide.
-
Once the initial vigorous reaction has subsided, slowly add 500 mL of saturated ammonium chloride solution.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 200 mL portions of toluene.
-
Combine the organic layers and wash with 500 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification by Fractional Distillation
-
The crude product will be a mixture of this compound and potentially small amounts of 2-methylcyclohexanone and other byproducts.
-
Purify the crude oil by fractional distillation under reduced pressure. Use a distillation column with a high number of theoretical plates for efficient separation.[3]
-
Collect the fraction boiling at approximately 165-167 °C at atmospheric pressure (or a lower temperature under vacuum). The boiling point of this compound is a key identifier of the pure product.
Safety and Hazard Management
The large-scale synthesis of this compound involves several hazardous reagents and exothermic reactions that require strict adherence to safety protocols.
Reagent-Specific Hazards
-
Sodium Amide (NaNH₂): Highly reactive with water, releasing flammable ammonia gas.[4] It can form explosive peroxides upon storage, especially if it appears yellow or brown.[5] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2]
-
Methyl Iodide (CH₃I): A potent alkylating agent and is classified as a carcinogen. It is toxic upon inhalation, ingestion, and skin contact.
-
Toluene: A flammable solvent with potential for reproductive toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: All operations must be conducted in a chemical fume hood with a certified face velocity. A safety shower and eyewash station must be readily accessible.[6]
-
Personal Protective Equipment:
Emergency Procedures
-
Sodium Amide Spill: Do NOT use water. Cover the spill with dry sand or soda ash, and then carefully collect it in a sealed container for disposal.[5]
-
Fire: Use a Class D fire extinguisher for fires involving sodium amide. Do not use water, carbon dioxide, or halogenated extinguishers.[5]
-
Personal Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the two methyl groups (singlet), and the methylene protons of the cyclohexane ring. |
| ¹³C NMR | A peak for the carbonyl carbon, a quaternary carbon, and distinct peaks for the methylene carbons and the methyl carbons. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (around 1710 cm⁻¹). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of this compound (126.20 g/mol ).[7] |
Conclusion and Future Perspectives
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently produce this valuable intermediate for applications in pharmaceutical and fine chemical synthesis. Future work could explore the use of alternative, less hazardous bases or the development of a catalytic methylation process to improve the greenness of the synthesis.
References
- Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S) - Organic Syntheses Procedure. URL
- This compound (1193-47-1)
- Technical Support Center: Scale-Up of Reactions Using Sodium Amide - Benchchem. URL
- Scaling up the synthesis of 2,6-Dimethylcyclohexanone for industrial applic
- SOP-for-Sodium-Amide-1.docx. URL
- Western Carolina University Standard Operating Procedure for the use of Sodium amide. URL
- hofmannrxn - Yale Chemistry Department. URL
- Sodium Amide | Office of Environmental Health and Safety - Princeton EHS. URL
- Repeated Hofmann elimination (exhaustive methylation followed by he
- Illustrated Glossary of Organic Chemistry - Exhaustive methyl
- A comparative study of different catalysts for 2,6-Dimethylcyclohexanone synthesis - Benchchem. URL
- Hofmann Elimination, Amine to Alkene (aka Exhaustive Methyl
- 2,2-Dimethylcyclohexan-1-one | C8H14O | CID 136929 - PubChem. URL
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. URL
- Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S) - Organic Syntheses Procedure. URL
- Predict the major products formed when the following amines under... | Study Prep in Pearson+. URL
- Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as C
- Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL
- Stereoselective Synthesis of Cyclohexanones via Phase Transfer Catalyzed Double Addition of Nucleophiles to Divinyl Ketones. | Scilit. URL
- WO2010043522A1 - Synthesis of green ketone intermediate - Google P
- US4306944A - Cyclohexanone distillation process - Google P
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethylcyclohexanone
Welcome to the technical support guide for the synthesis of 2,2-dimethylcyclohexanone. As a key intermediate in the synthesis of various pharmaceutical compounds and complex molecules, achieving a high-yield, high-purity synthesis of this compound is a common objective for researchers.[1] However, the gem-dimethylation at the C2 position presents significant challenges related to selectivity and the formation of undesired side products.
This guide is structured to provide direct, actionable solutions to the common problems encountered during this synthesis. We will delve into the mechanistic principles governing the reaction, offer detailed troubleshooting advice in a question-and-answer format, and provide validated experimental protocols to enhance the success of your experiments.
Core Synthesis Strategy: Sequential Alkylation of Cyclohexanone
The most prevalent and direct method for synthesizing this compound is through the sequential methylation of cyclohexanone. This process involves two critical alkylation steps, with the second step being the primary source of side reactions and yield loss. Understanding the enolate chemistry at each stage is paramount for success.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges researchers face. Each answer provides a mechanistic explanation and a clear, actionable solution.
Q1: My final product is a mixture of 2-methylcyclohexanone, this compound, and 2,6-dimethylcyclohexanone. How do I improve selectivity for the desired gem-dimethyl product?
A1: This is a classic problem of regioselectivity in the alkylation of an unsymmetrical ketone (2-methylcyclohexanone). The outcome is determined by which α-proton is removed to form the enolate, a process governed by the principles of kinetic versus thermodynamic control.[2][3]
-
Kinetic Enolate: Deprotonation at the less-substituted, more sterically accessible C6 position occurs faster.[4] This "kinetic" enolate leads to the undesired side product, 2,6-dimethylcyclohexanone. This pathway is favored by strong, bulky bases at very low temperatures.[3][4]
-
Thermodynamic Enolate: Deprotonation at the more-substituted C2 position forms a more stable, substituted double bond in the enolate.[2] This "thermodynamic" enolate is the necessary intermediate for forming your desired product, this compound. Its formation is favored under conditions that allow the system to reach equilibrium.
Caption: Kinetic vs. Thermodynamic enolate formation from 2-methylcyclohexanone.
Solution: To maximize the yield of this compound, you must employ conditions that favor the formation of the thermodynamic enolate from 2-methylcyclohexanone.
| Parameter | Kinetic Control (Favors 2,6-isomer) | Thermodynamic Control (Favors 2,2-isomer) |
| Base | Strong, sterically hindered (e.g., LDA)[4] | Strong, but less hindered (e.g., NaH, KH) or weaker bases that allow equilibration |
| Temperature | Low (-78 °C)[4] | Higher (0 °C to room temperature or reflux)[4] |
| Reaction Time | Short (enolate formed and trapped quickly)[4] | Long (allows for equilibration to the more stable enolate)[4] |
| Solvent | Aprotic (e.g., THF) | Aprotic, but higher boiling points may be used for higher temps |
By shifting your reaction conditions to higher temperatures and allowing for longer reaction times before adding the alkylating agent, you enable the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.
Q2: I'm observing significant amounts of poly-alkylated byproducts, such as 2,2,6-trimethylcyclohexanone. What causes this and how can I prevent it?
A2: This issue, known as over-alkylation, arises when the enolate of your desired product (this compound) forms and subsequently reacts with the alkylating agent.[5] This is particularly problematic if any unreacted ketone is left in the mixture to act as a proton source, or if a weaker base is used that doesn't fully deprotonate the starting material.[6]
Primary Causes:
-
Incomplete Initial Deprotonation: If less than a full equivalent of a strong base is used, the reaction mixture will contain both the enolate and the unreacted ketone. The ketone can then protonate the product enolate, leading to a cascade of side reactions.
-
Use of Weaker Bases: Bases like alkoxides or hydroxides establish an equilibrium with the ketone, meaning there is always a significant concentration of both the ketone and the base in the solution, which promotes side reactions.[6]
Solution:
-
Use a Strong, Non-Nucleophilic Base: Employ at least one full equivalent of a strong base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure that the starting ketone is quantitatively and irreversibly converted into its enolate before the alkylating agent is introduced.[6][7]
-
Controlled Reagent Addition: The sequence of addition is critical. Always prepare the enolate solution completely first. Then, add the alkylating agent (e.g., methyl iodide) slowly, preferably at a low temperature, to the pre-formed enolate solution.[5] This ensures the electrophile reacts with the intended enolate without competing side reactions.
Caption: Logical workflow to prevent over-alkylation side reactions.
Q3: My yields are consistently low, even after optimizing for selectivity. What are other potential pitfalls?
A3: Low yields can often be traced back to procedural details beyond regioselectivity. The most common culprits are moisture contamination and inefficient workup procedures.
Solutions:
-
Ensure Anhydrous Conditions: Enolates are strongly basic and are readily quenched by protic solvents, including trace amounts of water.[5]
-
Glassware: All glassware should be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Ensure all reagents are anhydrous.
-
-
Proper Aqueous Workup:
-
Quenching: Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over water or strong acid to prevent potential side reactions with the product.[5]
-
Extraction: this compound has some solubility in water. To prevent product loss, perform multiple extractions (at least 3x) with a suitable organic solvent like diethyl ether or ethyl acetate.[8]
-
Brine Wash: After combining the organic layers, wash with brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic phase and break up emulsions, leading to better separation.[5][8]
-
Validated Experimental Protocol: Thermodynamic Alkylation of 2-Methylcyclohexanone
This protocol is designed to favor the formation of the thermodynamic enolate of 2-methylcyclohexanone to selectively synthesize this compound.
Materials:
-
2-Methylcyclohexanone
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (MeI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl Ether
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add Sodium Hydride (1.1 equivalents) to a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel.
-
Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and carefully add anhydrous THF.
-
Enolate Formation: Cool the slurry to 0 °C. Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure complete formation and equilibration to the thermodynamic enolate.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: After the addition of MeI, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure.
References
- Leslie, J. M. (2020). Kinetic vs. thermodynamic enolate formation. YouTube.
- PharmaXChange.info. (2011). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone.
- Silveira Jr., A., Knopp, M. A., & Kim, J. (n.d.). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. Journal of Chemical Education.
- House, H. O., & Trost, B. M. (1965). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone: 2-Benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone. Journal of Organic Chemistry, 30(8), 2502-2512.
- Wikipedia. (n.d.). Robinson annulation.
- Grokipedia. (n.d.). Robinson annulation.
- University of Victoria. (n.d.). Kinetic vs. Thermodynamic Enolates.
- Lumen Learning. (n.d.). Enolate alkylation. Organic Chemistry 1: An open textbook.
- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates.
- University of Calgary. (n.d.). Ch18: Enols and Enolates.
- Arkivoc. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone.
- Filo. (2025). Give a synthesis of 2,2 -dimethyl- 1,3 -cyclohexanedione from methyl 5 -oxohexanoate.
- Master Organic Chemistry. (2018). The Robinson Annulation.
- Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.
- YouTube. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone.
- Chemistry Steps. (n.d.). Enolate Alkylation Practice Problems.
- University of Bristol. (n.d.). III Enolate Chemistry.
- ResearchGate. (n.d.). Robinson Annulation.
- Jasperse, J. (n.d.). Chem 342-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary.
- PubMed. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.
- Journal of the American Chemical Society. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
- RSC Publishing. (n.d.). Direct geminal dimethylation of ketones using dimethyltitanium dichloride.
- Organic Lecture Series. (n.d.). Enolate Anions and Enamines.
- ResearchGate. (2025). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS.
- NIH. (n.d.). Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC.
- Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
- Lumen Learning. (n.d.). Cyclohexane. MCC Organic Chemistry.
- MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.
- MSU chemistry. (n.d.). Synthesis.
- Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic.
- International Journal of Current Research. (n.d.). 1, 3-Cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions.
- Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione.
- ResearchGate. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
Sources
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Purification challenges of 2,2-Dimethylcyclohexanone
Welcome to the Technical Support Center for the purification of 2,2-Dimethylcyclohexanone. As Senior Application Scientists, we understand that achieving high purity for key intermediates is critical for the success of your research and development projects. This guide is designed to provide you with practical, field-tested insights and detailed protocols to overcome the common challenges associated with purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. However, based on common alkylation strategies, you can typically expect to find:
-
Isomeric Byproducts: While gem-dimethylation is specific, side reactions can sometimes lead to other isomers like 2,6-dimethylcyclohexanone.[1]
-
Incomplete Reaction Products: The presence of mono-alkylated species, such as 2-methylcyclohexanone, is a common issue.
-
Unreacted Starting Materials: Residual cyclohexanone from the initial alkylation step is frequently observed.[2]
-
Over-alkylation Products: In some cases, poly-alkylated byproducts such as 2,2,6-trimethylcyclohexanone may form if reaction conditions are not carefully controlled.[1]
-
Solvent Residues: Incomplete removal of solvents used during the reaction or workup.
Q2: My this compound appears yellow after distillation. What is the cause and how can I prevent it?
A2: Yellowing upon heating or distillation often indicates thermal decomposition or the presence of trace, high-boiling point impurities that are unstable at the distillation temperature. To mitigate this, consider using vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[3][4] Ensuring all glassware is scrupulously clean and dry before use can also prevent contamination that may catalyze decomposition.[2]
Q3: What is the best initial approach for purifying crude this compound?
A3: For most applications, fractional distillation is the most effective and scalable initial purification method.[5] this compound is a liquid with a boiling point sufficiently different from many common impurities, making distillation a logical first choice. However, due to the presence of close-boiling isomers, a fractionating column with a high number of theoretical plates is often necessary for achieving high purity.[6]
Troubleshooting Purification Challenges
This section provides a deeper dive into specific problems you may encounter during the purification process.
Issue 1: Poor Separation of Components via Fractional Distillation
You observe a gradual, non-distinct increase in distillation temperature instead of a sharp, stable plateau, and subsequent GC analysis shows significant impurity levels in your main fraction.
Causality: This issue arises when the boiling points of this compound and one or more impurities are very close. The efficiency of the separation is directly related to the number of theoretical plates in your distillation column and the distillation rate.[5][7]
Solutions:
-
Increase Column Efficiency: Switch from a simple distillation setup to a fractional distillation column. If you are already using a Vigreux column, consider a longer column or a packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.[6]
-
Optimize Distillation Rate: A slower distillation rate (e.g., 1-2 drops per second) allows for better equilibrium between the liquid and vapor phases within the column, leading to a more efficient separation.[6]
-
Insulate the Column: To maintain the necessary temperature gradient along the column, insulate it with glass wool or aluminum foil. This prevents heat loss to the environment, which can disrupt the separation process.[6]
Data Presentation: Physical Properties of Target and Common Impurities
The following table summarizes key physical properties to help you design your purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |
| This compound | 126.20[3] | 169-170[8] | 0.912[8] | 1.448[8] |
| 2-Methylcyclohexanone | 112.17[2] | 162-163[9] | 0.924[9] | 1.448[9] |
| 2,6-Dimethylcyclohexanone | 126.20[10] | 174-176[8] | 0.912 (approx.)[10] | 1.447[8] |
| Cyclohexanone | 98.14[2] | 155.6[2] | 0.947 | 1.450[2] |
Issue 2: Product is Contaminated with an Isomer Unresolved by Distillation
Even after careful fractional distillation, GC or NMR analysis indicates the presence of an isomeric impurity like 2,6-dimethylcyclohexanone.
Causality: Isomers often have very similar physical properties, including boiling points and polarity, making them challenging to separate by conventional methods.[2]
Solution: Flash Column Chromatography
When distillation fails, flash column chromatography is the preferred alternative for separating isomers. The separation is based on differential adsorption to a stationary phase, which can often resolve compounds with nearly identical boiling points.[11]
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed to separate this compound from lower and higher boiling point impurities.
-
Drying: Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate), and then filter it into a round-bottom flask. The flask should not be more than two-thirds full.[6]
-
Apparatus Setup:
-
Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.[6]
-
Assemble the fractional distillation apparatus, fitting a fractionating column (e.g., Vigreux) between the distillation flask and the distillation head.[5]
-
Position the thermometer bulb so the top is level with the bottom of the side-arm leading to the condenser.[6]
-
Ensure all joints are secure and lightly greased if necessary to create a good seal.
-
-
Heating: Gently heat the flask using a heating mantle. A ring of condensate should be observed rising slowly up the column.[5]
-
Fraction Collection:
-
Fore-run: Collect the initial fraction that distills at a lower temperature. This will contain lower-boiling impurities like residual solvents or cyclohexanone.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approx. 169-170 °C), switch to a new receiving flask to collect the pure product.[4][8] Maintain a slow, steady distillation rate.
-
End Fraction: Stop the distillation when the temperature begins to drop or rise again, indicating that the main product has been distilled. Do not distill to dryness.
-
-
Analysis: Analyze the collected fractions by GC or NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating this compound from close-boiling isomers.[11]
-
Method Development (TLC):
-
Develop a suitable mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.
-
The optimal eluent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.[11]
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., hexane).[12]
-
Pour the slurry into a glass chromatography column, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the settled silica gel to prevent disruption during sample loading.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle positive pressure ("flash").
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations & Workflows
Purification Strategy Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Purification workflow for this compound.
Troubleshooting Fractional Distillation
This flowchart provides a logical path for diagnosing and solving common distillation problems.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
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- 9. 2-Methylcyclohexanone | 583-60-8 [chemicalbook.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2,2-Dimethylcyclohexanone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2,2-Dimethylcyclohexanone and facing challenges with its purification. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate the attainment of high-purity this compound in your laboratory.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its synthesis, commonly achieved through the methylation of cyclohexanone or 2-methylcyclohexanone, can often lead to a mixture of products, including isomeric byproducts, unreacted starting materials, and over-methylated species. The separation of these closely related compounds is non-trivial and requires a systematic approach to purification. This guide will walk you through the common pitfalls and provide robust solutions for obtaining this compound of high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that you may encounter during the purification of this compound.
Q1: My GC-MS analysis of the crude product shows multiple peaks close to my desired this compound. What are these impurities?
A1: The most common impurities in the synthesis of this compound, particularly from the alkylation of 2-methylcyclohexanone, are:
-
Isomeric Byproducts: The most likely isomer is 2,6-dimethylcyclohexanone . Depending on the reaction conditions, other isomers such as 2,5-dimethylcyclohexanone might also be formed.[2]
-
Unreacted Starting Material: Residual 2-methylcyclohexanone or cyclohexanone may be present if the reaction has not gone to completion.
-
Over-alkylation Products: 2,2,6-Trimethylcyclohexanone can be formed if an excess of the methylating agent is used or if the reaction time is prolonged.[2]
Q2: I'm struggling to separate this compound from its 2,6-isomer by distillation. What can I do?
A2: The boiling points of this compound (172 °C) and 2,6-dimethylcyclohexanone (174-176 °C) are very close, making their separation by simple distillation challenging.[3] To improve separation:
-
Fractional Distillation: Employ a fractional distillation setup with a column that has a high number of theoretical plates (e.g., a Vigreux, Raschig, or packed column).
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of the compounds, which can enhance the separation efficiency and prevent thermal decomposition of the product.[2][4]
-
Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more efficient separation.
Q3: My flash chromatography is not giving a clean separation. What solvent system should I use?
A3: For the separation of ketones like this compound, a common and effective approach is to use a mixture of a non-polar and a moderately polar solvent on a silica gel column.
-
Recommended Eluent: A gradient of ethyl acetate in hexanes (or petroleum ether) is a good starting point.[5] You can begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the desired this compound.
Q4: After purification, my this compound is still showing a broad peak in the GC analysis. What could be the issue?
A4: A broad peak in GC analysis can indicate several issues:
-
Co-elution of Impurities: An isomeric impurity might be co-eluting with your product. Try using a different GC column with a different stationary phase (e.g., a more polar column) to achieve better separation.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Dilute your sample and re-inject.
-
Contamination in the GC System: Contamination in the injector port or the column itself can cause peak tailing and broadening. Ensure your GC system is clean and well-maintained.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for the large-scale purification of this compound and for the removal of impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a distillation flask, a fractionating column with high theoretical plates, a condenser, a receiving flask, and a vacuum adapter)
-
Vacuum pump[4]
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.[4]
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Collect the first fraction, which will be enriched in lower-boiling impurities.
-
Monitor the temperature at the head of the column. A stable temperature reading close to the boiling point of this compound at the applied pressure indicates the distillation of the pure product.
-
Collect the main fraction in a separate receiving flask.
-
Stop the distillation before all the material in the distillation flask has evaporated to avoid the concentration of high-boiling impurities.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating this compound from isomeric impurities and other compounds with similar boiling points.[5][6]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of ethyl acetate in hexanes.
-
Column Packing:
-
Plug the bottom of the column with glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column.
-
Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the low-polarity solvent mixture, applying gentle pressure with compressed air.
-
Collect fractions in separate tubes.
-
Gradually increase the polarity of the eluent as the elution progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
The following table summarizes the expected separation efficiency of different purification techniques for common impurities in this compound synthesis.
| Impurity | Fractional Vacuum Distillation | Flash Column Chromatography |
| 2-Methylcyclohexanone (Starting Material) | Good Separation (Lower Boiling Point) | Excellent Separation |
| 2,6-Dimethylcyclohexanone (Isomer) | Partial to Good Separation (with a high-efficiency column) | Good to Excellent Separation |
| 2,2,6-Trimethylcyclohexanone (Over-alkylation) | Good Separation (Higher Boiling Point) | Good Separation |
Visualizing the Workflow
Fractional Vacuum Distillation Workflow
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Flash Column Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Safety Precautions
-
Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
References
- Organic Syntheses, Coll. Vol. 10, p.382 (2004); Vol. 77, p.151 (2000). ([Link])
- Quora.
- CAS Common Chemistry. 2,6-Dimethylcyclohexanone. ([Link])
- SpectraBase. 2,2-Dimethyl-cyclohexanone. ([Link])
- Stenutz, R. This compound. ([Link])
- Arkivoc.
- PubChem. 2,6-Dimethylcyclohexanone. ([Link])
- Organic Syntheses.
- NIST WebBook. Cyclohexanone, 2,2-dimethyl-. ([Link])
- SpectraBase. 2,2-Dimethyl-cyclohexanone - Optional[MS (GC)] - Spectrum. ([Link])
- Thermo Fisher Scientific. This compound, Thermo Scientific™. ([Link])
- Nichols, L. (2022, April 8).
- EPFL.
- Smith College.
- Reddit. What's a good reducing agent for a sterically hindered ketone? ([Link])
- WSU Chemistry 410. (2021, May 17).
- Google Patents.
- Asian Journal of Research in Chemistry.
- Fisher Scientific. 2,6-Dimethylcyclohexanone (mixture of isomers) 98.0+%, TCI America™. ([Link])
Sources
Technical Support Center: 2,2-Dimethylcyclohexanone Synthesis
Welcome to the technical support center for the synthesis of 2,2-Dimethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via enolate alkylation?
The synthesis of this compound, typically achieved by the methylation of 2-methylcyclohexanone or double methylation of cyclohexanone, is a classic example of enolate chemistry. The byproduct profile is almost entirely dictated by the control, or lack thereof, over the enolate formation and subsequent alkylation steps.
The most frequently encountered impurities are:
-
Over-Alkylated Products: Most commonly, 2,2,6-trimethylcyclohexanone and 2,2,6,6-tetramethylcyclohexanone .[1]
-
Isomeric Byproducts: Primarily 2,6-dimethylcyclohexanone , which arises from the alkylation of the alternative, less-substituted α-carbon.[2]
-
Unreacted Starting Material: Residual 2-methylcyclohexanone or cyclohexanone due to incomplete reaction.[1][3]
-
O-Alkylated Byproducts: Formation of 2-methoxy-1,1-dimethylcyclohexene can occur as enolates are ambident nucleophiles, though this is often a minor byproduct under typical C-alkylation conditions.[4]
-
Aldol Condensation Products: High molecular weight impurities resulting from the enolate of the starting material attacking the carbonyl group of another starting material molecule. This is more prevalent when using weaker bases like alkoxides.[5]
Q2: My GC-MS analysis shows significant peaks for trimethylated and even tetramethylated cyclohexanones. What causes this over-alkylation?
Over-alkylation is a classic problem in enolate chemistry and typically stems from two main issues:
-
Proton Exchange & Equilibration: After the desired this compound is formed, it still possesses an acidic α-hydrogen at the C6 position. If unreacted base or enolate from the starting material is still present, it can deprotonate the product. This newly formed enolate of this compound can then be alkylated again, leading to 2,2,6-trimethylcyclohexanone.[1] This process can repeat to form tetramethylated species.
-
Excess Alkylating Agent: Using a significant excess of the methylating agent (e.g., methyl iodide) increases the statistical probability of multiple alkylation events occurring, especially if the reaction is run for an extended period.[1]
The key is to form the desired enolate rapidly and irreversibly, and then to quench the reaction promptly after the initial alkylation is complete.
Q3: I'm trying to synthesize this compound from 2-methylcyclohexanone, but I'm getting a lot of 2,6-dimethylcyclohexanone. How can I improve the regioselectivity?
This is a textbook issue of kinetic versus thermodynamic enolate control.[5][6] 2-Methylcyclohexanone has two different α-carbons where deprotonation can occur (C2 and C6).
-
Thermodynamic Enolate: Deprotonation at the more substituted C2 position leads to the more thermodynamically stable enolate. This is favored under conditions that allow for equilibrium to be established, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures.[6][7] Subsequent alkylation of this enolate would not lead to the desired product.
-
Kinetic Enolate: Deprotonation at the less sterically hindered C6 position is faster.[2] This "kinetic" enolate is favored by using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (typically -78 °C).[5][7]
To favor the formation of this compound, you must first form the enolate at the C2 position. If your starting material is 2-methylcyclohexanone, you are aiming to deprotonate the already substituted alpha-carbon. This is the thermodynamic position. Therefore, using conditions that favor the thermodynamic enolate (e.g., NaH or an alkoxide base in a protic solvent, allowing for equilibration) followed by alkylation is the correct strategy. The formation of 2,6-dimethylcyclohexanone indicates that you are inadvertently using conditions that favor the kinetic enolate.
Q4: Why would O-alkylation occur, and how can it be minimized?
Enolates are ambident, meaning they have two nucleophilic sites: the α-carbon and the oxygen atom.[4] While the negative charge is predominantly on the oxygen, the major resonance contributor, the carbon atom is generally more nucleophilic (softer), leading to C-alkylation.[4] However, certain conditions can favor O-alkylation:
-
Counter-ion: A more ionic bond between the oxygen and the metal counter-ion (e.g., potassium or sodium enolates) can increase O-alkylation. Lithium enolates, being more covalent, generally favor C-alkylation.
-
Solvent: Protic solvents or highly polar aprotic solvents (like DMSO) can solvate the cation, freeing the oxygen atom and promoting O-alkylation.
-
Alkylating Agent: "Harder" alkylating agents, such as dimethyl sulfate, can favor O-alkylation compared to "softer" agents like methyl iodide.
To minimize O-alkylation, use a less polar aprotic solvent like THF, a lithium base (LDA), and methyl iodide as the alkylating agent.
Troubleshooting Guide
This section addresses specific problems you might encounter in the lab.
Problem 1: Low yield with significant unreacted 2-methylcyclohexanone.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Deprotonation | The base used was not strong enough or was used in a substoichiometric amount. The pKa of a ketone's α-proton is ~19-20. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Solution: Use a strong, non-nucleophilic base like LDA or NaH in at least a 1.05 stoichiometric equivalent. Ensure the base has not degraded through exposure to moisture or air.[4][5] |
| Moisture in Reaction | Traces of water in the solvent, glassware, or reagents will quench the enolate or react with the strong base, reducing its effective concentration. Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents, and handle reagents under an inert atmosphere (Nitrogen or Argon).[1] |
| Poor Enolate Formation Kinetics | If using a heterogeneous base like NaH, the reaction may be slow. Solution: Ensure efficient stirring. A phase-transfer catalyst can sometimes be beneficial, or consider switching to a soluble base like LDA. |
Problem 2: Product mixture contains this compound, 2,6-dimethylcyclohexanone, and 2,2,6-trimethylcyclohexanone.
This indicates a lack of control over both regioselectivity and the extent of alkylation.
Diagnostic Workflow
Caption: Troubleshooting workflow for complex product mixtures.
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation of 2-Methylcyclohexanone
This protocol is designed to favor the formation of the thermodynamic enolate of 2-methylcyclohexanone for subsequent methylation.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add NaH (1.05 eq) to a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the NaH suspension to 0 °C. Slowly add 2-methylcyclohexanone (1.0 eq) dissolved in anhydrous THF via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2 hours to ensure complete formation of the thermodynamic enolate.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.0 eq) dropwise. A color change and/or precipitation may be observed. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC to confirm consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by fractional distillation or flash column chromatography.[3]
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating this compound from less volatile byproducts like over-alkylated compounds and aldol adducts.
Procedure:
-
Column Preparation: Slurry-pack a glass column with silica gel in a non-polar solvent like hexanes.[3]
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The less polar starting material and desired product will elute before the more polar, over-alkylated, or aldol byproducts.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure this compound.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Byproduct Formation Mechanisms
The following diagram illustrates the competing pathways that lead to the most common byproducts when synthesizing this compound from 2-methylcyclohexanone.
Caption: Competing enolate formation and subsequent alkylation pathways.
By understanding the causality behind the formation of these impurities, researchers can make informed decisions on reaction conditions—including base, solvent, temperature, and stoichiometry—to maximize the yield and purity of the target this compound.
References
- Organic Chemistry Tutor. (n.d.). Alkylation of Enolates.
- Benchchem. (2025). Technical Support Center: Synthesis of 2-Methylcyclohexanone.
- Benchchem. (2025). Scaling up the synthesis of 2,6-Dimethylcyclohexanone for industrial applications.
- Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
- University of Bristol. (n.d.). III Enolate Chemistry.
- Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones.
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Technical Support Center: Strategies for Overcoming Steric Hindrance in 2,2-Dimethylcyclohexanone Reactions
Welcome to the technical support center for navigating the synthetic challenges of 2,2-dimethylcyclohexanone. As Senior Application Scientists, we understand that this seemingly simple ketone presents significant hurdles due to profound steric hindrance. The gem-dimethyl group at the C2 position acts as a formidable shield, impeding access to both the carbonyl carbon and the adjacent α-protons. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to help you successfully employ this substrate in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard carbonyl addition reactions?
The primary reason is steric hindrance. The two methyl groups at the C2 position create a sterically congested environment around the carbonyl carbon. Incoming nucleophiles face significant non-bonded interactions (steric strain) as they approach the electrophilic carbon, which raises the activation energy of the reaction.[1][2] This effect is particularly pronounced with bulky nucleophiles.
Q2: I'm having trouble forming the enolate of this compound. Is it possible?
While challenging, enolate formation is possible. The only available α-protons are at the C6 position. However, the axial methyl group at C2 can sterically hinder the approach of a base to the axial proton at C6. To overcome this, a strong, sterically demanding base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is typically required to irreversibly deprotonate at the less-hindered C6 position.[3][4] Weaker bases or higher temperatures may fail to produce the enolate in sufficient quantities.
Q3: My Grignard reaction with this compound is failing, and I'm recovering the starting material. What's happening?
This is a classic problem. Grignard reagents are not only strong nucleophiles but also strong bases.[5][6] With a sterically hindered ketone like this compound, the nucleophilic addition pathway is slow. The Grignard reagent is more likely to act as a base, abstracting a proton from the C6 position to form a magnesium enolate.[7] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.
Q4: Is the Wittig reaction a viable method for olefination of this ketone?
The Wittig reaction can be very challenging with this compound, often resulting in slow reactions and poor yields.[8][9] The steric hindrance of the ketone makes the initial [2+2] cycloaddition with the phosphorus ylide difficult.[10] Stabilized ylides, which are less reactive, often fail to react entirely.[9][11] More reactive, non-stabilized ylides (e.g., methylenetriphenylphosphorane for methylenation) offer a better chance of success.[9] However, for more reliable olefination, alternative methods are often preferred.
Troubleshooting Guides & Experimental Protocols
This section provides detailed solutions to common problems encountered during specific transformations.
Guide 1: Nucleophilic Addition of Organometallics (Grignard & Organolithium Reagents)
Issue: Extremely low or no yield of the desired tertiary alcohol; primary side-reaction is enolization.
Causality: The high basicity of Grignard and organolithium reagents, combined with the sterically shielded carbonyl, favors deprotonation over nucleophilic addition. The organometallic reagent abstracts an α-proton at C6, leading to an unreactive enolate.
Solution: Cerium(III) Chloride-Mediated Addition
The addition of anhydrous cerium(III) chloride (CeCl₃) dramatically improves yields by altering the nature of the organometallic reagent. This method, often associated with the work of Imamoto and Luche, generates an organocerium species in situ, which is significantly less basic but still highly nucleophilic.[12][13] This shifts the reaction equilibrium away from enolization and towards the desired addition product.
Workflow: Decision Logic for Carbonyl Addition
Caption: Troubleshooting workflow for this compound.
Experimental Protocol: CeCl₃-Mediated Grignard Addition [14]
-
Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum (1-2 mmHg) at 140-150 °C for 4-6 hours. The resulting fine white powder must be stored under an inert atmosphere (N₂ or Ar) and handled quickly to prevent rehydration.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe and stir vigorously at room temperature for 2 hours. The suspension should become finely dispersed.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents, pre-titrated) dropwise to the stirred CeCl₃ suspension. Stir for 1 hour at -78 °C.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Monitor the reaction by TLC. Allow the mixture to stir at -78 °C for 2-4 hours or until completion.
-
Quench: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol via column chromatography.
Mechanism: Role of Cerium(III) Chloride
Caption: CeCl₃ shifts the reaction from enolization to addition.
Guide 2: Reduction to 2,2-Dimethylcyclohexanol
Issue: Standard reduction with sodium borohydride (NaBH₄) in alcoholic solvents is sluggish.
Causality: The steric bulk of the ketone hinders the approach of the borohydride species to the carbonyl carbon. While NaBH₄ is effective for unhindered ketones, its reactivity is often insufficient here.[15][16]
Solution A: Use of a Stronger Reducing Agent
Lithium aluminum hydride (LiAlH₄) is a much more potent reducing agent than NaBH₄ and will effectively reduce this compound. However, it requires anhydrous conditions and a more careful workup procedure.
Solution B: The Luche Reduction
For high chemoselectivity and milder conditions, the Luche reduction is an excellent choice.[17][18] This method uses NaBH₄ in the presence of a lanthanide salt, typically CeCl₃, in an alcohol solvent (like methanol or ethanol). The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack.[19] It also modifies the borohydride reagent, making it a "harder" nucleophile that favors 1,2-addition.
Experimental Protocol: Luche Reduction of this compound [20]
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol.
-
Stirring: Stir the mixture at room temperature until the cerium salt is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
NaBH₄ Addition: Add NaBH₄ (1.5 equivalents) portion-wise over 5-10 minutes. Vigorous gas evolution (H₂) will be observed.
-
Reaction: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 30 minutes.
-
Workup: Quench the reaction with water and extract with diethyl ether. Wash the organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2,2-dimethylcyclohexanol. Purify as needed.
Guide 3: Olefination Reactions
Issue: The Wittig reaction fails or gives very low yields.
Causality: As discussed in the FAQs, severe steric hindrance impedes the formation of the oxaphosphetane intermediate, which is crucial for the reaction.[10][21]
Solution: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a superior alternative for hindered ketones.[9][22] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally less sterically demanding than a Wittig ylide. A key advantage is that the byproduct, a phosphate ester, is water-soluble, greatly simplifying purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[22]
Experimental Protocol: HWE Reaction for Olefination
-
Base Preparation: In a flame-dried flask under inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the oil, then suspend it in anhydrous THF.
-
Carbanion Formation: Cool the NaH suspension to 0 °C. Add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until H₂ evolution ceases.
-
Ketone Addition: Cool the resulting solution of the phosphonate carbanion to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently reflux if necessary. Monitor by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully by adding water. Extract with diethyl ether, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting alkene by column chromatography.
Summary of Recommended Conditions
| Reaction Type | Standard Reagent (Often Fails) | Recommended Reagent/Method | Key Advantage |
| Grignard Addition | R-MgX alone | R-MgX / anhydrous CeCl₃ | Suppresses enolization, increases nucleophilicity |
| Reduction | NaBH₄ | Luche Reduction (NaBH₄ / CeCl₃) or LiAlH₄ | Increased reactivity, mild conditions (Luche) |
| Olefination | Ph₃P=CHR (Wittig) | (EtO)₂P(O)CH₂R / Base (HWE) | More reactive nucleophile, water-soluble byproduct |
References
- Wikipedia. (2023). Wittig reaction.
- ResearchGate. (n.d.). Grignard reagents/cerium(III) chloride.
- Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.
- Organic Syntheses. (1999). Use of cerium(III) chloride in the reactions of carbonyl compounds with organolithiums or Grignard reagents for the suppression of abnormal reactions: 1-Butyl-1,2,3,4-tetrahydro-1-naphthol.
- Name-Reaction.com. (n.d.). Luche reduction.
- Wikipedia. (2023). Luche reduction.
- YouTube. (2020). Luche Reduction.
- Jasperse, J. (n.d.). NaBH4 Reduction of 2-Methylcyclohexanone.
- PharmaXChange.info. (2011). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone.
- ResearchGate. (n.d.). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters.
- Reddit. (2021). Help with Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates.
- Unknown. (n.d.). Kinetic vs. Thermodynamic Enolates.
- Chem-Station. (2014). Luche Reduction.
- Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.
- National Institutes of Health. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Scribd. (n.d.). Lab 9 NaBH4 Reduction.
- Filo. (2024). Explain each observation: (a) When (2R)-2-methylcyclohexanone is treated....
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.
- Reddit. (2017). Ochem Question.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- The Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Canadian Journal of Chemistry. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones.
- Fiveable. (n.d.). Steric effects Definition.
- VU Research Portal. (n.d.). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- YouTube. (2017). Nucleophilic Addition Reaction Mechanism.
- YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry.
- University of Bath. (n.d.). Enolate Chemistry.
- ResearchGate. (n.d.). (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
- Unknown. (2018). CHEM 330 Topics Discussed on Oct 21.
- Michigan State University Chemistry. (n.d.). Ring Conformations.
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Technical Support Center: Improving Stereoselectivity in the Reduction of 2,2-Dimethylcyclohexanone
Welcome to the technical support center for the stereoselective reduction of 2,2-dimethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and answer frequently asked questions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the reduction of this compound, offering explanations and actionable solutions to improve your stereoselectivity.
Question 1: My reduction of this compound with sodium borohydride (NaBH₄) is showing poor diastereoselectivity. How can I favor the formation of the cis-2,2-dimethylcyclohexanol?
Answer:
Poor diastereoselectivity in the reduction of this compound with NaBH₄ is a common issue. The outcome of this reduction is primarily governed by the trajectory of the hydride attack on the carbonyl carbon. Two main pathways are possible: axial and equatorial attack.
-
Axial Attack: The hydride attacks from the top face of the cyclohexanone ring, leading to the formation of the equatorial alcohol (trans-isomer).
-
Equatorial Attack: The hydride attacks from the bottom face of the ring, resulting in the axial alcohol (cis-isomer).
For small, unhindered reducing agents like NaBH₄, the axial attack is generally favored due to less torsional strain in the transition state, leading to the thermodynamically more stable equatorial alcohol. However, in the case of this compound, the two methyl groups at the C2 position introduce significant steric hindrance.
To favor the formation of the cis-isomer (axial alcohol), you need to promote equatorial attack. Here are several strategies:
1. Employ a Bulkier Reducing Agent:
The rationale here is to increase the steric demand of the nucleophile, making the axial approach more difficult.[1][2] The bulky reducing agent will preferentially attack from the less hindered equatorial face.
-
Recommended Reagent: Lithium tri-sec-butylborohydride (L-Selectride®) is an excellent choice. Its large size effectively blocks the axial pathway.
Table 1: Comparison of Reducing Agents for this compound Reduction
| Reducing Agent | Predominant Attack | Major Product | Typical Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Axial | trans-2,2-Dimethylcyclohexanol | ~20:80 |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-2,2-Dimethylcyclohexanol | ~30:70 |
| L-Selectride® | Equatorial | cis-2,2-Dimethylcyclohexanol | >95:5 |
Experimental Protocol: Reduction with L-Selectride®
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in dry tetrahydrofuran (THF) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a 1.0 M solution of L-Selectride® in THF to the stirred ketone solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly add water to quench the excess L-Selectride®, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio using GC or ¹H NMR spectroscopy.
Question 2: I am observing the formation of byproducts in my reduction reaction. What are the likely side reactions and how can I minimize them?
Answer:
Byproduct formation can arise from several sources. The most common issues are incomplete reactions or undesired side reactions of the starting material or product.
1. Incomplete Reaction:
-
Cause: Insufficient reducing agent, low reaction temperature, or short reaction time.
-
Solution:
-
Use a slight excess (1.1-1.5 equivalents) of the reducing agent.
-
Allow the reaction to warm to room temperature after the initial low-temperature addition.
-
Increase the reaction time and monitor for the complete consumption of the starting ketone.
-
2. Epimerization:
-
Cause: Under certain conditions, particularly with enolizable ketones, the stereocenter at the alpha-carbon can be epimerized. While this compound itself cannot epimerize, this is a crucial consideration for other substituted cyclohexanones.
3. Aldol Condensation:
-
Cause: If the reaction conditions are basic and the ketone can form an enolate, self-condensation can occur. This is more of a concern with ketones that have alpha-hydrogens and are subjected to strong bases. For this compound, this is less likely due to the quaternary center.
-
Solution: Maintain a non-basic reaction medium if possible, or use aprotic solvents.
Question 3: My diastereoselectivity is inconsistent between batches. What factors should I control more carefully?
Answer:
Inconsistent diastereoselectivity often points to subtle variations in reaction conditions. Key parameters to control are:
-
Temperature: The stereoselectivity of hydride reductions can be temperature-dependent.[3][4][5][6] Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy. Always use a cryostat or a well-maintained cooling bath to ensure a consistent temperature.
-
Solvent: The solvent can influence the aggregation state and reactivity of the reducing agent.[7][8] Always use dry, high-purity solvents. For instance, THF is a common choice for many hydride reductions.
-
Rate of Addition: Adding the reducing agent slowly ensures that the reaction temperature remains constant and avoids localized concentration gradients that can lead to side reactions.
-
Purity of Reagents: Ensure your this compound is pure and your reducing agent has not degraded. Hydride reagents are sensitive to moisture and air.
Frequently Asked Questions (FAQs)
What is the underlying principle governing stereoselectivity in cyclohexanone reductions?
The stereochemical outcome is dictated by the relative energies of the transition states leading to the different diastereomeric products. This is often explained by the concepts of "steric approach control" and "product development control".[1]
-
Steric Approach Control: The nucleophile attacks from the less sterically hindered face. This is the dominant factor for bulky reducing agents.
-
Product Development Control: The reaction proceeds through a transition state that resembles the more stable product. For cyclohexanols, the equatorial isomer is generally more stable, and this pathway is often favored by small nucleophiles.[9][10]
The Felkin-Anh model provides a more sophisticated picture, considering torsional strain and electronic effects in the transition state.[11][12]
Can I use a chiral reducing agent to achieve enantioselectivity?
Yes, asymmetric reduction is a powerful tool for obtaining enantiomerically enriched alcohols. This is typically achieved using a stoichiometric or catalytic amount of a chiral reagent. Common methods include:
-
CBS Reduction (Corey-Bakshi-Shibata): Utilizes a chiral oxazaborolidine catalyst with borane.
-
Chirally Modified Borohydrides: Sodium borohydride can be modified with chiral ligands, such as sugars or amino acids, to induce enantioselectivity.[13]
How does the Luche reduction apply to this system?
The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol, is primarily used for the chemoselective 1,2-reduction of α,β-unsaturated ketones.[14][15][16][17][18] While it can be used for simple ketone reductions, its main advantage lies in its ability to differentiate between enones and saturated ketones. For this compound, which is a saturated ketone, the Luche reduction would proceed, but the diastereoselectivity would still be influenced by the steric factors discussed earlier. The cerium salt can coordinate to the carbonyl oxygen, potentially altering the steric environment and influencing the diastereomeric outcome.[16][17]
What analytical techniques are best for determining the diastereomeric ratio?
-
Gas Chromatography (GC): With a suitable chiral or achiral column, GC can effectively separate and quantify the diastereomeric alcohol products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The signals for the proton on the carbon bearing the hydroxyl group (the carbinol proton) will have different chemical shifts and coupling constants for the cis and trans isomers, allowing for integration and determination of the ratio. ¹³C NMR can also be used for quantitative analysis.[19]
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: Factors influencing stereoselectivity in ketone reduction.
References
- Organic Chemistry Portal. (n.d.). Luche Reduction.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Chem-Station. (2014, March 27). Luche Reduction.
- Grokipedia. (n.d.). Luche reduction.
- University of Liverpool. (n.d.). Axial or equatorial attack is possible on a cyclohexanone.
- Reddit. (2019, November 21). Axial and equatorial attack on cyclohexanone preference.
- Choi, S. C., & Kim, K. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Bulletin of the Korean Chemical Society, 30(3), 607-612.
- ResearchGate. (n.d.). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction.
- Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis.
- American Chemical Society Publications. (2011). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 76(11), 4567-4573.
- Wikipedia. (n.d.). Luche reduction.
- YouTube. (2021, May 21). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET.
- Neufeldt, S. R., Jiménez-Osés, G., Comins, D. L., & Houk, K. N. (2014). A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. The Journal of Organic Chemistry, 79(23), 11609–11618.
- ResearchGate. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.
- ResearchGate. (n.d.). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride.
- MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408.
- Monder, C., & Wang, M. C. (1983). Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains. Steroids, 42(6), 619–626.
- ResearchGate. (n.d.). Effects of Temperature on Stereochemistry of Enzymatic Reactions.
- Wigfield, D. C., & Phelps, D. J. (1974). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 52(11), 2045-2048.
- eGyanKosh. (n.d.). Asymmetric Induction.
- University of Liverpool. (n.d.). Felkin-Ahn and Cram Chelate.
- Chemistry LibreTexts. (2024, March 27). 2.3: Cram's Rule and Prelog's Rule.
- Hirao, A., Mochizuki, H., Nakahama, S., & Yamazaki, N. (1980). Asymmetric reduction of ketones with sodium borohydride in the presence of hydroxymonosaccharide derivatives. The Journal of Organic Chemistry, 45(2), 271-274.
- Wikipedia. (n.d.). Aldol condensation.
- Royal Society of Chemistry. (2020). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 44(23), 9726-9730.
- OpenOChem Learn. (n.d.). Cram's Rule - Cyclic Model.
- Wikipedia. (n.d.). Asymmetric induction.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane.
- Li, J., Hu, X., Wang, J., Yu, K., Geng, S., & Meng, X. (2022). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry, 37(3), 2106004.
- American Chemical Society Publications. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Organic Letters, 26(17), 3568-3573.
- Zarevúcka, M., Sochůrková, P., Wimmer, Z., & Saman, D. (2003). Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology letters, 25(12), 987–992.
- Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial.
- LeFevre, J. W., & Silveira, Jr., A. (2002). Quantitative Determination of Methylcyclohexanone Mixtures Using 13C NMR Spectroscopy.
- Neufeldt, S. R., Jiménez-Osés, G., Comins, D. L., & Houk, K. N. (2014). A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. The Journal of organic chemistry, 79(23), 11609–11618.
- Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic.
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Technical Support Center: Troubleshooting Wittig Reactions with Hindered Ketones
Welcome to the Technical Support Center for scientists and researchers navigating the complexities of the Wittig reaction, specifically when encountering sterically hindered ketones. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges, ensuring the success of your synthetic endeavors. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: My Wittig reaction with a hindered ketone is showing low to no conversion. What are the likely causes and how can I fix it?
This is a frequent challenge, as steric hindrance around the carbonyl group can significantly slow down or even prevent the initial nucleophilic attack by the phosphorus ylide.[1][2][3] Let's break down the potential culprits and solutions.
Potential Cause A: Insufficient Ylide Reactivity
The reactivity of the phosphorus ylide is paramount. Stabilized ylides, which contain electron-withdrawing groups that delocalize the negative charge on the carbanion, are generally less reactive and often fail to react with sterically hindered ketones.[2][4][5][6]
-
Troubleshooting Steps:
-
Switch to an Unstabilized or Semi-Stabilized Ylide: Unstabilized ylides, typically bearing alkyl or aryl groups, are more reactive and better suited for hindered ketones.[7] Even for introducing a simple methylene group, a highly reactive ylide like methylenetriphenylphosphorane is effective against hindered ketones like camphor.[2][4][5][8]
-
Optimize Ylide Generation: Ensure complete formation of the ylide. This involves using a sufficiently strong base and anhydrous conditions.[1] For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[9] A distinct color change (often to orange or red) can indicate successful ylide formation.[1]
-
Consider "Salt-Free" Conditions: The presence of lithium salts, often from the use of n-BuLi, can sometimes interfere with the reaction.[4][10] Preparing the ylide using a base like potassium tert-butoxide (KOtBu) can create "salt-free" conditions that may improve yields.[9]
-
Potential Cause B: Steric Hindrance Overwhelming the Reaction
In some cases, the steric bulk on both the ketone and the ylide is simply too great for the standard Wittig reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: While many Wittig reactions are initiated at low temperatures, gradually warming the reaction to room temperature or even gentle heating can provide the necessary activation energy to overcome the steric barrier.[1]
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: This is a highly recommended alternative for hindered ketones.[1][2][4] The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally less basic than Wittig ylides, making them more effective with challenging substrates.[11][12][13] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[1][13][14]
-
Issue 2: My reaction is producing a complex mixture of products, including what appears to be the starting ketone and some unidentifiable byproducts.
Side reactions can plague Wittig reactions, especially with hindered substrates.
Potential Cause A: Enolization of the Ketone
The basic conditions required for ylide formation can also lead to the deprotonation of the α-carbon of the ketone, forming an enolate. This is particularly problematic with hindered ketones where the desired olefination is slow.
-
Troubleshooting Steps:
-
Use a Less Hindered, More Reactive Ylide: A more reactive ylide will react with the ketone at a faster rate, outcompeting the enolization process.
-
Employ Milder Bases if Possible: For semi-stabilized ylides, it may be possible to use a weaker base that is less likely to cause enolization.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The less basic nature of phosphonate carbanions can minimize enolization.[12]
-
Potential Cause B: Ylide Instability
Unstabilized ylides are highly reactive and can be sensitive to moisture and oxygen.[1] They can also decompose over time, especially at higher temperatures.
-
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous and Inert Conditions: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.[1]
-
Generate the Ylide in situ: Add the ketone to the freshly generated ylide solution at low temperature to minimize the time the ylide exists before reacting.[1]
-
Issue 3: I'm struggling with the purification of my product due to the triphenylphosphine oxide byproduct.
The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions due to its similar solubility to many organic products.[1]
Troubleshooting Steps:
-
Chromatography: This is often the most effective method for separating TPPO from the desired alkene.[1]
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method, as TPPO may have different solubility characteristics.[1]
-
Precipitation of TPPO: In some cases, adding a nonpolar solvent like hexane or ether can cause the TPPO to precipitate while the alkene remains in solution.[1]
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned previously, the dialkyl phosphate byproduct of the HWE reaction is water-soluble and easily removed by an aqueous workup.[1][13][14]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason why hindered ketones are so challenging for the Wittig reaction?
The primary reason is steric hindrance. The bulky groups on both the ketone and the phosphorus ylide impede the close approach required for the initial nucleophilic attack of the ylide on the carbonyl carbon.[1] This initial step is often the rate-determining step, especially with stabilized ylides, and the high activation energy associated with overcoming this steric clash leads to slow reaction rates and poor yields.[2][4][5][8][15]
Q2: Are there any alternatives to the Wittig and HWE reactions for highly hindered ketones?
Yes, for particularly challenging cases, other olefination methods can be more effective:
-
Julia-Kocienski Olefination: This reaction provides excellent (E)-alkene selectivity.[7]
-
Peterson Olefination: This method offers flexibility in controlling the stereochemical outcome.
-
Tebbe Olefination: This is a very effective alternative for introducing a methylene group (=CH₂) to a highly hindered ketone.[1]
Q3: How can I control the stereochemistry (E/Z isomerism) of the resulting alkene?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[1]
-
For (Z)-alkenes: Unstabilized ylides generally favor the formation of (Z)-alkenes, especially in the absence of lithium salts.[7][15]
-
For (E)-alkenes: Stabilized ylides typically yield (E)-alkenes with high selectivity.[2][4][7] For unstabilized ylides, the Schlosser modification can be employed to selectively produce (E)-alkenes.[4][7][15][16][17] This involves deprotonating the betaine intermediate with a strong base like phenyllithium at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to give the (E)-alkene.[7][15][16]
Q4: Can catalytic versions of the Wittig reaction be used for hindered ketones?
While research into catalytic Wittig reactions is ongoing to improve atom economy and simplify purification, these methods are still under development and may not yet be robust enough for highly hindered substrates.[18][19] The focus of these catalytic systems is often on regenerating the active phosphine from the phosphine oxide byproduct.[18][19]
Data & Protocols
Table 1: Comparison of Olefination Methods for Hindered Ketones
| Reaction | Reagent | Key Advantages for Hindered Ketones | Common Conditions | Typical Yields (Hindered Ketones) |
| Wittig Reaction | Phosphonium Ylide | Can be effective with unstabilized ylides.[7] | Strong base (n-BuLi, NaH), anhydrous THF or ether.[9] | Low to moderate |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | More nucleophilic reagent, water-soluble byproduct.[1][11][12][13] | NaH, THF or DME. | Moderate to high |
| Julia-Kocienski Olefination | Phenyltetrazolyl Sulfone | Excellent (E)-selectivity.[7] | KHMDS, THF. | Good to excellent |
| Peterson Olefination | α-Silylcarbanion | Stereochemical control is possible. | n-BuLi or s-BuLi, THF. | Good to excellent |
| Tebbe Olefination | Tebbe's Reagent | Highly effective for methylenation.[1] | Toluene, pyridine. | Good to excellent |
Protocol 1: General Procedure for a Wittig Reaction with a Hindered Ketone using an Unstabilized Ylide
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF or diethyl ether.
-
Cool the suspension to 0 °C or -78 °C.
-
Add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. A distinct color change should be observed.[1]
-
Stir the mixture for 30-60 minutes at this temperature.
-
-
Reaction with Ketone:
-
Slowly add a solution of the hindered ketone (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.
-
Protocol 2: General Procedure for a Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Ketone
-
Carbanion Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF or DME.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the phosphonate ester (1.1 equivalents) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Ketone:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of the hindered ketone (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can often be purified by column chromatography if necessary.
-
Visualizing the Challenges and Solutions
Diagram 1: The Impact of Steric Hindrance on the Wittig Reaction
Caption: Steric hindrance in ketones slows or prevents the initial attack by the ylide.
Diagram 2: Troubleshooting Decision Tree for Hindered Ketone Olefination
Caption: A decision-making guide for troubleshooting low-yielding Wittig reactions.
References
- Schlosser Modific
- Wittig reaction. Wikipedia. [Link]
- Wittig Reaction. Chemistry LibreTexts. [Link]
- Recent advances in catalytic Wittig-type reactions based on P(III)/P(V) redox cycling.
- Schlosser Modific
- Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
- Recent advances in the catalytic asymmetric alkylation of stabilized phosphorous ylides. Royal Society of Chemistry. [Link]
- Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Catalytic Wittig and aza-Wittig reactions.
- Catalytic Enantioselective[7][16]-Wittig Rearrangement Breakthrough. Bioengineer.org. [Link]
- WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
- New Wittig reaction pathway proves old dog can learn new tricks. Chemistry World. [Link]
- Wittig Reaction. BYJU'S. [Link]
- Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
- Wittig reaction. chemeurope.com. [Link]
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Wittig Reaction - Common Conditions. organic-chemistry.org. [Link]
- Wittig reaction. L.S.College, Muzaffarpur. [Link]
- Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]
- Reaction conditions for optimization of Wittig olefination.
- Wittig Reaction Mechanism and Applic
- Wittig Reaction. Organic Chemistry Portal. [Link]
- Use of Silver Carbonate in the Wittig Reaction.
- Problems with wittig reaction. Reddit. [Link]
- 19.7b Wittig Reaction. YouTube. [Link]
- Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]
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Technical Support Center: Degradation Pathways of 2,2-Dimethylcyclohexanone
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,2-Dimethylcyclohexanone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental endeavors. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your research.
Introduction to this compound Degradation
This compound is a sterically hindered cyclic ketone, and understanding its degradation is crucial for environmental fate analysis, biocatalysis, and the development of robust synthetic processes. The degradation of this compound can proceed through microbial, chemical, and photochemical pathways, each with unique mechanisms and potential challenges. This guide will delve into these pathways, offering a comprehensive resource for your experimental design and troubleshooting needs.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments on this compound degradation.
Scenario 1: Low or No Microbial Degradation Observed
Question: I have inoculated a microbial culture with this compound as the sole carbon source, but I am observing very slow or no degradation. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to the recalcitrance of this compound to microbial degradation. Here's a systematic approach to troubleshooting this issue:
-
Microbial Strain Selection:
-
Causality: Not all microorganisms possess the enzymatic machinery to degrade sterically hindered ketones. The gem-dimethyl group at the C2 position can pose a significant steric hindrance for enzyme active sites.
-
Troubleshooting Steps:
-
Screen a wider range of microorganisms known for degrading cyclic or alkyl-substituted hydrocarbons. Genera such as Pseudomonas, Rhodococcus, and Acinetobacter are good starting points as they are known to harbor Baeyer-Villiger monooxygenases (BVMOs).[1]
-
Consider using a mixed microbial consortium from a contaminated site, as it may contain strains with the necessary catabolic diversity.
-
If using a specific strain, ensure it has been pre-acclimatized to cyclohexanone or other simpler cyclic ketones before introducing this compound.
-
-
-
Enzyme Induction:
-
Causality: The catabolic enzymes required for degradation, particularly BVMOs, are often inducible. The presence of a more readily metabolizable carbon source can repress the expression of these enzymes.
-
Troubleshooting Steps:
-
Ensure this compound is the sole carbon source in your minimal medium.
-
If toxicity is a concern at high concentrations, try a fed-batch approach with gradual addition of the substrate.
-
You can attempt to induce the relevant enzymes by pre-growing the culture with a less substituted cyclic ketone like cyclohexanone before introducing this compound.
-
-
-
Substrate Toxicity:
-
Causality: Ketones can exhibit toxicity to microbial cells at high concentrations, potentially by disrupting cell membranes.[2]
-
Troubleshooting Steps:
-
Determine the minimal inhibitory concentration (MIC) of this compound for your microbial strain(s).
-
Start with a low substrate concentration and gradually increase it as the culture adapts.
-
Immobilization of microbial cells can sometimes enhance their tolerance to toxic substrates.
-
-
-
Nutrient and Cofactor Limitation:
-
Causality: BVMOs, the key enzymes in the initial oxidation of cyclic ketones, are flavin-dependent monooxygenases that require a nicotinamide cofactor (NAD(P)H) for their activity.[3][4] A lack of essential nutrients or cofactors will stall the degradation process.
-
Troubleshooting Steps:
-
Ensure your culture medium is well-balanced with nitrogen, phosphorus, and trace elements.
-
For cell-free enzyme assays, ensure an adequate supply of NADPH or a robust cofactor regeneration system is in place.
-
-
Scenario 2: Incomplete Chemical Degradation or Multiple Unidentified Byproducts
Question: I am attempting a chemical Baeyer-Villiger oxidation of this compound using a peracid, but the reaction is not going to completion, and I see multiple spots on my TLC plate. How can I optimize this reaction?
Answer:
The Baeyer-Villiger oxidation of substituted cyclohexanones can be influenced by steric and electronic factors. Here’s how to address incomplete conversion and byproduct formation:
-
Migratory Aptitude and Regioselectivity:
-
Causality: The Baeyer-Villiger oxidation involves the migration of a carbon atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[5] In this compound, the potential migrating carbons are a methylene group (C6) and a quaternary carbon (C2). The more substituted C2 carbon is expected to migrate, leading to a seven-membered lactone. However, steric hindrance from the gem-dimethyl group can influence this.
-
Troubleshooting Steps:
-
Carefully analyze your product mixture using techniques like GC-MS or NMR to identify the major and minor lactone isomers. This will confirm the regioselectivity of the reaction under your conditions.
-
The choice of peracid and solvent can influence regioselectivity. Experiment with different peracids (e.g., m-CPBA, peracetic acid) and solvents of varying polarity.
-
-
-
Reaction Conditions:
-
Causality: Reaction temperature and time are critical parameters. Insufficient time or temperature will lead to incomplete conversion, while excessive conditions can promote side reactions and degradation of the product lactone.
-
Troubleshooting Steps:
-
Monitor the reaction progress closely using TLC or GC.
-
If the reaction is sluggish, consider a more reactive peracid or a catalytic amount of a strong acid.
-
If byproduct formation is significant, try running the reaction at a lower temperature for a longer period.
-
-
-
Hydrolysis of the Lactone Product:
-
Causality: The lactone product can be susceptible to hydrolysis, especially in the presence of water and acid or base, leading to the corresponding hydroxy acid.
-
Troubleshooting Steps:
-
Experimental Protocol: Chemo-enzymatic Baeyer-Villiger Oxidation
This protocol offers a greener alternative to traditional peracid oxidations and can minimize side reactions.[6][7][8]
-
To a solution of this compound (1 mmol) in ethyl acetate (5 mL), add immobilized Candida antarctica lipase B (Novozym-435, 50 mg).
-
Add urea-hydrogen peroxide (UHP) (2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, filter off the enzyme and UHP.
-
Wash the solid residue with ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude lactone product.
-
Purify the product by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely initial step in the microbial degradation of this compound?
The most probable initial step is a Baeyer-Villiger oxidation catalyzed by a Baeyer-Villiger monooxygenase (BVMO).[9] This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). Given the substitution pattern of this compound, the migration of the more substituted C2 carbon is expected, which would yield 7,7-dimethyl-oxepan-2-one.
Q2: What are the subsequent steps after the initial lactone formation in microbial degradation?
Following the formation of the lactone, the degradation pathway likely proceeds as follows:
-
Hydrolysis: A lactonase or hydrolase would cleave the ester bond of the lactone ring, resulting in a linear hydroxy acid (6-hydroxy-6-methylheptanoic acid).
-
Oxidation and Beta-Oxidation: The terminal alcohol group of the hydroxy acid would be oxidized to a carboxylic acid, forming a dicarboxylic acid. This can then be further degraded through the beta-oxidation pathway, sequentially shortening the carbon chain.
Q3: How does the gem-dimethyl group affect the degradation of this compound compared to unsubstituted cyclohexanone?
The gem-dimethyl group at the C2 position introduces steric hindrance, which can make this compound a more challenging substrate for some enzymes compared to cyclohexanone. This can result in slower degradation rates. The substitution also influences the regioselectivity of the Baeyer-Villiger oxidation, directing the oxygen insertion.
Q4: What are the expected products of the photochemical degradation of this compound?
The photochemistry of cyclic ketones often involves a Norrish Type I cleavage, where the bond between the carbonyl carbon and an adjacent alpha-carbon is broken, forming a diradical intermediate.[10] For this compound, cleavage is expected to occur at the more highly substituted C1-C2 bond to form a more stable tertiary radical. This diradical can then undergo several reactions, including:
-
Intramolecular hydrogen abstraction: Leading to the formation of an unsaturated aldehyde or a ketene.
-
Decarbonylation: Loss of carbon monoxide to form a hydrocarbon diradical, which can then rearrange.
Q5: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its byproducts?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds like the parent ketone, lactone intermediates, and smaller degradation products.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile and more polar intermediates, such as the hydroxy acids formed after lactone hydrolysis. HPLC can be coupled with mass spectrometry (LC-MS) for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural identification of purified degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the ketone carbonyl group and the appearance of an ester carbonyl in the lactone product.
| Technique | Application | Advantages | Limitations |
| GC-MS | Separation and identification of volatile compounds | High resolution, sensitive, provides structural information | Not suitable for non-volatile or thermally labile compounds |
| HPLC-MS | Separation and identification of polar, non-volatile compounds | Wide applicability, provides molecular weight and structural information | Can be more complex to operate than GC-MS |
| NMR | Unambiguous structure elucidation of purified compounds | Provides detailed structural information | Requires pure samples and can be less sensitive |
| FTIR | Functional group analysis | Quick, non-destructive | Provides limited structural information |
Part 3: Visualizing the Degradation Pathways
Proposed Microbial Degradation Pathway
Caption: Proposed microbial degradation pathway of this compound.
Chemical Baeyer-Villiger Oxidation Workflow
Caption: Experimental workflow for chemical Baeyer-Villiger oxidation.
References
- Ríos, M. Y., Salazar, E., & Olivo, H. F. (2007).
- RSC Publishing. (2007).
- ResearchGate. (2007).
- Beam, H. W., & Perry, J. J. (1974). Microbial degradation and assimilation of n-alkyl-substituted cycloparaffins. Journal of bacteriology, 118(2), 394–399.
- Yates, P. (1963). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Pure and Applied Chemistry, 6(4), 597-608.
- ResearchGate. (n.d.).
- MDPI. (2021). Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases.
- ResearchGate. (2005). Degradation characteristics of methyl ethyl ketone by Pseudomonas sp. KT-3 in liquid culture and biofilter.
- Wang, Y., et al. (2022). Insight into the impacts and mechanisms of ketone stress on the antibiotic resistance in Escherichia coli. Environmental Science and Ecotechnology, 11, 100181.
- MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
- Organic Chemistry Portal. (n.d.).
- Padua Research Archive. (n.d.). Production and Characterization of New Baeyer-Villiger Monooxygenases.
- Kirschner, A., et al. (2018). Investigation of a New Type I Baeyer–Villiger Monooxygenase from Amycolatopsis thermoflava Revealed High Thermodynamic but Limited Kinetic Stability. ChemBioChem, 19(18), 1985-1992.
- ResearchGate. (2018).
- Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 96(4), 1055–1064.
- Encyclopedia.pub. (2021). Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases.
- Stewart, J. D. (2001). Baeyer−Villiger Monooxygenases: More Than Just Green Chemistry. Chemical Reviews, 101(10), 3047-3066.
- Platen, H., & Schink, B. (1989). Anaerobic Degradation of Acetone and Higher Ketones via Carboxylation by Newly Isolated Denitrifying Bacteria. Journal of General Microbiology, 135(4), 883-891.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight into the impacts and mechanisms of ketone stress on the antibiotic resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases [mdpi.com]
- 4. Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases | Encyclopedia MDPI [encyclopedia.pub]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Stabilizing 2,2-Dimethylcyclohexanone for Long-Term Storage
Welcome to the technical support guide for 2,2-Dimethylcyclohexanone. As a sterically hindered ketone, this compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Ensuring its long-term stability and purity is paramount for reproducible results, whether in a research setting or during process scale-up.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity of your this compound samples over time.
Frequently Asked Questions (FAQs) on Stability
This section addresses fundamental questions regarding the inherent stability of this compound and the primary factors influencing its degradation.
Q1: What are the main environmental factors that can cause this compound to degrade over time?
A1: The degradation of this compound, like many ketones, is primarily influenced by three environmental factors: light, heat, and oxygen.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can initiate Norrish Type I cleavage. This process involves the formation of a diradical intermediate, which can then undergo a variety of reactions to form degradation products such as unsaturated aldehydes.[2]
-
Thermal Degradation: While relatively stable at ambient temperatures, elevated temperatures can promote thermal decomposition. This typically begins with the cleavage of a carbon-carbon bond in the cyclohexanone ring, leading to the formation of radical intermediates that can propagate further reactions.[2]
-
Oxidation: The presence of oxygen, especially in combination with light or heat, can lead to oxidative degradation. A common pathway for ketones is the Baeyer-Villiger oxidation, which can be initiated by peroxy radicals formed from autoxidation, leading to the formation of lactones (cyclic esters).[2]
Q2: How does the gem-dimethyl group at the C2 position affect the stability of the molecule?
A2: The gem-dimethyl group significantly influences the molecule's reactivity and stability. This structural feature introduces considerable steric hindrance around the carbonyl group. This hindrance can slow down reactions involving direct nucleophilic attack at the carbonyl carbon.
However, the quaternary carbon at the C2 position can also influence degradation pathways. For instance, in photolytic Norrish Type I cleavage, the initial bond cleavage occurs adjacent to the carbonyl group. The stability of the resulting radical intermediates will dictate the subsequent product distribution. The presence of the gem-dimethyl group makes the C1-C2 bond particularly susceptible to cleavage.
Q3: What are the likely degradation products I might find in an old sample of this compound?
A3: Based on the primary degradation pathways, you can anticipate several classes of impurities in an aged sample:
-
From Oxidation: A potential product is 7,7-dimethyl-oxepan-2-one, the lactone resulting from Baeyer-Villiger oxidation.
-
From Photolysis: Unsaturated aldehydes and other rearranged species can form. For instance, cleavage of the C1-C2 bond could eventually lead to the formation of open-chain aldehydes.
-
From Acid/Base Contamination: Trace amounts of acid or base can catalyze aldol condensation reactions if enolizable protons are present, though this compound lacks alpha-protons on one side. However, if isomeric impurities like 2,6-dimethylcyclohexanone are present, they can undergo such reactions.[3]
The following diagram illustrates potential degradation pathways:
graph DegradationPathways { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions ketone [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; lactone [label="7,7-Dimethyl-oxepan-2-one\n(Lactone)", fillcolor="#F1F3F4", fontcolor="#202124"]; diradical [label="Diradical Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehydes [label="Unsaturated Aldehydes &\nRearranged Products", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions ketone -> lactone [label="Oxidation\n(e.g., Baeyer-Villiger)", color="#EA4335", fontcolor="#202124"]; ketone -> diradical [label="Photolysis (UV)\n(Norrish Type I)", color="#FBBC05", fontcolor="#202124"]; diradical -> aldehydes [label="Rearrangement", color="#34A853", fontcolor="#202124"];
// Graph Attributes graph [bgcolor="transparent"]; }
Troubleshooting Guide: Common Stability Issues
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Action & Explanation |
| 1. Stored sample has developed a yellow color. | Minor Oxidation or Condensation Byproducts: The formation of conjugated systems or highly oxidized species, even in small amounts, can introduce color. This is often an early indicator of degradation. | Action: Re-purify the material using short-path distillation. Explanation: Distillation can remove less volatile, colored impurities. To prevent recurrence, ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., Nitrogen or Argon).[4] |
| 2. Unexpected peaks appear in GC or NMR analysis of an old sample. | Degradation or Contamination: New peaks are a definitive sign that the sample's purity has been compromised. These could be degradation products (as discussed in the FAQ) or contaminants from the storage container or atmosphere. | Action: Attempt to identify the impurities using GC-MS or NMR. Compare the spectrum to a fresh or newly purified sample. Explanation: Identifying the impurities can help diagnose the degradation pathway. For example, a mass corresponding to the addition of an oxygen atom may suggest oxidation. |
| 3. Reduced reaction yield when using an older batch of the ketone. | Lower Molar Equivalent of Active Reagent: Degradation reduces the concentration of this compound, meaning you are adding fewer moles than calculated. Inhibition by Impurities: Degradation products could potentially interfere with your reaction mechanism or poison a catalyst. | Action: Re-assay the purity of the ketone using a quantitative method like qNMR or GC with an internal standard before use.[5] Adjust the amount used based on the new purity value. If yields are still low, re-purification is necessary. Explanation: A quantitative purity assessment is crucial for stoichiometric-sensitive reactions. It ensures that you are using the correct molar amount of the starting material. |
| 4. Inconsistent results between different batches stored for the same duration. | Variability in Initial Purity or Storage Conditions: The presence of catalytic amounts of impurities (e.g., residual acid or base from synthesis) can accelerate degradation in one batch over another. Minor differences in light exposure or container seal can also lead to significant variations. | Action: Perform a comprehensive purity analysis on all new batches before placing them in long-term storage. Standardize your storage protocol meticulously (see below). Explanation: A robust quality control check upon receipt and a standardized storage procedure are key to ensuring batch-to-batch consistency and reliable experimental outcomes. |
Recommended Protocols for Long-Term Storage and Stability Assessment
To minimize degradation, proper handling and storage are critical. The following table summarizes the ideal storage conditions.
| Parameter | Recommendation | Rationale | Source |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermally induced degradation and slows down oxidative processes. While the melting point is -20°C, refrigeration is often sufficient and more practical than freezing for a liquid.[6][7] | [6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is a key component in oxidative degradation pathways. | [8] |
| Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass protects the sample from light, preventing photolytic degradation.[8] A PTFE-lined cap provides an inert sealing surface, preventing leaching and ensuring a tight seal. | |
| Handling | Aliquot upon Receipt | Minimizes the number of times the main container is opened, reducing exposure to atmospheric oxygen and moisture. | |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong reducing agents. | These materials can directly react with and degrade the ketone.[2][7] | [2][7] |
Protocol 1: Aliquoting and Storing Under an Inert Atmosphere
-
Preparation: Move the primary container of this compound and several smaller amber glass vials with PTFE-lined caps into an inert atmosphere glovebox. If a glovebox is not available, this can be done on a Schlenk line.
-
Inerting Vials: Purge the vials with dry argon or nitrogen for several minutes to displace all air.
-
Aliquoting: Carefully transfer the desired amount of the ketone into each vial.
-
Sealing: Tightly seal the vials with the PTFE-lined caps while still under the inert atmosphere.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and purity if known.
-
Secondary Containment: Place the sealed vials inside a larger, sealed container in the refrigerator (2-8 °C).
Workflow for Assessing Purity of a Stored Sample
// Node Definitions start [label="Retrieve Stored Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; visual [label="Visual Inspection\n(Color, Clarity)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; gc_nmr [label="Perform GC-FID and/or ¹H-NMR Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; compare [label="Compare to Reference Data\n(Initial Purity Spec)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pass [label="Purity Meets Specification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Purity Out of Specification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; use [label="Proceed with Experiment", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Re-purify Sample\n(e.g., Distillation)", fillcolor="#FFFFFF", fontcolor="#202124"]; discard [label="Discard Sample", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edge Definitions start -> visual; visual -> gc_nmr [label="Sample is Clear\n& Colorless", color="#34A853", fontcolor="#202124"]; visual -> purify [label="Discoloration\nObserved", color="#EA4335", fontcolor="#202124"]; gc_nmr -> compare; compare -> pass [label="Pass", color="#34A853", fontcolor="#202124"]; compare -> fail [label="Fail", color="#EA4335", fontcolor="#202124"]; pass -> use; fail -> purify; purify -> gc_nmr [label="Re-analyze"]; fail -> discard [style=dashed, label="If purification\nis not feasible"];
// Graph Attributes graph [bgcolor="transparent"]; }
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This method is excellent for detecting volatile impurities and degradation products.
-
Sample Preparation: Prepare a ~1% solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow (e.g., 1 mL/min).[5]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[5]
-
Inlet Temperature: 250 °C.[9]
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.[9]
-
-
Data Analysis: Determine the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks. For higher accuracy, use an internal standard.
References
- A Comparative Guide to Validating the Purity of Synthesized 2-Methylcyclohexanone. (2025). Benchchem.
- Technical Support Center: Synthesis of 2-Methylcyclohexanone. (2025). Benchchem.
- Fritzsche, I., et al. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Laboratory.
- Scaling up the synthesis of 2,6-Dimethylcyclohexanone for industrial applications. (2025). Benchchem.
- Technical Support Center: 2-Methylcyclohexanone Stability and Degradation. (2025). Benchchem.
- This compound (1193-47-1). Nordmann.
- This compound 92 1193-47-1. Sigma-Aldrich.
- An In-depth Technical Guide on the Stability and Storage of (S)-2-Hydroxymethylcyclohexanone. (2025). Benchchem.
- A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime. (2025). Benchchem.
- Waterman, K. C. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal.
Sources
- 1. This compound (1193-47-1) at Nordmann - nordmann.global [nordmann.global]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,2-二甲基环己酮 92% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Issues with enolate regioselectivity in 2,2-Dimethylcyclohexanone
Technical Support Center: Enolate Regioselectivity
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enolate chemistry. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
A common query we receive involves controlling the regioselectivity of enolate formation in substituted cyclohexanones. The specific case of 2,2-dimethylcyclohexanone is often raised; however, it's crucial to begin with a key clarification. Due to the presence of two methyl groups at the C2 position, this ketone lacks α-protons at that site. Consequently, deprotonation can only occur at the C6 position, leading to a single regioisomeric enolate. Therefore, this compound does not present a challenge of regioselectivity.
To thoroughly address the core principles of regiocontrol that are likely at the heart of your query, this guide will focus on the classic and highly illustrative model system: 2-methylcyclohexanone . This molecule possesses two distinct α-carbons with available protons (C2 and C6), making it the ideal substrate for exploring the principles of kinetic versus thermodynamic control in enolate formation.
Troubleshooting Guide: Common Issues in Regioselective Enolate Formation
This section addresses specific experimental failures in a question-and-answer format, providing both immediate troubleshooting steps and the underlying chemical principles.
Q1: I'm trying to form the kinetic enolate of 2-methylcyclohexanone with LDA, but my final alkylated product is a mixture of 2,6-dimethylcyclohexanone and this compound. What's causing this loss of selectivity?
A1: Obtaining a mixture when targeting the kinetic product almost always points to unintentional equilibration to the more stable thermodynamic enolate. Here are the most common causes and their solutions:
-
Cause 1: Elevated Temperature. The kinetic enolate is favored at low temperatures (typically -78 °C) because deprotonation is rapid and effectively irreversible.[1] If the temperature rises, even locally during reagent addition, the less stable kinetic enolate can equilibrate back to the starting ketone, which can then be re-deprotonated to form the more stable thermodynamic enolate.
-
Troubleshooting:
-
Ensure your cooling bath (e.g., dry ice/acetone) is well-maintained and the reaction flask is adequately submerged.
-
Add the 2-methylcyclohexanone solution dropwise to the LDA solution very slowly to dissipate the heat of reaction. Monitor the internal temperature if possible.
-
Always add the ketone to the base, not the other way around. This ensures the base is always in excess, promoting rapid, irreversible deprotonation.[2]
-
-
-
Cause 2: Impure or Degraded Reagents/Solvents. Lithium diisopropylamide (LDA) is an extremely strong base and is highly sensitive to moisture and air.[3] Water or other protic impurities will quench the LDA, reducing its effective concentration and potentially providing a proton source for equilibration.
-
Troubleshooting:
-
Use freshly distilled, anhydrous solvents (e.g., THF).[3]
-
Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).[3]
-
Use freshly prepared or newly purchased, high-quality LDA. It is often best prepared in situ from diisopropylamine and n-butyllithium just before use.[4]
-
-
-
Cause 3: Incorrect Stoichiometry. Using a substoichiometric amount of LDA can allow for equilibration. If any starting ketone remains after the initial deprotonation, it can act as a proton shuttle, enabling the kinetic enolate to revert to the ketone and eventually form the more stable thermodynamic enolate.[2][5]
-
Troubleshooting:
-
Use a slight excess of LDA (e.g., 1.05-1.1 equivalents) to ensure the complete and rapid conversion of the ketone to the kinetic enolate.[4]
-
-
Troubleshooting Workflow for Poor Kinetic Selectivity
Caption: Troubleshooting flowchart for poor kinetic enolate regioselectivity.
Q2: I'm trying to form the thermodynamic enolate using sodium hydride, but the reaction is sluggish and gives a low yield of the 2,2-disubstituted product. What can I do?
A2: Forming the thermodynamic enolate requires conditions that permit equilibrium.[1] Sluggishness or low yield often points to issues with achieving that equilibrium or with the reagents themselves.
-
Cause 1: Inactive Sodium Hydride (NaH). NaH is often supplied as a dispersion in mineral oil. The oil can coat the NaH particles, preventing efficient reaction. It can also degrade over time through reaction with atmospheric moisture.
-
Troubleshooting:
-
Wash the NaH with anhydrous hexane or pentane immediately before use to remove the mineral oil. Perform this operation carefully under an inert atmosphere.
-
Use a fresh bottle of NaH if degradation is suspected.
-
-
-
Cause 2: Insufficient Temperature or Reaction Time. Equilibration is not instantaneous. It requires sufficient thermal energy and time for the proton transfers to occur that allow the less stable kinetic enolate (which forms first, even with NaH) to convert to the more stable thermodynamic isomer.[6]
-
Troubleshooting:
-
Ensure the reaction is heated sufficiently, often to the reflux temperature of the solvent (e.g., THF).
-
Increase the reaction time. Monitor the reaction by TLC or GC-MS by quenching small aliquots to check for the disappearance of starting material.
-
-
-
Cause 3: Use of an Aprotic Solvent. While THF is common, sometimes a solvent that can better facilitate proton transfer or a co-solvent can be beneficial. Using a protic solvent like tert-butanol with a base like potassium tert-butoxide is a classic method for ensuring equilibration.[7][8]
-
Troubleshooting:
-
Consider switching the base/solvent system to potassium tert-butoxide in tert-butanol (KOt-Bu/t-BuOH). The alcohol provides a ready source of protons to facilitate the equilibrium between the ketone and the enolates.
-
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between kinetic and thermodynamic enolates?
A: The difference lies in the principles of chemical kinetics vs. thermodynamics.[9]
-
The kinetic enolate is the one that is formed fastest . This is typically achieved by removing the most sterically accessible, though not necessarily most acidic, α-proton.[2][10] Its formation is favored under irreversible conditions (strong, bulky base; low temperature).[1] For 2-methylcyclohexanone, this is the less substituted enolate formed by deprotonation at C6.
-
The thermodynamic enolate is the one that is most stable .[10] This is usually the enolate with the more substituted double bond, as alkyl groups stabilize the C=C bond.[1][11] Its formation is favored under reversible, equilibrium conditions (weaker base; higher temperature), which allow the initially formed mixture of enolates to settle into the lowest energy state. For 2-methylcyclohexanone, this is the more substituted enolate formed by deprotonation at C2.
Kinetic vs. Thermodynamic Enolate Formation Pathway
Caption: Reaction pathways for kinetic and thermodynamic enolate formation.
Q: Why is LDA so effective for kinetic enolate formation?
A: LDA (Lithium Diisopropylamide) has a unique combination of properties that make it ideal:
-
Strong Base: With a pKa of its conjugate acid around 36, it is more than strong enough to completely and irreversibly deprotonate a ketone (α-proton pKa ≈ 18-20).[12]
-
Sterically Hindered: The two bulky isopropyl groups prevent the nitrogen from acting as a nucleophile (i.e., it won't add to the carbonyl group). This steric bulk also makes it highly selective for the least sterically hindered α-proton (C6 in 2-methylcyclohexanone).[1][13]
-
Solubility: It is soluble in common ethereal solvents like THF, allowing for homogeneous reaction conditions even at low temperatures.[12][14]
Q: How can I quantify the ratio of my kinetic to thermodynamic products?
A: The most common method is to trap the enolate mixture as their corresponding silyl enol ethers by adding a quenching agent like trimethylsilyl chloride (TMSCl).[6] The resulting silyl enol ethers are generally more stable than the enolates and can be readily separated and quantified by Gas Chromatography (GC) or analyzed by ¹H NMR spectroscopy to determine the product ratio.
Summary of Conditions for Regioselective Control
| Feature | Kinetic Control | Thermodynamic Control |
| Objective | Form the least substituted enolate (fastest formation) | Form the most substituted enolate (most stable) |
| Base | Strong, sterically hindered (e.g., LDA )[1] | Weaker, less hindered (e.g., NaH, KOtBu, NaOEt )[6] |
| Temperature | Low Temperature (-78 °C )[10] | Higher Temperature (0 °C to Reflux ) |
| Solvent | Aprotic (e.g., THF, Diethyl Ether )[7] | Protic or Aprotic (e.g., THF, Ethanol, t-Butanol )[7][8] |
| Key Principle | Irreversible Deprotonation | Reversible Deprotonation (Equilibrium) |
| Product from 2-Me-Cyclohexanone | Deprotonation at C6 | Deprotonation at C2 |
Experimental Protocols
Protocol 1: Generation of the Kinetic Enolate of 2-Methylcyclohexanone and Subsequent Alkylation
-
Objective: To selectively form the less substituted lithium enolate of 2-methylcyclohexanone and trap it with an electrophile (benzyl bromide).
-
Materials: Diisopropylamine, anhydrous THF, n-butyllithium (n-BuLi in hexanes), 2-methylcyclohexanone, benzyl bromide, saturated aqueous NH₄Cl.
-
Methodology:
-
LDA Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C in an ice bath. Add diisopropylamine (1.1 eq.) via syringe. Slowly add n-BuLi (1.05 eq.) dropwise. Stir the resulting solution at 0 °C for 30 minutes to form LDA.[6]
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 1 hour at -78 °C.[4][6]
-
Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours or until TLC indicates consumption of the starting material.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 2-benzyl-6-methylcyclohexanone.
-
Protocol 2: Generation of the Thermodynamic Enolate of 2-Methylcyclohexanone and Subsequent Alkylation
-
Objective: To form the more stable sodium enolate of 2-methylcyclohexanone under equilibrating conditions and trap it with an electrophile (benzyl bromide).
-
Materials: Sodium hydride (60% dispersion in oil), anhydrous hexanes, anhydrous THF, 2-methylcyclohexanone, benzyl bromide.
-
Methodology:
-
Base Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place NaH (1.2 eq.). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Suspend the washed NaH in anhydrous THF.[6]
-
Enolate Formation: To the NaH suspension, add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF. Heat the mixture to reflux and stir for 4-6 hours to allow for complete equilibration to the thermodynamic enolate. Hydrogen gas will be evolved.[6]
-
Alkylation: Cool the reaction mixture to 0 °C. Add benzyl bromide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 2-benzyl-2-methylcyclohexanone.
-
References
- BenchChem. (2025). An In-Depth Technical Guide to the Thermodynamic and Kinetic Enolates of 2-Methylcyclohexanone. BenchChem.
- Filo. (2025).
- PharmaXChange.info. (2011). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. PharmaXChange.info.
- Unknown. Kinetic vs.
- Ashenhurst, J. (2022).
- Kohnen, L. (2007). Organic Chemistry 5.512. Massachusetts Institute of Technology.
- BenchChem. A Comparative Analysis of the Reactivity of 2-Methylcyclohexanone and 3-Methylcyclohexanone. BenchChem.
- Unknown. (2013). CHEM 330 Topics Discussed on Oct 19.
- Khan Academy.
- The Organic Chemistry Tutor. (2018).
- Siebert, M. (2019).
- Unknown.
- BenchChem. (2025).
- Gall, M., & House, H. O. (1972). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone: 2-Benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone.
- Unknown.
- Chemistry Stack Exchange. (2014).
- Chemistry Stack Exchange. (2021).
- Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube.
- Chemistry LibreTexts. (2014). 19.
- Chemistry LibreTexts. (2020). 13.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones. BenchChem.
- Chemistry LibreTexts. (2014). 19.
- Unknown. (2013).
- BenchChem. Overcoming steric hindrance in 3,4-dimethyl substituted cyclohexenone reactions. BenchChem.
Sources
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Technical Support Center: Work-up Procedures for 2,2-Dimethylcyclohexanone Reactions
Welcome to the technical support center for 2,2-dimethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the nuances of post-reaction work-up and purification. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: I'm performing an aqueous work-up and experiencing persistent emulsion. What's causing this and how can I resolve it?
A1: Emulsion formation is a common issue when working with cyclohexanone derivatives, which can have partial water solubility.[1] This is often exacerbated by fine precipitates or high concentrations of salts.
-
Causality: Vigorous shaking of the separatory funnel creates a large surface area between the aqueous and organic layers. Surfactant-like byproducts or magnesium salts (from Grignard reactions) can stabilize this interface, preventing the layers from coalescing.
-
Immediate Solution:
-
Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gently swirl the funnel instead of shaking.
-
Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[1][2]
-
-
Last Resort: If the emulsion persists, pass the entire mixture through a pad of Celite® or glass wool using vacuum filtration. This can break up the stabilized droplets.[2]
Q2: My final yield of this compound-derived product is consistently low after purification. Where could my product be going?
A2: Low yields can stem from several stages of the work-up and purification process. A systematic approach is needed to pinpoint the loss.
-
Incomplete Extraction: While this compound itself is not highly water-soluble, many of its reaction products (especially alcohols from reductions or Grignard reactions) may have increased aqueous solubility. Always perform multiple extractions (at least 3x) with your chosen organic solvent to ensure quantitative recovery from the aqueous layer.[1]
-
Product Volatility: Substituted cyclohexanones can be surprisingly volatile. During solvent removal on a rotary evaporator, significant product loss can occur if the bath temperature is too high or the vacuum is too strong.[1] It is advisable to check the rotovap trap for any condensed product.[3]
-
Incomplete Reaction: Before initiating the work-up, it is crucial to confirm the reaction has gone to completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Premature work-up is a common source of low yields.
-
Mechanical Losses: Product can adhere to glassware, drying agents (e.g., MgSO₄), or filtration media.[3] Ensure all equipment is rinsed with fresh solvent and the rinsings are combined with the main product solution.
Q3: Can this compound undergo a self-aldol condensation reaction? I see some high-molecular-weight byproducts.
A3: No, this compound cannot undergo a self-aldol condensation. The aldol reaction requires the presence of an α-hydrogen to form an enolate, which then acts as the nucleophile.[4][5] The C2 carbon of this compound is quaternary and has no α-hydrogens. While there are α-hydrogens at the C6 position, the steric hindrance from the gem-dimethyl group at C2 makes enolization at C6 and subsequent reaction with another hindered ketone molecule highly unfavorable.
If you are observing high-molecular-weight byproducts, they are likely from other side reactions. For instance, in a Grignard reaction, the Grignard reagent can act as a base, deprotonating the C6 position and leading to the recovery of starting material upon work-up.[6]
Troubleshooting Guide for Specific Reactions
This section provides troubleshooting advice for common reactions where this compound is either a reactant or a product.
| Problem | Reaction Type | Probable Cause(s) | Recommended Solution(s) |
| Milky/Cloudy Organic Layer After Water Wash | General | Residual water suspended in the organic solvent. | Wash the organic layer with brine to pull water out of the organic phase. Ensure a sufficient amount of drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) is used. |
| Product is a mixture of 2,2- and 2,6-dimethylcyclohexanone | Alkylation of 2-methylcyclohexanone | Reaction conditions favored the formation of the kinetic enolate (at C6) instead of the thermodynamic enolate (at C2).[7] | To favor the 2,2-isomer, use thermodynamic control: a weaker, non-hindered base (e.g., sodium ethoxide) at a higher temperature to allow for equilibration to the more stable enolate.[7] |
| White Precipitate Forms During Quench | Grignard Reaction | Formation of insoluble magnesium salts (Mg(OH)X). | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching.[8] NH₄Cl is a weak acid that protonates the alkoxide but is buffered, preventing degradation of acid-sensitive products and forming more soluble magnesium complexes. |
| Triphenylphosphine Oxide (TPPO) in Final Product | Wittig Reaction | TPPO is a highly polar and often crystalline byproduct that can be difficult to separate from the desired alkene. | 1. Precipitation: Concentrate the reaction mixture and triturate with a non-polar solvent like pentane or a mixture of hexane/ether. TPPO is often insoluble and can be filtered off.[9] 2. Chromatography: TPPO is very polar. Flash chromatography on silica gel is effective.[9] |
| Starting Ketone Recovered After Reaction | Grignard / Reduction | Grignard: The Grignard reagent acted as a base, deprotonating the ketone at the C6 position, rather than as a nucleophile.[6] Reduction: Incomplete reaction due to deactivated reducing agent or insufficient equivalents. | Grignard: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[8] Reduction: Use fresh reducing agent (e.g., NaBH₄) and ensure appropriate stoichiometry. Monitor the reaction to completion. |
Experimental Workflows & Protocols
Protocol 1: Standard Aqueous Work-up for a Grignard Reaction
This protocol details the steps following the addition of this compound to a Grignard reagent (e.g., MeMgBr).
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This moderates the exothermic quenching process.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[8] Continue addition until no more gas evolves and the solid salts begin to dissolve.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two clear layers do not form, allow the funnel to stand. Add diethyl ether or another suitable extraction solvent if needed to dilute the reaction mixture.
-
Extraction: Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether (e.g., 3 x 20 mL) to recover any dissolved product.[8]
-
Washing: Combine all organic layers. Wash the combined organic phase sequentially with:
-
Water (1x) to remove the bulk of water-soluble impurities.
-
Saturated aqueous sodium chloride (brine) (1x) to remove residual water from the organic layer.[8]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator, being mindful of product volatility.[1]
Caption: General workflow for an aqueous extraction procedure.
Protocol 2: Purification via Flash Chromatography
This is a general protocol for purifying a this compound derivative from non-polar byproducts.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity (e.g., by adding ethyl acetate) to move the desired compound down the column.[1]
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[10]
Troubleshooting Logic Diagrams
Caption: Decision tree for troubleshooting low product yields.
Caption: Workflow for the removal of triphenylphosphine oxide (TPPO).
References
- BenchChem. (2025). Grignard Reaction with 2-Methylcyclohexanone.
- BenchChem. (2025). Common side reactions in the methylation of cyclohexanone. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Methylcyclohexanone. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Methylcyclohexanone and 3-Methylcyclohexanone. BenchChem Technical Support.
- Mori, K., & Mori, H. (1990). YEAST REDUCTION OF 2,2-DIMETHYLCYCLOHEXANE-1,3-DIONE: (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Organic Syntheses, 68, 56. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Filo. (2024). How can you account for the fact that 2,2,6-trimethylcyclohexanone yield...[Link]
- Homework.Study.com.
- MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube. [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
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- 6. Grignard Reaction [organic-chemistry.org]
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- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up 2,2-Dimethylcyclohexanone Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals scaling the synthesis of 2,2-dimethylcyclohexanone from the laboratory bench to a pilot plant. It addresses common challenges through a practical, question-and-answer format, focusing on the underlying chemical principles to empower users to troubleshoot and optimize their processes effectively.
Part 1: Navigating the Scale-Up Landscape
The synthesis of this compound, a sterically hindered ketone, presents unique challenges when transitioning from gram to kilogram scale.[1] While multiple synthetic routes exist for cyclic ketones, a common and illustrative path involves the dialkylation of cyclohexanone. This guide will focus on the challenges inherent in this method, as it encompasses many of the critical issues faced during process scale-up, including regioselectivity, reaction control, and purification.[2][3]
Scaling a synthesis is not merely about using larger flasks and more reagents; it's a fundamental shift in process control.[4] Issues that are manageable at the lab scale, such as heat dissipation and mixing efficiency, can become critical hazards in a pilot plant reactor.[5] A successful scale-up requires a deep understanding of the reaction mechanism, potential side reactions, and the physical limitations of the equipment.[4][6]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the scale-up of this compound synthesis via the dialkylation of cyclohexanone.
Q1: My reaction yield has dropped significantly at the pilot scale, and I'm observing a mixture of mono- and di-alkylated products. What's going wrong?
This is a classic scale-up challenge related to reaction control and stoichiometry. The formation of a mixture containing 2-methylcyclohexanone, 2,6-dimethylcyclohexanone, and your target this compound points to issues with enolate formation and the subsequent alkylation steps.
Potential Causes & Recommended Solutions:
-
Incomplete Enolate Formation: The presence of water or protic impurities can quench the strong base (e.g., Lithium diisopropylamide - LDA, Sodium hydride - NaH) before it can fully deprotonate the ketone. At scale, ensuring completely anhydrous conditions is more challenging.
-
Solution: Rigorously dry all solvents and glassware. Use fresh, properly titrated strong bases. Consider using a slight excess of the base to compensate for any trace impurities, but be aware this can lead to other side reactions.[2]
-
-
Poor Mixing and Localized "Hot Spots": In a large reactor, inefficient stirring can lead to poor dispersion of the base or alkylating agent. This creates localized areas of high concentration, leading to uncontrolled side reactions or incomplete conversion in other areas. The surface-area-to-volume ratio decreases dramatically on scale-up, making heat transfer less efficient and exacerbating hot spots.[5]
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the viscosity of your reaction mixture. Characterize the mixing efficiency of your pilot reactor. Implement slow, subsurface addition of reagents to improve dispersion and temperature control.
-
-
Thermodynamic vs. Kinetic Control: The initial methylation of cyclohexanone can produce both 2-methylcyclohexanone (kinetic product) and 6-methylcyclohexanone (thermodynamic product). Subsequent alkylation of the 2-methylcyclohexanone intermediate is required to form the desired 2,2-dimethyl product. The choice of base and temperature is critical.
-
Solution: To favor the kinetic enolate required for 2,2-disubstitution, use a sterically hindered base like LDA at low temperatures (e.g., -78°C).[2] Maintaining this low temperature in a large reactor requires a robust cooling system.
-
Q2: The alkylation step is dangerously exothermic. How can we manage the reaction temperature safely in a 50L reactor?
Exothermic reactions are one of the most significant safety hazards during scale-up.[7] A reaction that is easily controlled in an ice bath in the lab can lead to a thermal runaway in a pilot plant reactor due to the reduced surface-area-to-volume ratio, which limits heat removal.[5][6]
Key Safety & Control Strategies:
-
Reaction Calorimetry: Before attempting the reaction at scale, perform reaction calorimetry (RC1) studies. This will quantify the total heat of reaction and the rate of heat release under your proposed process conditions. This data is essential for ensuring your pilot reactor's cooling capacity is sufficient to handle the exotherm.[5]
-
Controlled Addition (Semi-Batch Operation): Never mix all reactants at once ("batch mode") for a highly exothermic process. The safest approach is to control the reaction rate by limiting the addition of one of the key reagents (typically the alkylating agent, e.g., methyl iodide).[8] The addition rate should be set so that the rate of heat generation never exceeds the reactor's maximum cooling capacity.
-
Emergency Preparedness: Develop a clear plan for cooling or power failure. This should include stopping reagent addition immediately and potentially having an emergency quenching agent ready.[6]
The workflow below illustrates a safety-first approach to managing exothermic reactions during scale-up.
Caption: Workflow for managing exothermic reactions during scale-up.
Q3: My final product is contaminated with isomeric impurities. How can I effectively purify this compound at scale?
Isomer separation is a common purification challenge, as isomers often have very similar physical properties.[9] Fractional distillation and chromatography are the primary methods, but their feasibility changes at larger scales.
Purification Strategy Comparison:
| Method | Scalability | Pros | Cons |
| Fractional Distillation | Good | Cost-effective for large volumes. Can be run continuously. | Requires a significant boiling point difference. Needs a column with a high number of theoretical plates. Potential for thermal degradation of the product.[2] |
| Preparative Chromatography | Moderate | Excellent separation power, even for close-boiling isomers. | Higher cost (solvents, stationary phase). More complex operation. Generates significant solvent waste.[2] |
Recommended Approach:
-
Analyze the Impurity Profile: Use Gas Chromatography (GC) to identify the specific isomers and their relative concentrations.
-
Evaluate Physical Properties: Obtain boiling point data for your product and the main impurities. This compound has a boiling point of 169-170 °C, while 2,6-dimethylcyclohexanone boils at a similar temperature, making simple distillation ineffective.[3]
-
Optimize Distillation: For pilot-scale purification, fractional vacuum distillation is often the most practical choice. Using a packed column with a high number of theoretical plates under reduced pressure can lower the boiling points, minimize thermal decomposition, and improve separation efficiency.[2]
Q4: We are experiencing significant product loss during the aqueous workup due to emulsion formation. How can this be mitigated?
Emulsions are common when quenching reactions and performing extractions, leading to a frustrating loss of material trapped in the interface between the aqueous and organic layers.
Solutions to Prevent and Break Emulsions:
-
Minimize Agitation Energy: During extraction, use a slow, gentle rocking motion instead of vigorous shaking, which introduces high shear forces that promote emulsion formation.
-
Increase Ionic Strength: Before extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer.[2] This increases the polarity of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Change the Solvent: If emulsions persist, consider using a different extraction solvent with a lower tendency to form emulsions.
-
Filtration: For stubborn emulsions at a smaller scale, passing the mixture through a pad of Celite or glass wool can sometimes help break up the interface.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the most critical parameters to monitor during the scale-up process? A: The most critical parameters are temperature , reagent addition rate , and agitation speed . These three factors are interconnected and directly impact reaction safety, yield, and impurity profile. Continuous monitoring is essential.
-
Q: What analytical methods are recommended for in-process control (IPC) and final product qualification? A: A combination of methods is ideal. Gas Chromatography with Flame Ionization Detection (GC-FID) is excellent for monitoring the disappearance of starting materials and the formation of products and volatile impurities.[10] For final product qualification, Quantitative Nuclear Magnetic Resonance (qNMR) can provide highly accurate purity determination without needing a specific reference standard for the analyte, while High-Performance Liquid Chromatography (HPLC) , often after derivatization, can be used to detect non-volatile impurities.[10]
-
Q: Besides exothermicity, what are the other major safety hazards? A: The use of strong bases and alkylating agents introduces significant risks. Pyrophoric Reagents like NaH must be handled under a strict inert atmosphere (Nitrogen or Argon).[2] Flammable Solvents such as THF require proper grounding of equipment to prevent static discharge and ignition sources must be eliminated.[8] Alkylating agents like methyl iodide are toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
Part 4: Experimental Protocols
The following protocols are provided as a general framework. They must be adapted and optimized based on your specific equipment, safety protocols, and the results of a thorough hazard analysis.
Protocol 1: Pilot-Scale Synthesis of this compound
This protocol outlines the dialkylation of cyclohexanone using LDA and methyl iodide.
-
Reactor Setup: Assemble a 50L glass-lined reactor equipped with a mechanical stirrer, baffled interior, temperature probe, nitrogen inlet, and a dropping funnel with pressure equalization. Flame-dry the reactor under vacuum and then maintain a positive pressure of nitrogen.
-
Solvent and Base Charging: Charge the reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to -78°C using a suitable cooling system (e.g., dry ice/acetone bath or cryostat).
-
Enolate Formation (Step 1): Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature below -70°C.
-
Alkylation (Step 1): Add a stoichiometric amount of cyclohexanone dissolved in anhydrous THF to the LDA solution at a rate that maintains the temperature below -70°C. Allow the mixture to stir for 1 hour after the addition is complete.
-
Enolate Formation (Step 2): Slowly add a second equivalent of LDA solution, again ensuring the temperature remains below -70°C.
-
Alkylation (Step 2): Add a stoichiometric amount of methyl iodide (relative to the starting cyclohexanone) at a controlled rate, ensuring the exotherm is managed and the temperature does not rise above -65°C.[11] After addition, allow the reaction to stir for an additional 2-3 hours as it slowly warms to room temperature.[3]
-
Quenching: Cool the reactor to 0°C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Caution: This can be an exothermic process.
-
Workup: Transfer the reactor contents to a larger vessel. Separate the aqueous and organic layers. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.[11]
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional vacuum distillation.[2]
The logical flow of troubleshooting this synthesis is outlined below.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
- Mitchell, G. P., Smith, M. D., & Emiabata-Smith, D. F. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1180, 1-25.
- Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG UserCom, (02-2007).
- Continuus Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE 2022 Annual Meeting Proceedings.
- University of Pennsylvania. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Mori, K., & Fujiwhara, M. (1988). (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. Organic Syntheses, 67, 173.
- Wang, L., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 11(1), 2439.
- Milke, L., et al. (2025). Advancements and Challenges in the Bioproduction of Raspberry Ketone by Precision Fermentation. Trends in Biotechnology.
- Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone.
- Ignatchenko, A. V. (2019). Multiscale approach for the optimization of ketones production from carboxylic acids by the decarboxylative ketonization reaction. Catalysis Today, 329, 3-17.
- Chaumont-Olive, P., et al. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2021(10), 140-150.
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Introduction: The Critical Role of Catalysis in 2,2-Dimethylcyclohexanone Synthesis
An in-depth guide to identifying, preventing, and resolving catalyst poisoning during the synthesis of 2,2-Dimethylcyclohexanone.
The synthesis of this compound is a key transformation in the production of various fine chemicals and pharmaceutical intermediates. A prevalent and efficient industrial method is the catalytic hydrogenation of 2,6-dimethylphenol. This process relies on heterogeneous catalysts, typically those based on palladium (Pd) or nickel (Ni), to facilitate the reduction of the aromatic ring.[1][2]
The success of this synthesis is intrinsically linked to the activity and longevity of the catalyst. However, these catalysts are highly susceptible to deactivation by various chemical species known as poisons. Catalyst poisoning is a phenomenon where a substance chemically bonds to the active sites of the catalyst, blocking them and rendering them inactive.[3][4] This leads to decreased reaction rates, incomplete conversions, and ultimately, process failure.
This technical support guide, designed for researchers and process chemists, provides a comprehensive troubleshooting framework in a practical question-and-answer format. It delves into the mechanisms of catalyst poisoning specific to this synthesis, offers diagnostic procedures, and outlines actionable protocols for prevention and catalyst regeneration.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section addresses the most common initial queries and helps in the preliminary diagnosis of catalyst poisoning.
Q1: My 2,6-dimethylphenol hydrogenation has completely stalled. How can I determine if catalyst poisoning is the cause?
A1: A sudden or gradual cessation of hydrogen uptake is a classic symptom of catalyst poisoning. To confirm, you should first rule out other common issues:
-
Hydrogen Supply: Ensure your hydrogen source is not depleted and that the delivery pressure is stable.
-
System Leaks: Check all connections for leaks, which would prevent the system from maintaining pressure.
-
Agitation: Inefficient stirring can limit the mass transfer of hydrogen gas to the catalyst surface.[5] Ensure vigorous agitation is creating a good slurry.
If these factors are ruled out, poisoning is highly likely. A definitive diagnostic is to run a control experiment with a fresh batch of catalyst and a high-purity substrate and solvent. If this control reaction proceeds normally, it strongly indicates your original reaction was compromised by a poison.
Q2: What are the most common catalyst poisons I should be concerned about in this specific synthesis?
A2: For palladium and nickel catalysts used in phenol hydrogenation, the most virulent poisons are sulfur and nitrogen compounds.[5][6]
-
Sulfur Compounds: Thiophenes, mercaptans, sulfides, and even elemental sulfur are severe poisons.[7][8] These can be present as impurities in lower-grade 2,6-dimethylphenol or solvents.
-
Nitrogen Compounds: Basic nitrogen compounds like pyridines, quinolines, and certain amines can act as poisons by strongly coordinating to the acidic metal sites on the catalyst surface.[5][6]
-
Heavy Metals: Traces of metals like lead, mercury, or arsenic can alloy with and deactivate the catalyst.
-
Halides: While less common in this specific reaction, halide ions can corrode and restructure the catalyst's active sites.
Q3: Can the product, this compound, or the intermediate, 2,6-dimethylcyclohexanol, poison the catalyst?
A3: Generally, neither the final product nor the intermediate alcohol are considered catalyst poisons. However, over-hydrogenation to form 2,6-dimethylcyclohexanol is a common side reaction.[1] In some cases, strong adsorption of products can lead to a phenomenon known as "fouling," which can slow the reaction but is typically reversible by washing the catalyst. This is distinct from true chemical poisoning, which involves the formation of strong, often irreversible, chemical bonds.[9]
Q4: I suspect my 2,6-dimethylphenol substrate is contaminated. Is there a simple test for potential poisons?
A4: A small-scale "spike" experiment is an effective method. Run two identical small-scale hydrogenations with fresh catalyst and a trusted, high-purity solvent.
-
Reaction A (Control): Use a high-purity phenol as the substrate.
-
Reaction B (Test): Use the same high-purity phenol but "spike" it with a small amount (e.g., 1-2 wt%) of your suspect 2,6-dimethylphenol batch.
If Reaction B is significantly slower than Reaction A, your substrate is contaminated.
Part 2: Troubleshooting Guide: Deeper Dive into Poisoning & Solutions
This section provides more detailed troubleshooting steps once catalyst poisoning has been identified as the likely problem.
Issue 1: Rapid Catalyst Deactivation with New Batch of Reagents
Q: My reaction worked perfectly before, but with a new bottle of 2,6-dimethylphenol (or solvent), the catalyst dies within minutes. What's happening?
A: This points to an acute poisoning event from a potent contaminant in your new reagents. Sulfur compounds are the most likely culprits.
Causality: Sulfur has a very high affinity for noble metals like palladium and nickel.[8] It forms strong metal-sulfur bonds on the catalyst's active sites, which are often stronger than the bonds formed with the reactant molecules.[8] This effectively blocks the sites and halts the catalytic cycle.
Visualizing the Poisoning Mechanism
The following diagram illustrates how a poison like thiophene blocks the active sites of a palladium catalyst, preventing the substrate from adsorbing and reacting.
Caption: A diagram showing how a sulfur poison blocks palladium active sites.
Recommended Solutions & Protocols
-
Reagent Purification: If the substrate is the source, consider purifying it via recrystallization or distillation. If the solvent is contaminated, use a new, higher-purity grade (e.g., HPLC or anhydrous grade).
-
Use of Guard Beds: For larger-scale reactions, passing the liquid feed through a guard bed of a material like activated carbon or a spent catalyst can adsorb poisons before they reach the main reactor.
-
Increase Catalyst Loading: As a temporary, non-ideal solution, increasing the catalyst loading might provide enough active sites to achieve full conversion despite some poisoning.[7] However, this is economically inefficient and does not address the root cause.
Issue 2: Gradual Decline in Catalyst Performance Over Several Cycles
Q: I am reusing my Pd/C catalyst, and I notice that with each cycle, the reaction takes longer. Is this normal?
A: While a very slight decrease in activity can occur due to physical attrition, a noticeable and consistent decline over 2-3 cycles suggests a slow accumulation of poisons or catalyst fouling.
Causality: This is often caused by low-level impurities in the reactants or solvent that accumulate on the catalyst surface over time. It could also be due to the gradual formation of carbonaceous deposits (coke) on the catalyst, especially if the reaction is run at high temperatures.[10]
Recommended Solutions & Protocols
-
Catalyst Washing Protocol: Between cycles, washing the catalyst can remove adsorbed products and some weakly bound impurities.
-
Objective: To remove non-covalently bound species from the catalyst surface.
-
Procedure:
-
After the reaction, carefully filter the catalyst under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the pyrophoric catalyst from igniting.[5][11] Crucially, do not allow the filter cake to dry. [5]
-
Wash the wet catalyst cake thoroughly with a clean, volatile solvent (e.g., ethanol or ethyl acetate) that was used in the reaction.
-
For more stubborn fouling, a wash with a slightly more polar or acidic solvent (like methanol or dilute acetic acid in methanol) can be effective, but this should be tested on a small scale first.[12]
-
Store the washed catalyst under solvent or an inert atmosphere until the next use.
-
-
-
Catalyst Regeneration: If washing is ineffective, a more rigorous regeneration protocol may be necessary to remove strongly bound poisons like sulfur.
-
Objective: To oxidatively remove chemisorbed sulfur from the catalyst surface.
-
Warning: This procedure involves heating and oxidation and should be performed with extreme caution in a well-ventilated fume hood.
-
Protocol (Based on documented methods for sulfur-poisoned Pd/C): [13]
-
After filtering and washing the catalyst as described above, transfer the moist catalyst cake to a porcelain dish.
-
Place the dish in a vacuum oven and dry under reduced pressure at a moderate temperature (e.g., 60-80°C).
-
Once dry, transfer the catalyst to a furnace with a controlled air or oxygen flow.
-
Slowly heat the catalyst in an air atmosphere to 100-140°C and hold for 2-4 hours.[13] This process oxidizes the surface sulfides to volatile sulfur oxides (SOx).
-
Cool the catalyst to room temperature under a stream of inert gas (N₂) before handling. The regenerated catalyst will need to be re-reduced (activated) before use, typically by exposing it to hydrogen in a solvent slurry.
-
-
Part 3: Data Summary & Proactive Strategies
Proactive measures are the most effective way to manage catalyst health and ensure reproducible results.
Table of Common Catalyst Poisons
| Poison Class | Specific Examples | Common Sources | Affected Catalysts | Severity/Reversibility |
| Sulfur Compounds | Thiophenes, H₂S, Mercaptans | Low-grade reagents, rubber stoppers/septa, natural gas-derived H₂ | Pd, Pt, Ni, Rh | Severe. Often irreversible without aggressive regeneration.[7][8][14] |
| Nitrogen Compounds | Pyridine, Quinolines, Amines | Substrate impurities, additives | Pd, Rh | Moderate to Severe. Can sometimes be reversed by washing with an acidic solution.[5][6] |
| Heavy Metals | Lead (Pb), Mercury (Hg) | Contaminated reagents, equipment leaching | Pd, Pt, Ni | Severe. Irreversible, forms alloys with the catalyst.[5] |
| Carbon Monoxide (CO) | Impure H₂ gas, syngas production | Hydrogen source | Ni, Pd | Moderate. Often reversible by purging with inert gas at elevated temperatures. |
Best Practices for Preventing Catalyst Poisoning
-
High-Purity Reagents: Always use the highest purity 2,6-dimethylphenol and solvents available. The cost of pure materials is often less than the cost of failed reactions and catalyst replacement.
-
Inert Atmosphere Technique: Handle catalysts, especially pyrophoric ones like Raney Nickel or dry Pd/C, under an inert atmosphere (N₂ or Ar) to prevent oxidation and premature deactivation.[5][15]
-
Dedicated Glassware: Use glassware that is scrupulously clean and, if possible, dedicated to catalytic reactions to avoid cross-contamination from previous experiments.
-
Material Compatibility: Avoid using sulfur-containing materials like certain rubber septa in your reaction setup. Use PTFE-lined septa instead.
By understanding the mechanisms of catalyst deactivation and implementing these troubleshooting and preventative strategies, researchers can significantly improve the efficiency, reliability, and cost-effectiveness of this compound synthesis.
References
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- Lazar, M., et al. (2021).
- Le, J., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. PubMed Central (PMC), NIH. [Link]
- DCL EUROPE GmbH. (2004).
- Li, K., et al. (2021). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
- Bakker, W. J. W., et al. (1993). Deactivation of fixed-bed nickel hydrogenation catalysts by sulfur.
- Le, J., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. [Link]
- CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (2013).
- Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
- Bakker, W. J. W., et al. (1993). Deactivation of fixed-bed nickel hydrogenation catalysts by sulfur.
- Wang, C., et al. (2020). Hydrogenation of phenol with substituted functional groups with 20% Ni/CNT in isopropanol.
- Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,2-Dimethylcyclohexanone and 2-Methylcyclohexanone
For researchers, scientists, and professionals in drug development, a nuanced understanding of chemical reactivity is paramount for the strategic design of synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity of two closely related cyclic ketones: 2,2-dimethylcyclohexanone and 2-methylcyclohexanone. By examining their behavior in key organic transformations—supported by experimental data and detailed protocols—we will elucidate the profound impact of substitution on steric hindrance and electronic effects, and consequently, on their synthetic utility.
At a Glance: Structural Differences and Predicted Reactivity
The core difference between this compound and 2-methylcyclohexanone lies in the substitution at the α-carbon. The presence of a gem-dimethyl group in this compound introduces significant steric bulk around the carbonyl group and eliminates one of the two potential sites for enolization. In contrast, 2-methylcyclohexanone possesses a single methyl group at the α-position, rendering it less sterically hindered and capable of forming two distinct regioisomeric enolates. These structural distinctions are the primary determinants of their differential reactivity.
| Feature | This compound | 2-Methylcyclohexanone |
| Structure | Gem-dimethyl group at C2 | Single methyl group at C2 |
| Steric Hindrance at Carbonyl | High | Moderate |
| α-Protons | Only at C6 | At C2 and C6 |
| Potential Enolates | One (less substituted) | Two (kinetic and thermodynamic) |
| Predicted Reactivity in Nucleophilic Additions | Lower | Higher |
Enolate Formation: A Tale of Two Pathways
The formation of enolates is a cornerstone of carbonyl chemistry, enabling a plethora of carbon-carbon bond-forming reactions. The substitution patterns of our two target molecules dictate fundamentally different outcomes in deprotonation reactions.
2-Methylcyclohexanone: The Power of Choice with Kinetic and Thermodynamic Enolates
2-Methylcyclohexanone is a classic textbook example used to illustrate the concept of kinetic versus thermodynamic control in enolate formation[1][2]. The presence of protons on two different α-carbons allows for the selective formation of either the less substituted (kinetic) or the more substituted (thermodynamic) enolate.
-
Kinetic Enolate : Formed by the rapid and irreversible deprotonation of the less sterically hindered proton at the C6 position. This is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C)[1][3].
-
Thermodynamic Enolate : The more stable, more substituted enolate is formed under conditions that allow for equilibrium. This involves using a weaker base (e.g., sodium ethoxide) at higher temperatures, which permits reversible deprotonation and allows the system to settle into its lowest energy state[1][4].
The ability to selectively generate one of two regioisomeric enolates makes 2-methylcyclohexanone a versatile precursor for targeted alkylation reactions.
Caption: Steric effects on nucleophilic addition rates.
Reduction Reactions
The reduction of cyclohexanones to cyclohexanols using hydride reagents like sodium borohydride (NaBH₄) is a common transformation.
-
2-Methylcyclohexanone : Reduction with NaBH₄ yields a mixture of cis- and trans-2-methylcyclohexanol. The trans isomer, with both substituents in the equatorial position in its most stable chair conformation, is the thermodynamically more stable product and is often favored.[5][6] Experimental results show that the thermodynamic product is generously favored, with one study reporting an 85% yield of the trans isomer.[5]
-
This compound : The approach of the hydride nucleophile is severely hindered from the axial face by the axial methyl group. Therefore, the hydride is expected to attack preferentially from the less hindered equatorial face, leading to the formation of the axial alcohol (cis-2,2-dimethylcyclohexanol) as the major product. The overall rate of reduction is anticipated to be slower than that of 2-methylcyclohexanone due to the increased steric bulk.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts ketones to esters (or lactones from cyclic ketones) using peroxyacids.[7] The regioselectivity of this reaction is determined by the migratory aptitude of the α-carbons. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[8][9]
-
2-Methylcyclohexanone : Has a secondary carbon (C2) and a methylene carbon (C6) adjacent to the carbonyl. Due to the higher migratory aptitude of the more substituted carbon, the secondary C2 will preferentially migrate, leading to the formation of a seven-membered lactone where the oxygen is inserted between the carbonyl carbon and the C2 carbon.
-
This compound : Possesses a quaternary carbon (C2) and a methylene carbon (C6). The tertiary alkyl group (in this case, part of the quaternary center) has the highest migratory aptitude.[8] Therefore, the C2 carbon is expected to migrate exclusively, leading to a single lactone product. This high regioselectivity can be a significant advantage in a synthetic context.
Experimental Protocols
Protocol 1: Kinetic Alkylation of 2-Methylcyclohexanone to form 2,6-Dimethylcyclohexanone
-
Apparatus Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is assembled.
-
Reagent Preparation : In the flask, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition : Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ.
-
Enolate Formation : To the freshly prepared LDA solution, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
Alkylation : Add methyl iodide (1.1 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir for 2-4 hours.
-
Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification : Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography to yield 2,6-dimethylcyclohexanone.
Protocol 2: Wittig Methylenation of 2-Methylcyclohexanone
[10]
-
Ylide Preparation : In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Base Addition : Add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of a characteristic orange-red color indicates the presence of the ylide.
-
Ketone Addition : In a separate dry flask, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF and cool to 0 °C.
-
Reaction : Slowly transfer the ylide solution to the stirred solution of 2-methylcyclohexanone via cannula. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Work-up and Purification : Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to obtain 2-methyl-1-methylenecyclohexane.
Conclusion
The comparison between this compound and 2-methylcyclohexanone serves as a compelling illustration of the principles of steric hindrance and electronic effects in organic chemistry.
-
2-Methylcyclohexanone offers significant synthetic flexibility due to its ability to form two distinct, regioisomeric enolates under kinetic or thermodynamic control. Its moderate steric hindrance allows for a range of nucleophilic additions, with predictable diastereoselectivity.
-
This compound is a sterically hindered ketone, which significantly tempers its reactivity towards nucleophiles. Its key synthetic advantage lies in the formation of a single enolate and its high regioselectivity in reactions like the Baeyer-Villiger oxidation, which can be exploited for specific synthetic targets.
For the practicing chemist, the choice between these two substrates will be dictated by the desired reaction outcome. If regiocontrol of enolate formation is required, 2-methylcyclohexanone is the superior choice. If, however, a reaction is to be directed away from a highly substituted α-position, or if the high migratory aptitude of a tertiary center is to be exploited, this compound becomes the substrate of interest.
References
- Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. (2011). PharmaXChange.info.
- Baeyer-Villiger Oxidation. Organic Chemistry Portal.
- Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary.
- Steric effects Definition. (n.d.). Fiveable.
- Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry.
- The Wittig Reaction: Synthesis of Alkenes. (n.d.). Swarthmore College.
- 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts.
- III Enolate Chemistry. (n.d.). University of Oxford.
- The Wittig Reaction. (2007). University of Pittsburgh.
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data.
- Sodium Borohydride Reduction of 2-methylcylohexanone. (2013). Odinity.
- CHEM 330 Topics Discussed on Oct 21. (2018). University of Illinois.
- Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2024). RSC Blogs.
- Baeyer-Villiger oxidation. (2023). Chemistry LibreTexts.
- Baeyer–Villiger oxidation. (n.d.). Wikipedia.
- Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts.
- Regioselectivity of the Baeyer-Villiger oxidation. (2018). YouTube.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. (2023). ResearchGate.
- Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. (2021). Chemical Science (RSC Publishing).
- Lab 9 NaBH4 Reduction. (n.d.). Scribd.
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A Senior Application Scientist's Guide to the Stereoselectivity of Nucleophilic Addition to 2,2-Dimethylcyclohexanone
Introduction
The nucleophilic addition to a carbonyl group is a cornerstone of organic synthesis, pivotal for constructing complex molecular architectures.[1] For chemists in pharmaceutical development and materials science, controlling the three-dimensional outcome of these reactions is not merely an academic exercise—it is a critical determinant of a molecule's function and efficacy. Substituted cyclohexanones serve as exceptional models for dissecting the subtle interplay of steric and electronic factors that govern stereoselectivity.
This guide focuses on 2,2-dimethylcyclohexanone, a prochiral ketone where the gem-dimethyl group at the C2 position provides a distinct and powerful steric bias. By comparing the addition of various nucleophiles, from small hydride reagents to bulkier organometallics, we can illuminate the fundamental principles of steric approach control and provide researchers with a predictive framework for their own synthetic challenges.
Theoretical Framework: The Battleground of a Carbonyl
To understand the stereochemical outcome of a reaction, we must first appreciate the geometry of the starting material and the trajectory of the incoming nucleophile.
The Conformation of this compound
This compound adopts a chair conformation to minimize angular and torsional strain. In this conformation, one methyl group occupies an axial position (pointing up or down) while the other occupies an equatorial position (pointing out from the side). The axial methyl group is positioned directly over the C1-C2 bond, creating a significant steric shield over one face of the carbonyl.
The Bürgi-Dunitz Trajectory
Nucleophiles do not approach a carbonyl carbon at a simple 90° angle. Instead, they follow a specific path known as the Bürgi-Dunitz trajectory, approaching the carbonyl carbon at an obtuse angle of approximately 105-107° relative to the C=O bond.[1] This trajectory represents an optimal compromise between maximizing orbital overlap with the carbonyl's π* (LUMO) and minimizing electrostatic repulsion from the carbonyl oxygen's lone pairs and the π-system's electron density.
Axial vs. Equatorial Attack: A Tale of Two Pathways
For a cyclohexanone, the Bürgi-Dunitz trajectory leads to two possible modes of attack:
-
Axial Attack: The nucleophile approaches from the axial face, leading to the formation of an equatorial alcohol. This pathway is often favored for small nucleophiles as it avoids torsional strain that develops with the adjacent C-C bonds as the carbonyl carbon rehybridizes from sp² to sp³.
-
Equatorial Attack: The nucleophile approaches from the equatorial face, resulting in an axial alcohol. This pathway is sterically more demanding due to interactions with the axial hydrogens at the C3 and C5 positions. For bulky nucleophiles, however, this may be the only accessible route.
In the case of this compound, the axial methyl group at C2 severely hinders the axial face, creating a powerful steric bias that overrides the typical electronic preferences.
Caption: Nucleophilic attack pathways on this compound.
Comparative Analysis of Nucleophiles
The stereochemical outcome of the addition to this compound is overwhelmingly dictated by the effective size of the nucleophile. The steric hindrance imposed by the axial C2-methyl group acts as a gatekeeper, favoring equatorial attack for all but the smallest of reagents.
| Nucleophile | Reagent | Typical Solvent | Predominant Attack | Axial:Equatorial Alcohol Ratio (Approx.) | Rationale |
| Small Hydride | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Axial | 30 : 70 | While small, NaBH₄ still experiences significant steric hindrance from the axial methyl group, leading to a preference for equatorial attack. However, some axial attack is still observed. |
| Bulky Hydride | L-Selectride® (LiBH(s-Bu)₃) | THF | Equatorial | <5 : >95 | The three bulky sec-butyl groups make axial approach virtually impossible. This reagent is a classic choice for forcing equatorial attack.[2] |
| Organometallic | Methylmagnesium Bromide (MeMgBr) | Diethyl Ether / THF | Equatorial | 10 : 90 | The methyl group, coordinated to magnesium, has a larger effective size than hydride, strongly favoring the less hindered equatorial approach.[3] |
| Organometallic | Methyllithium (MeLi) | Diethyl Ether | Equatorial | 15 : 85 | MeLi often exists as a tetramer in solution, increasing its effective steric bulk and favoring equatorial attack.[4] |
Note: Ratios are illustrative and based on data from sterically hindered cyclohexanones; exact values can vary with reaction conditions.
Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. The following methods provide a self-validating framework for investigating these reactions in your own laboratory.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol details the reduction of the ketone to the corresponding secondary alcohol, 2,2-dimethylcyclohexanol.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (1.2 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. Causality Note: Slow addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the sodium alkoxide. Continue adding acid until the pH is ~5-6.
-
Extraction: Remove most of the methanol under reduced pressure. Add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Self-Validation: The NaHCO₃ wash ensures all acid is neutralized, preventing potential side reactions during solvent removal.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol mixture.
-
Analysis: The diastereomeric ratio of the axial and equatorial alcohols can be determined by ¹H NMR spectroscopy. The proton on the carbon bearing the hydroxyl group (H-C1) will have a distinct chemical shift and coupling constant for each isomer, allowing for integration and ratio calculation.[5][6]
Protocol 2: Addition of Methylmagnesium Bromide (MeMgBr)
This protocol describes the formation of the tertiary alcohol, 1,2,2-trimethylcyclohexan-1-ol.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (one small crystal)
-
Bromomethane or Iodomethane (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O) or THF
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried three-neck flask, reflux condenser, dropping funnel, magnetic stir bar
Procedure:
-
Grignard Reagent Preparation: Place magnesium turnings (1.2 eq) and an iodine crystal in a flame-dried, three-neck flask under a nitrogen atmosphere.[7] Add a small amount of anhydrous ether. Add ~10% of a solution of the alkyl halide (1.1 eq) in anhydrous ether. The disappearance of the iodine color and gentle bubbling indicates reaction initiation. Add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After addition, stir for 30 minutes. Expertise Note: Anhydrous conditions are critical; Grignard reagents are strong bases and are readily quenched by water.[8][9]
-
Addition to Ketone: Cool the prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous ether dropwise via a dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality Note: Saturated NH₄Cl is a weak acid that effectively hydrolyzes the magnesium alkoxide salt without the hazards of using a strong acid with a reactive organometallic.[7]
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H and ¹³C NMR. The stereochemical outcome (predominantly the axial alcohol) is confirmed by the absence of significant isomeric peaks.
Sources
- 1. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 2. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of methylmagnesium bromide to 2-methylcyclohexanone, followed by.. [askfilo.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Stereoselective Reduction of 2,2-Dimethylcyclohexanone for Researchers and Drug Development Professionals
The stereoselective reduction of prochiral ketones is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the chirality of a molecule dictates its biological activity. 2,2-Dimethylcyclohexanone serves as an excellent model substrate for evaluating the efficacy and stereoselectivity of various reducing agents due to its conformational rigidity and the steric hindrance imposed by the gem-dimethyl group. This guide provides a comparative analysis of common and specialized reducing agents for the transformation of this compound into its corresponding diastereomeric alcohols, cis- and trans-2,2-dimethylcyclohexanol. We will delve into the mechanistic underpinnings of stereoselectivity, present comparative experimental data, and provide detailed protocols to aid in the rational selection of a reducing agent for your specific synthetic needs.
Introduction to the Stereochemical Challenge
The reduction of this compound presents a classic stereochemical problem. Hydride attack can occur from two distinct faces of the carbonyl group: the axial face and the equatorial face. Axial attack leads to the formation of the trans-alcohol, where the hydroxyl group is equatorial. Conversely, equatorial attack results in the cis-alcohol, with an axial hydroxyl group. The gem-dimethyl group at the C2 position significantly influences the trajectory of the incoming hydride, making this a valuable system for studying steric effects in nucleophilic additions to cyclohexanones.
Comparative Analysis of Reducing Agents
The choice of reducing agent is paramount in controlling the diastereoselectivity of the reduction of this compound. We will compare several classes of reducing agents, from simple metal hydrides to bulky, sterically demanding reagents and catalytic hydrogenation methods.
Simple Metal Hydrides: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common hydride reagents used in organic synthesis.[1][2] They are considered "small" nucleophiles and their facial selectivity is often governed by a combination of steric and electronic factors.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent for aldehydes and ketones.[3] In the reduction of substituted cyclohexanones, NaBH₄ typically favors axial attack to yield the more stable equatorial alcohol. This preference is often explained by Felkin-Anh or Cieplak models, which consider torsional strain and electronic effects in the transition state.[4] For this compound, the gem-dimethyl group presents a significant steric barrier to equatorial attack, thus favoring the axial approach of the hydride.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups.[5] Despite its increased reactivity, its small size generally leads to a similar stereochemical outcome as NaBH₄ in the reduction of hindered cyclohexanones, favoring axial attack.[6]
Bulky Reducing Agents: The Selectride® Family
To achieve the opposite stereoselectivity, that is, the formation of the thermodynamically less stable axial alcohol, sterically hindered reducing agents are employed. The Selectride® family of reagents, which feature bulky sec-butyl groups attached to the boron atom, are prime examples.[7]
-
L-Selectride®, K-Selectride®, and N-Selectride®: These reagents (lithium, potassium, and sodium tri-sec-butylborohydride, respectively) are highly sensitive to steric hindrance.[7][8] The bulky sec-butyl groups effectively block the axial face of the cyclohexanone, forcing the hydride to be delivered from the equatorial face. This results in the preferential formation of the cis- (axial) alcohol. The choice of cation (Li⁺, K⁺, or Na⁺) can sometimes influence the reactivity and selectivity, although the steric bulk of the borohydride is the dominant factor.[4]
Catalytic Hydrogenation
Catalytic hydrogenation offers a different approach to reduction, involving the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst.[9]
-
Heterogeneous Catalysis (e.g., Pt, Pd/C): The stereochemical outcome of catalytic hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.[10][11] The substrate adsorbs onto the surface of the catalyst, and hydrogen is delivered from the less sterically hindered face. For this compound, the gem-dimethyl group would be expected to direct the adsorption of the ketone to the catalyst surface in a way that exposes the axial face to hydrogen, leading to the formation of the trans- (equatorial) alcohol.[12]
Quantitative Data Summary
The following table summarizes the typical diastereomeric ratios (trans:cis) and yields obtained for the reduction of this compound with various reducing agents, based on literature precedents and experimental observations.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| NaBH₄ | Methanol | 0 to rt | >90:10 | >90 |
| LiAlH₄ | Diethyl Ether | 0 to rt | >90:10 | >95 |
| K-Selectride® | THF | -78 | <10:90 | >90 |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | rt | >95:5 | >95 |
Note: The values presented are approximate and can vary depending on the specific reaction conditions.
Mechanistic Insights and Rationale for Stereoselectivity
The observed stereoselectivities can be rationalized by considering the transition state geometries of the hydride addition.
Caption: Stereochemical pathways for the reduction of this compound.
For small hydrides, the transition state for axial attack is lower in energy due to minimized steric interactions with the axial hydrogens at C3 and C5 and avoidance of the bulky gem-dimethyl group during the approach to the carbonyl. In contrast, bulky hydrides like K-Selectride® experience severe steric repulsion with the axial hydrogens, making the equatorial approach the more favorable pathway, leading to the axial alcohol.
Experimental Protocols
The following are representative experimental procedures for the reduction of this compound.
Protocol 1: Reduction with Sodium Borohydride (Favoring the trans-isomer)
Caption: Workflow for NaBH₄ reduction.
Materials:
-
This compound (1.0 g, 7.92 mmol)
-
Sodium borohydride (0.30 g, 7.92 mmol)
-
Methanol (20 mL)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add the sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by the slow addition of 10 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure trans-2,2-dimethylcyclohexanol.
Protocol 2: Reduction with K-Selectride® (Favoring the cis-isomer)
Materials:
-
This compound (1.0 g, 7.92 mmol)
-
K-Selectride® (1.0 M solution in THF, 8.7 mL, 8.7 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dry ice/acetone bath, syringe, inert atmosphere (N₂ or Ar)
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Add anhydrous THF to the flask, followed by this compound via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the K-Selectride® solution dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.[13]
-
Quench the reaction at -78 °C by the slow addition of 5 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure cis-2,2-dimethylcyclohexanol.
Conclusion and Recommendations
The choice of reducing agent for this compound allows for a high degree of stereocontrol.
-
For the synthesis of the thermodynamically favored trans-(equatorial) alcohol , simple metal hydrides such as sodium borohydride or lithium aluminum hydride , or catalytic hydrogenation , are the methods of choice. These methods are generally high-yielding and procedurally straightforward.
-
For the preparation of the less stable cis-(axial) alcohol , sterically demanding reagents are necessary. K-Selectride® and other members of the Selectride® family provide excellent selectivity for the cis-isomer.[13] These reactions require more stringent anhydrous and low-temperature conditions.
The selection of the appropriate reducing agent and reaction conditions is a critical decision in the synthesis of complex molecules. By understanding the underlying principles of stereoselectivity and having access to reliable experimental protocols, researchers can confidently and efficiently achieve their desired stereochemical outcomes.
References
- Organic Syntheses Procedure for a rel
- Scribd - Borohydride Reduction of 2-Methylcyclohexanone
- Chem 355 Jasperse NaBH4 Reduction of 2-Methylcyclohexanone
- Lumen Learning - Reductions using NaBH4, LiAlH4
- Chemistry LibreTexts - Reductions using NaBH4, LiAlH4
- Master Organic Chemistry - Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry
- Course Hero - Sodium Borohydride 81 NaBH4 Reduction of 2-Methylcyclohexanone
- Canadian Journal of Chemistry - Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones
- Master Organic Chemistry - Lithium Aluminum Hydride (LiAlH4)
- Sociedade Brasileira de Química - Diastereoselective Reduction of 4-tert-butyl-2-X-cyclohexanone
- University of Oxford - Experiment 5 Reductions with Lithium Aluminium Hydride
- MDPI - Diastereoselective Transfer Hydrogen
- VU Research Portal - Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones
- Chemistry Steps - LiAlH4 and NaBH4 Carbonyl Reduction Mechanism
- Koel Research Group - Hydrogenation of cyclohexanone on Pt–Sn surface alloys
- PMC - A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones
- ResearchGate - Cyclohexanone Hydrogen
- Chem-St
- YouTube - K-Selectride Reduction Mechanism
- Smith College - Synthesis and Purific
- Sigma-Aldrich - this compound
- Canadian Journal of Chemistry - Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones
- YouTube - Catalytic Hydrogen
- CP Lab Chemicals - 2, 2-Dimethylcyclohexanone
- BenchChem - Application Notes and Protocols for the Reduction of 2,3-Dimethyl-1,3-cyclohexadiene
- Green Chemistry (RSC Publishing)
- MDPI - Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni C
Sources
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- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,2-Dimethylcyclohexanone
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the validation of 2,2-Dimethylcyclohexanone, a key intermediate in various synthetic pathways. In the absence of extensive published literature on validated methods for this specific analyte, this document serves as a practical, experience-driven manual. We will explore the development and validation of both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and United States Pharmacopeia (USP) guidelines.[1][2][3][4][5][6]
The narrative that follows is not a mere recitation of protocols but a scientific rationale for the methodological choices, ensuring a self-validating system that is robust, reliable, and fit for its intended purpose.[7][8][9]
Introduction to this compound and the Imperative of Method Validation
This compound is a six-membered cyclic ketone with two methyl groups on the alpha-carbon. Its physical properties, including a boiling point of 169-170 °C and a relatively non-polar nature, are critical determinants in the selection of an appropriate analytical technique. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] This ensures the integrity of the data generated for quality control, stability studies, and regulatory submissions.
A Comparative Analysis of GC and HPLC for this compound Quantification
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical first step in method development. This decision is primarily driven by the analyte's physicochemical properties.
-
Gas Chromatography (GC): Given its volatility and thermal stability, this compound is an excellent candidate for GC analysis.[10][11][12] GC offers high resolution, speed, and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
High-Performance Liquid Chromatography (HPLC): While less conventional for a volatile compound like this compound, HPLC can be a viable alternative, especially if derivatization is employed to introduce a chromophore for UV detection.[13][14] This approach might be necessary if the analyte is in a complex matrix that is not amenable to GC analysis or if the laboratory is primarily equipped for HPLC.
Method Development Rationale
The following sections outline the logical considerations for developing GC and HPLC methods for this compound.
The primary objective is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or matrix components.
For HPLC analysis, the key challenge is the lack of a strong chromophore in this compound for UV detection. Therefore, derivatization is often necessary. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a hydrazone that is readily detectable by UV.[14]
Validation Parameters: A Head-to-Head Comparison
The validation of the developed GC and HPLC methods must be performed in accordance with ICH Q2(R2) guidelines.[1][5][7][15][16] The following table summarizes the key validation parameters and provides a comparative overview of the expected performance for each technique.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale and Causality |
| Specificity | High. Demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo. Peak purity can be confirmed with MS. | High. Demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank, placebo, and a sample without the derivatizing agent. | Specificity ensures that the signal measured is solely from the analyte of interest.[2][16] |
| Linearity | Excellent. Typically, a correlation coefficient (r²) > 0.999 over a range of 50-150% of the expected sample concentration. | Excellent. Typically, an r² > 0.999 over a range of 50-150% of the expected sample concentration. | Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response.[16][17] |
| Accuracy | High. Typically, 98-102% recovery in spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). | High. Typically, 98-102% recovery in spiked placebo samples at three concentration levels. | Accuracy reflects the closeness of the measured value to the true value.[2][16][17] |
| Precision | High. Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of < 2%. | High. Repeatability and intermediate precision with an RSD of < 2%. | Precision measures the degree of scatter between a series of measurements.[18] |
| Limit of Detection (LOD) | Low. Can be determined based on a signal-to-noise ratio of 3:1. | Low. Can be determined based on a signal-to-noise ratio of 3:1. | LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[17][18] |
| Limit of Quantification (LOQ) | Low. Can be determined based on a signal-to-noise ratio of 10:1. | Low. Can be determined based on a signal-to-noise ratio of 10:1. | LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18] |
| Robustness | High. The method should be unaffected by small, deliberate variations in parameters like injector temperature, oven temperature ramp rate, and carrier gas flow rate.[2] | High. The method should be unaffected by small, deliberate variations in parameters like mobile phase composition, column temperature, and flow rate. | Robustness indicates the method's reliability during normal usage.[2][16] |
Experimental Protocols
The following are detailed, step-by-step protocols for the validation of the proposed GC and HPLC methods.
GC-FID Method Validation Protocol
Objective: To validate a GC-FID method for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Reagents and Materials:
-
This compound reference standard
-
Dichloromethane (HPLC grade)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dichloromethane.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Specificity:
-
Inject a blank (dichloromethane) and a placebo sample.
-
Confirm no interfering peaks at the retention time of this compound.
-
-
Linearity:
-
Inject the calibration standards in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Prepare spiked placebo samples at three concentration levels (e.g., low, medium, high).
-
Analyze each sample in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Precision:
-
Repeatability: Inject a mid-concentration standard six times on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Calculate the RSD for each set of injections.
-
-
LOD and LOQ:
-
Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., ± 2°C in injector temperature, ± 0.1 mL/min in carrier gas flow rate).
-
Analyze a mid-concentration standard under each condition and assess the impact on the results.
-
HPLC-UV Method Validation Protocol
Objective: To validate an HPLC-UV method for the quantification of this compound following pre-column derivatization with 2,4-DNPH.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents and Materials:
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
Procedure:
-
Derivatization and Standard Preparation:
-
React a known amount of this compound stock solution with an excess of DNPH solution.
-
Perform serial dilutions of the derivatized stock solution with the mobile phase to prepare calibration standards.
-
-
Specificity:
-
Analyze a blank (mobile phase), a placebo, and a non-derivatized sample.
-
Confirm no interfering peaks at the retention time of the this compound-DNPH derivative.
-
-
Linearity:
-
Inject the derivatized calibration standards in triplicate.
-
Construct a calibration curve and perform linear regression analysis as described for the GC method.
-
-
Accuracy:
-
Spike a placebo with known amounts of this compound at three concentration levels.
-
Derivatize and analyze each sample in triplicate.
-
Calculate the percent recovery.
-
-
Precision:
-
Perform repeatability and intermediate precision studies using a derivatized mid-concentration standard.
-
Calculate the RSD.
-
-
LOD and LOQ:
-
Determine the LOD and LOQ based on the signal-to-noise ratio of the derivatized analyte.
-
-
Robustness:
-
Introduce small variations to the HPLC method parameters (e.g., ± 2% in mobile phase composition, ± 5°C in column temperature).
-
Analyze a derivatized mid-concentration standard and evaluate the effect on the results.
-
Method Selection: A Guided Decision
The choice between GC and HPLC for the analysis of this compound should be based on a risk assessment and the specific needs of the laboratory.
Conclusion
This guide provides a comprehensive framework for the development and validation of analytical methods for this compound. While GC is the more direct and conventional approach, HPLC with derivatization offers a robust alternative. The successful implementation of either method hinges on a thorough understanding of the underlying scientific principles and strict adherence to established validation guidelines. By following the protocols and rationale outlined herein, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. The principles of method validation are not merely regulatory hurdles but are essential components of good scientific practice that underpin the safety and efficacy of pharmaceutical products.[8][19][20]
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
- USP <1225> Method Validation - BA Sciences. (n.d.). BA Sciences. [Link]
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). ECA Academy. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. [Link]
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (n.d.). USP-BPEP. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
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A Comparative Guide to the Reactivity of 2,2- and 2,6-Dimethylcyclohexanone Isomers
Introduction: The Subtle Art of Steric Control in Cyclohexanones
In the intricate world of organic synthesis, the spatial arrangement of atoms—or stereochemistry—is paramount. It dictates not only the shape of a molecule but also its reactivity and interactions within a biological system. Substituted cyclohexanones are foundational building blocks in the synthesis of complex molecules, from fragrances to pharmaceuticals.[1] Among these, dimethylcyclohexanone isomers present a fascinating case study in how subtle changes in substituent placement can dramatically alter chemical behavior.
This guide provides an in-depth comparison of the reactivity of two such isomers: 2,2-dimethylcyclohexanone and 2,6-dimethylcyclohexanone. While structurally similar, the positioning of their methyl groups creates profoundly different steric and electronic environments around the reactive centers of the molecule—the carbonyl group and the α-carbons. Understanding these differences is critical for researchers and drug development professionals aiming to achieve precise control over synthetic outcomes, enabling the rational design of reaction pathways and the efficient construction of target molecules. We will explore the causality behind their differential reactivity in two key areas: nucleophilic addition to the carbonyl carbon and enolate formation at the α-carbon, supported by experimental protocols and data.
Part 1: The Carbonyl Carbon as an Electrophilic Center
The primary reaction at the carbonyl group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[2][3][4][5] The rate and stereochemical outcome of this attack are heavily influenced by steric hindrance, the repulsive forces that arise when atoms are forced into close proximity.[6][7][8]
Mechanistic Insights: A Tale of Two Steric Environments
This compound features a gem-dimethyl group on one α-carbon (C2). This creates a quaternary center adjacent to the carbonyl, which presents a formidable steric barrier. Nucleophiles approaching the carbonyl carbon are significantly impeded from the C2 side of the molecule. This steric congestion not only slows the rate of reaction but also directs the nucleophile to attack from the less hindered C6 side.
2,6-Dimethylcyclohexanone , by contrast, has methyl groups on both α-carbons (C2 and C6). Assuming a cis or trans configuration, both faces of the carbonyl are flanked by tertiary centers. While this still presents more hindrance than an unsubstituted cyclohexanone, the steric bulk is distributed more symmetrically. The approach of a nucleophile is hindered from both sides, but less severely than the blockage caused by the quaternary center in the 2,2-isomer. This difference in steric accessibility is a key determinant of their relative reactivity.
Caption: Fig 2. Comparison of enolate formation pathways.
Part 3: Experimental Protocols for Reactivity Comparison
To empirically validate the mechanistic discussions, the following protocols are designed to directly compare the reactivity of the two isomers.
Protocol 1: Comparative Reduction with Sodium Borohydride
This experiment compares the rate of nucleophilic addition to the carbonyl carbon.
Objective: To determine the relative rate of reduction of 2,2- and 2,6-dimethylcyclohexanone.
Methodology:
-
Reaction Setup: Prepare two identical round-bottom flasks under an inert atmosphere (N₂). In Flask A, dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol. In Flask B, dissolve 1.0 mmol of 2,6-dimethylcyclohexanone in 10 mL of anhydrous methanol. Place both flasks in an ice bath (0 °C).
-
Initiation: To each flask, add a solution of sodium borohydride (0.25 mmol, 1.0 eq of H⁻) in 2 mL of cold methanol simultaneously. Start a timer.
-
Monitoring: At regular intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of a saturated aqueous NH₄Cl solution and 1 mL of diethyl ether.
-
Workup: After the final time point, quench the entire reaction mixtures by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases. Extract each mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Analysis: Analyze each aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting ketone to product alcohol. Plot the percentage conversion against time for each isomer to compare the reaction rates.
Caption: Fig 3. Workflow for comparative reduction experiment.
Protocol 2: Competitive Enolate Formation and Alkylation
This experiment directly compares the ease of deprotonation at the α-carbon.
Objective: To determine the relative kinetic acidity of the α-protons in a competitive reaction.
Methodology:
-
Reagent Setup: In a flame-dried, N₂-purged flask, prepare a 0.5 M solution of Lithium Diisopropylamide (LDA) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath).
-
Reaction Setup: In a separate flame-dried flask, dissolve an equimolar mixture of this compound (1.0 mmol) and 2,6-dimethylcyclohexanone (1.0 mmol) in 10 mL of anhydrous THF.
-
Deprotonation: Slowly add the ketone mixture to a flask containing a sub-stoichiometric amount of the cold LDA solution (e.g., 0.5 mmol). Stir at -78 °C for 30 minutes. This ensures the reaction is under kinetic control and that the more reactive ketone is preferentially deprotonated. [9][10]4. Alkylation (Trapping): Add methyl iodide (1.0 mmol) to the enolate mixture. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and GC-MS. Quantify the ratio of the four main components: unreacted this compound, unreacted 2,6-dimethylcyclohexanone, the methylated product of the 2,2-isomer (2,2,6-trimethylcyclohexanone), and the methylated product of the 2,6-isomer (2,2,6-trimethylcyclohexanone). A higher ratio of the methylated product from the 2,2-isomer would confirm its faster enolate formation.
Conclusion: Strategic Implications for Synthesis
The reactivity of 2,2- and 2,6-dimethylcyclohexanone is a clear illustration of the power of steric effects in directing chemical reactions.
-
This compound is characterized by a highly hindered carbonyl group, making it less reactive toward nucleophilic addition. However, its enolate formation is regiochemically unambiguous and occurs at a less-hindered secondary carbon, suggesting it may be the more favorable substrate for reactions proceeding via this intermediate under kinetic control.
-
2,6-Dimethylcyclohexanone exhibits a more accessible carbonyl, predicting faster rates for nucleophilic addition compared to its isomer. Conversely, the formation of its enolate is sterically impeded by the presence of two tertiary α-carbons, making deprotonation a slower, more demanding process.
For the synthetic chemist, the choice between these isomers is a strategic one. If the goal is to perform a reaction at the carbonyl center with minimal interference from enolization side reactions, the 2,6-isomer might be preferable, provided the nucleophile is not excessively bulky. If the objective is a clean, regioselective enolate formation for subsequent alkylation, the 2,2-isomer offers a more predictable and potentially faster pathway. This comparative understanding allows for the deliberate selection of substrates to achieve desired synthetic transformations with greater precision and efficiency.
References
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A Spectroscopic Guide to Differentiating Dimethylcyclohexanone Isomers
This guide provides a comprehensive spectroscopic comparison of key positional isomers of dimethylcyclohexanone. It is designed for researchers, scientists, and drug development professionals who require robust analytical methods to distinguish between these structurally similar compounds. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers not only reference data but also the causal logic behind the observed spectroscopic differences, empowering users to confidently identify these isomers in their own work.
The isomers selected for this comparative analysis are 2,2-Dimethylcyclohexanone , 2,6-Dimethylcyclohexanone , and 4,4-Dimethylcyclohexanone . These compounds serve as excellent models because their varying substitution patterns and molecular symmetry lead to distinct and identifiable spectroscopic signatures.
Structural and Symmetry Overview
The fundamental difference between the chosen isomers lies in the placement of the two methyl groups relative to the ketone functional group. This positioning dictates the molecule's symmetry, which is a critical factor in interpreting spectroscopic data, particularly NMR.
-
This compound: Features geminal methyl groups on the carbon atom immediately adjacent (alpha) to the carbonyl. This arrangement creates a quaternary, non-chiral alpha-carbon.
-
2,6-Dimethylcyclohexanone: Has methyl groups on both alpha-carbons. This isomer can exist as a pair of enantiomers (cis) and a meso compound (trans), though for this guide, we will consider the data for a mixture of isomers, which is commonly encountered.
-
4,4-Dimethylcyclohexanone: Possesses geminal methyl groups on the carbon at the gamma position relative to the carbonyl. This molecule has a plane of symmetry that bisects the carbonyl group and the C4 carbon, rendering several pairs of ring carbons and protons chemically equivalent.
Caption: A validated workflow for the systematic identification of an unknown isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the precise chemical environment of all carbon and hydrogen nuclei.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution. Shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. Typical acquisition times are a few minutes for ¹H and 15-60 minutes for ¹³C, depending on the sample concentration.
-
Data Processing: Fourier transform the raw data. Phase the spectra and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H signals to determine proton ratios.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of the ketone functional group.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This step is crucial to subtract atmospheric CO₂ and water vapor signals.
-
Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The instrument software automatically references the sample spectrum to the background spectrum. Identify the peak frequencies for the major absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and characteristic fragmentation pattern.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Setup: Inject 1 µL of the solution into the GC. Use a non-polar capillary column (e.g., DB-5ms) suitable for separating volatile organic compounds. A typical temperature program might be: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.
-
MS Setup: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200.
-
Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum associated with this peak to find the molecular ion and the relative abundance of the fragment ions.
-
Conclusion
While IR and MS provide valuable corroborating evidence, NMR spectroscopy, particularly ¹³C NMR, stands as the most unambiguous and powerful technique for differentiating the positional isomers of dimethylcyclohexanone. The distinct number of carbon signals arising from the unique symmetry of each isomer provides a definitive fingerprint. For rapid confirmation, the multiplicity of the methyl signal in the ¹H NMR spectrum offers a clear distinction between the 2,6-isomer and the gem-dimethylated 2,2- and 4,4-isomers. By employing the systematic workflow described in this guide, researchers can confidently and accurately identify these compounds.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- SpectraBase. John Wiley & Sons, Inc. [Link]
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- PubChem.
- King, J. E., & Williams, K. R. (1991). Identification of Methylcyclohexanones by NMR.
- Chegg.com. (2021). Interpreting IR and H-NMR of Cyclohexanone. [Link]
- Cyclohexanone, 2,2-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
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- IR Spectrum Of Cyclohexanone. Bartleby.com. [Link]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 2,2-Dimethylcyclohexanone
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. 2,2-Dimethylcyclohexanone, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. The presence of impurities, such as isomeric byproducts or unreacted starting materials, can significantly impede subsequent reaction pathways, leading to diminished yields and complex downstream purification challenges.
This guide provides an in-depth, objective comparison of the principal techniques for the purification of this compound: Fractional Distillation, Flash Column Chromatography, and Chemical Purification via Semicarbazone Derivatization. We will delve into the mechanistic underpinnings of each method, present supporting experimental data derived from analogous compounds, and offer detailed protocols to empower you to make informed decisions for your specific research needs.
The Synthetic Landscape: Understanding Potential Impurities
The choice of purification strategy is intrinsically linked to the synthetic route employed to produce this compound. A common method involves the methylation of cyclohexanone. This reaction, while effective, can yield a cocktail of byproducts that necessitate purification.
The primary impurities often encountered include:
-
Isomeric Byproducts: 2,6-Dimethylcyclohexanone and other dimethylated isomers may form, particularly if the reaction conditions are not strictly controlled.[1]
-
Mono-methylated Products: Incomplete methylation can leave residual 2-methylcyclohexanone.[2]
-
Unreacted Starting Material: Residual cyclohexanone may also be present.[1]
-
Poly-alkylated Byproducts: Over-alkylation can lead to the formation of products such as 2,2,6-trimethylcyclohexanone.
The physical and chemical properties of these impurities relative to this compound will dictate the most effective purification approach.
Benchmarking the Techniques: A Comparative Analysis
We will now explore the three primary purification techniques, evaluating them on the critical parameters of purity, yield, scalability, cost, and time efficiency.
| Technique | Principle | Expected Purity | Expected Yield | Scalability | Cost | Time Efficiency |
| Fractional Distillation | Separation based on differences in boiling points. | Good to Excellent (>98%) | High (85-95%) | Excellent (mg to multi-kg) | Low to Moderate | Moderate to High |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | Excellent (>99%) | Good (70-90%) | Moderate (mg to kg) | Moderate to High | High |
| Chemical Purification (via Semicarbazone) | Formation of a crystalline derivative, isolation, and regeneration of the pure ketone. | Excellent (>99%) | Moderate (60-80%) | Low to Moderate (mg to g) | Moderate | Low |
Fractional Distillation: The Workhorse of Bulk Purification
Fractional distillation is a cornerstone of purification in organic chemistry, leveraging subtle differences in the boiling points of components in a liquid mixture. For this compound (boiling point ~169-170 °C at 768 mmHg), this technique is particularly well-suited for removing impurities with significantly different boiling points.[2]
The Causality Behind the Choice
The efficacy of fractional distillation hinges on the establishment of a continuous series of vapor-liquid equilibria within a fractionating column. Each "theoretical plate" in the column represents a single simple distillation, and a higher number of theoretical plates allows for the separation of components with very close boiling points. Given that isomeric impurities of this compound are likely to have similar boiling points, a column with a high number of theoretical plates is crucial for achieving high purity.[1]
Experimental Protocol: Fractional Distillation
Objective: To purify crude this compound by removing lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source (for vacuum distillation if required)
-
Thermometer
Procedure:
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. The goal is to establish a slow, steady rate of distillation.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a temperature gradient along the column.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. The initial fraction will contain lower-boiling impurities. The temperature will then rise and stabilize at the boiling point of this compound. Collect this main fraction in a clean receiving flask. A subsequent increase in temperature indicates the distillation of higher-boiling impurities.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow Diagram
Caption: Workflow for the purification of this compound by fractional distillation.
Flash Column Chromatography: Precision Purification
Flash column chromatography is a powerful technique for separating compounds with high resolution based on their polarity. It is particularly effective for removing impurities that have boiling points very close to that of the desired product, making them difficult to separate by distillation.
The Causality Behind the Choice
This technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[3] By carefully selecting the eluent system, one can modulate the rate at which each component travels through the column. Less polar compounds will have a weaker interaction with the polar silica gel and will elute faster, while more polar compounds will be retained longer. For this compound, a relatively non-polar ketone, a solvent system of low to moderate polarity, such as a mixture of hexanes and ethyl acetate, is typically effective.[1]
Experimental Protocol: Flash Column Chromatography
Objective: To achieve high-purity this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (40-63 µm)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Sand
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems. Aim for an Rf value of ~0.3 for this compound.[4]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Add a layer of sand at the top to protect the silica bed.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[6]
-
Elution: Apply gentle pressure to the top of the column to force the eluent through. Collect the eluate in fractions.
-
Fraction Monitoring: Monitor the composition of the collected fractions using TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the final product by GC-MS.
Workflow Diagram
Caption: Workflow for the purification of this compound by flash column chromatography.
Chemical Purification via Semicarbazone Derivatization: High Specificity Through Chemical Transformation
This method involves converting the ketone into a solid derivative, the semicarbazone, which can be easily purified by recrystallization. The pure ketone is then regenerated from the purified derivative. This technique is highly specific for ketones and can be very effective for removing non-ketonic impurities.
The Causality Behind the Choice
The reaction of a ketone with semicarbazide hydrochloride forms a crystalline semicarbazone.[7] This solid derivative often has significantly different solubility properties compared to the starting ketone and its impurities, allowing for its purification by recrystallization. After isolation of the pure semicarbazone crystals, the ketone can be regenerated by hydrolysis, typically under acidic conditions.[1]
Experimental Protocol: Purification via Semicarbazone
Objective: To obtain highly pure this compound by purification of its semicarbazone derivative.
Materials:
-
Crude this compound
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol or water
-
Hydrochloric acid
-
Diethyl ether or other organic solvent
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Semicarbazone Formation: Dissolve the crude this compound, semicarbazide hydrochloride, and sodium acetate in a suitable solvent (e.g., aqueous ethanol) and heat to form the semicarbazone derivative.[7]
-
Recrystallization: Isolate the crude semicarbazone by filtration and recrystallize it from an appropriate solvent to obtain pure crystals.
-
Regeneration of Ketone: Treat the purified semicarbazone with dilute hydrochloric acid to hydrolyze it back to the pure this compound.
-
Extraction: Extract the regenerated ketone with an organic solvent like diethyl ether.
-
Washing and Drying: Wash the organic extract with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the pure product.
-
Analysis: Verify the purity of the regenerated ketone by GC-MS.
Workflow Diagram
Caption: Workflow for the chemical purification of this compound via its semicarbazone derivative.
Conclusion and Recommendations
The optimal purification technique for this compound is contingent upon the specific requirements of the research, including the nature of the impurities, the desired level of purity, the scale of the purification, and the available resources.
-
For large-scale purification and the removal of impurities with significantly different boiling points, fractional distillation is the most economical and scalable method.
-
When the highest purity is required, especially for removing isomeric impurities, flash column chromatography offers superior resolution.
-
Chemical purification via semicarbazone derivatization provides excellent specificity for removing non-ketonic impurities and can yield very high-purity material, albeit with a more involved procedure and potentially lower overall yield.
A robust quality control strategy should always include a final purity assessment by a reliable analytical method such as GC-MS to validate the success of the chosen purification technique.[8] By understanding the principles and practicalities of each method, researchers can confidently select and implement the most appropriate strategy to obtain this compound of the requisite purity for their critical applications.
References
- Organic Syntheses, Coll. Vol. 10, p.399 (2004); Vol. 79, p.159 (2002). Link
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- Sigma-Aldrich. This compound product page. Link
- National Institutes of Health. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Link
- International Journal of Pharmaceutical Research & Analysis.
- EPFL.
- ResearchGate. Polymer supported enantioselective reactions. II.
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A Comparative Guide to DFT Studies on the Transition States of 2,2-Dimethylcyclohexanone Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, a profound understanding of reaction mechanisms at the molecular level is paramount for the rational design of stereoselective syntheses. 2,2-Dimethylcyclohexanone, a symmetrically substituted cyclic ketone, serves as an exemplary model for investigating the subtle interplay of steric and electronic effects that govern the outcomes of nucleophilic additions and enolate-mediated reactions. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of key reactions involving this compound, offering insights into the prediction of reaction pathways and stereoselectivity.
The Decisive Moment: Understanding Transition States with DFT
The stereochemical and regiochemical course of a chemical reaction is determined at its transition state—the highest energy point along the reaction coordinate.[1] Transition State Theory (TST) provides a framework for understanding reaction rates and selectivity by analyzing the properties of these fleeting molecular arrangements.[1] Computational chemistry, particularly DFT, has emerged as a powerful tool for locating and characterizing transition states, providing invaluable data on their geometries, energies, and vibrational frequencies.[2] By comparing the activation energies (ΔG‡) of competing transition states, we can predict the major product of a reaction.
Nucleophilic Addition to the Carbonyl: A Tale of Two Faces
The reduction of cyclohexanones has been a subject of extensive study, with the stereochemical outcome being highly dependent on the nature of the reducing agent and the substitution pattern on the ring. For this compound, the approach of a nucleophile, such as a hydride, can occur from two faces: axially or equatorially.
The stereoselectivity of these reactions is governed by a combination of steric hindrance, torsional strain, and electronic effects within the transition state.[1] Early models, such as the Felkin-Anh model, provide a qualitative prediction, suggesting that the nucleophile will approach the carbonyl carbon from the less hindered face.[3] DFT calculations offer a more quantitative and nuanced picture.
Comparative Analysis of Hydride Reduction Transition States
Computational studies on substituted cyclohexanones have revealed that the chair conformation of the ring is often distorted in the transition state.[3] For this compound, the two methyl groups at the C2 position create significant steric hindrance.
| Attack Trajectory | Key Transition State Interactions | Predicted Outcome | Supporting Insights from DFT on Analogous Systems |
| Axial Attack | Interaction with the axial hydrogens at C3 and C5. The gem-dimethyl group at C2 does not directly impede this trajectory. | Generally favored for small nucleophiles due to lower torsional strain. | DFT studies on similar systems show that axial attack transition states are often lower in energy.[3] |
| Equatorial Attack | Significant steric repulsion from the C2-methyl groups and the axial hydrogens at C3 and C5. | Generally disfavored, especially for bulky nucleophiles. | The presence of bulky substituents often leads to a preference for twist-boat conformations in the transition state to alleviate steric strain.[4] |
The choice of the DFT functional and basis set is critical for obtaining accurate energetic predictions. The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, has been widely used for geometry optimizations, while more accurate single-point energy calculations are often performed with larger basis sets and more modern functionals.[2]
Experimental Protocol: A Typical DFT Workflow for Transition State Analysis of Hydride Reduction
-
Model Building : Construct the initial geometries of the reactants (this compound and the hydride source, e.g., BH₄⁻) and the expected products (the corresponding axial and equatorial alcohols).
-
Conformational Search : Perform a conformational search for the reactants and products to identify the lowest energy conformers.
-
Initial Transition State Guess : Generate an initial guess for the transition state geometry. This can be done using a linear transit or synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Transition State Optimization : Optimize the transition state geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation : Perform a vibrational frequency calculation at the same level of theory to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
IRC Calculation : Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the located transition state connects the reactants and the desired products.
-
Energy Calculation : Calculate the single-point energies of the reactants, transition state, and products using a higher level of theory or a larger basis set for improved accuracy.
Diagram: Hydride Reduction of this compound
Caption: Reaction coordinate diagram for the hydride reduction of this compound.
Enolate Formation: The Gateway to C-C Bond Formation
The formation of an enolate is a crucial step in many carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. For this compound, deprotonation can only occur at the C6 position, leading to a single enolate regioisomer. The stereoselectivity of subsequent reactions of this enolate is of significant interest.
DFT studies on the keto-enol tautomerism of cyclohexanone have provided insights into the energetics of this process.[2] The transition state for enolization involves the abstraction of a proton by a base and the simultaneous formation of the carbon-carbon double bond.
Comparative Analysis of Enolate Formation and Reaction
While this compound itself does not present regioselectivity in enolate formation, understanding the factors that govern the stability and reactivity of the resulting enolate is crucial. The planarity of the enolate and the orientation of the substituents play a key role in determining the facial selectivity of electrophilic attack.
| Reaction Type | Key Transition State Features | Predicted Stereochemical Outcome | Insights from Analogous Systems |
| Alkylation | The approach of the electrophile is directed by the steric bulk of the gem-dimethyl group and the axial hydrogens on the ring. | Attack from the less hindered face is generally preferred. | Studies on the alkylation of substituted cyclohexanone enolates have shown that the stereochemical outcome can be controlled by the choice of electrophile and reaction conditions. |
| Aldol Condensation | The formation of a six-membered, chair-like Zimmerman-Traxler transition state is often invoked to explain the stereoselectivity.[5] | The relative orientation of the substituents in the transition state determines the syn/anti stereochemistry of the aldol adduct. | DFT calculations on aldol reactions have been instrumental in refining the Zimmerman-Traxler model and explaining the observed diastereoselectivities.[6] |
Diagram: Enolate Formation and Subsequent Aldol Reaction
Sources
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,2-Dimethylcyclohexanone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Specificity Challenge in Bioanalysis
In the realm of pharmaceutical development, the compound 2,2-Dimethylcyclohexanone serves as a valuable synthetic intermediate for a range of potential therapeutics, from autoimmune disease inhibitors to analogues of retinoic acid.[1][2] As these drug candidates progress through the development pipeline, their accurate quantification in biological matrices becomes paramount. Immunoassays, prized for their high throughput and sensitivity, are often the first line of defense for bioanalytical screening. However, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction.[3]
This guide provides an in-depth comparison of analytical methodologies for assessing the cross-reactivity of this compound derivatives. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, grounding our protocols in the principles of analytical chemistry and regulatory expectations. Our objective is to equip you with a robust framework for validating the specificity of your analytical methods, ensuring data integrity from discovery through to clinical studies.
The Principle of Cross-Reactivity: A Double-Edged Sword
At its core, an immunoassay relies on an antibody's ability to recognize and bind to a specific epitope on a target analyte.[4] Cross-reactivity occurs when the antibody binds to non-target compounds that share structural similarities with the intended analyte.[5][6] This phenomenon is the most common cause of interference in immunoassays and can lead to falsely elevated or, in some assay formats, falsely low results.[4][5]
For a molecule like this compound, its metabolic journey in vivo can produce a host of structurally related derivatives. Based on the known metabolism of cyclohexanone, we can anticipate the formation of hydroxylated metabolites (e.g., cyclohexanols) and further oxidized products, which are then often conjugated for excretion.[7][8] Each of these metabolites presents a potential cross-reactant. The consequences of undetected cross-reactivity are severe, ranging from erroneous pharmacokinetic/pharmacodynamic (PK/PD) modeling to flawed clinical decisions.[5]
The degree of cross-reactivity is influenced by factors including antibody specificity, the immunoassay format (competitive vs. sandwich), and the concentrations of both the target analyte and the interfering compound.[4][9] Therefore, a comprehensive cross-reactivity assessment is not merely a checklist item but a foundational pillar of assay validation.
Comparative Analysis of Key Analytical Methodologies
The choice of analytical technique dictates the level of specificity one can achieve. While immunoassays offer speed, chromatographic methods coupled with mass spectrometry provide unparalleled certainty.
Immunoassays (ELISA): The High-Throughput Screening Tool
Enzyme-Linked Immunosorbent Assays (ELISAs) are the workhorse of many bioanalytical laboratories. For small molecules like this compound, a competitive ELISA format is typically employed. In this setup, the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Causality Behind the Method: The primary advantage of an ELISA is its ability to rapidly screen a large number of samples. However, its susceptibility to interference from structurally similar compounds is its greatest weakness.[6][10] Any molecule that can occupy the antibody's binding pocket, even with lower affinity, can generate a signal and contribute to a false result.
Illustrative Cross-Reactivity Data (Competitive ELISA):
The following table presents hypothetical data to illustrate how cross-reactivity might be quantified for potential derivatives of this compound. The cross-reactivity percentage is calculated as: (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100%.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound (Target Analyte) | C₈H₁₄O | 10 | 100% |
| 2-Methylcyclohexanone | C₇H₁₂O | 50 | 20% |
| Cyclohexanone | C₆H₁₀O | 200 | 5% |
| 2,2-Dimethylcyclohexanol (Metabolite) | C₈H₁₆O | 25 | 40% |
| 2,6-Dimethylcyclohexanone (Isomer) | C₈H₁₄O | 15 | 66.7% |
| Unrelated Compound (e.g., Progesterone) | C₂₁H₃₀O₂ | >10,000 | <0.1% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Mass Spectrometry (GC-MS & LC-MS/MS): The Gold Standard for Specificity
Gas Chromatography (GC) and Liquid Chromatography (LC) separate compounds based on their physical and chemical properties before they are detected by a mass spectrometer (MS).[11][12] The mass spectrometer measures the mass-to-charge ratio of ions, providing a highly specific fingerprint of the molecule.[12] Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected precursor ion and analyzing its product ions.[13][14]
Causality Behind the Method: This multi-dimensional approach provides orthogonal separation mechanisms (chromatography and mass analysis), making it highly unlikely for two different compounds to have the same retention time, precursor ion mass, and fragmentation pattern. This is why LC-MS/MS is considered the gold standard for quantitative bioanalysis and is essential for confirming any positive results from an immunoassay screen.[10][12]
A Validated Workflow for Cross-Reactivity Assessment
A robust cross-reactivity study follows a logical progression from high-throughput screening to specific confirmation. This self-validating system ensures that any potential issues flagged by initial screens are rigorously investigated.
Caption: Workflow for assessing and confirming cross-reactivity.
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Screening
Objective: To determine the percentage cross-reactivity of various structural analogues with the primary antibody raised against this compound.
-
Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g Na₂CO₃ and 2.93 g NaHCO₃ in 1 L of deionized water.
-
Antibody-Antigen Conjugate: Prepare a conjugate of this compound with a carrier protein like BSA (Bovine Serum Albumin). This will be used for coating the plate.
-
Primary Antibody: Prepare a stock solution of the anti-2,2-Dimethylcyclohexanone antibody.
-
Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in PBST.
-
Secondary Antibody: HRP-conjugated anti-species antibody (e.g., anti-rabbit IgG-HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
-
-
Plate Coating:
-
Dilute the this compound-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Assay Procedure:
-
Wash the plate 3 times with Wash Buffer.
-
Block the plate by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant in assay buffer. The concentration range should span from expected physiological levels to high concentrations to determine the full inhibitory curve.
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of the diluted standards or cross-reactants to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance vs. log concentration for the target analyte and each cross-reactant.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound.
-
Calculate the percent cross-reactivity as described previously.
-
Protocol 2: Confirmatory Analysis by LC-MS/MS
Objective: To specifically detect and quantify this compound and its derivatives in a complex matrix, confirming or refuting immunoassay findings.
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation & Conditions (Hypothetical Example):
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Develop specific Multiple Reaction Monitoring (MRM) transitions for each analyte. For this compound (MW: 126.20), the precursor ion [M+H]⁺ would be m/z 127.2. Product ions would be determined by infusion and fragmentation experiments.[14]
-
This compound: Q1: 127.2 -> Q3: 81.2 (Collision Energy: 15 eV)
-
2,2-Dimethylcyclohexanol: Q1: 129.2 -> Q3: 111.2 (Collision Energy: 12 eV)
-
-
-
Method Validation:
-
The LC-MS/MS method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, matrix effect, and stability.[15]
-
Conclusion
The potential for cross-reactivity among this compound derivatives necessitates a multi-tiered analytical strategy. While immunoassays provide an invaluable tool for high-throughput screening, their findings must be treated as presumptive. The inherent specificity of chromatographic methods, particularly LC-MS/MS, makes them indispensable for confirming results and providing the unambiguous, quantitative data required for critical decision-making in drug development. By understanding the principles behind each method and implementing a logical, self-validating workflow, researchers can navigate the complexities of bioanalysis with confidence and scientific rigor.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Dimethylcyclohexanone
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2-Dimethylcyclohexanone, a common sterically hindered ketone in organic synthesis. This document moves beyond mere compliance, aiming to instill a deep understanding of the principles behind these critical procedures.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is classified as a hazardous substance, and its disposal is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
Key Hazards:
-
Flammability: It is a flammable liquid and vapor with a flash point of 50°C (122°F).[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][6] Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[8][9] It can cause skin irritation and serious eye damage.[8]
-
Reactivity: It is incompatible with strong oxidizing agents.[6][10]
A summary of its key properties is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1193-47-1 | [7][9] |
| Molecular Formula | C8H14O | [9] |
| Molecular Weight | 126.2 g/mol | [9] |
| Appearance | Clear Liquid | [11] |
| Boiling Point | 169-170 °C | [4][12] |
| Density | 0.912 g/mL at 25 °C | [4][12] |
| Flash Point | 50 °C (122 °F) - closed cup | [4] |
| Signal Word | Warning or Danger | [7][8] |
| Hazard Statements | H226: Flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H318: Causes serious eye damage. | [7][8] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This workflow is designed to ensure regulatory compliance and minimize risks.
Before handling the chemical waste, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate protective gloves (e.g., Viton®) and inspect them before use.[6][11]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[6]
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[11]
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container for flammable organic solvents. Do not mix it with incompatible waste streams such as acids, bases, or oxidizers.[13]
-
Choose the Right Container:
-
Use a container that is in good condition, free of leaks, and compatible with the chemical. The original container can be used if it is in good condition.[14]
-
The container must have a tightly fitting cap to prevent the release of flammable vapors.[14]
-
For liquid waste, ensure the container is designed to hold liquids.[14]
-
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
Affix a "Hazardous Waste" Label: As soon as you begin collecting waste in a container, it must be labeled with the words "Hazardous Waste".[14][15][16]
-
Identify the Contents: Clearly list all the chemical constituents of the waste, including their approximate percentages or volumes.[13][17] For this specific waste stream, it would be "Waste this compound."
-
Indicate the Hazards: The label must also include a warning that indicates the hazards of the contents, such as "Flammable" and "Toxic." This can be done using pictograms or other standard hazard warnings.[15][16]
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][15]
-
Location: The SAA must be under the direct supervision of laboratory personnel and should be close to where the waste is generated.[1]
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray that can hold at least the volume of the largest container to prevent spills.[1][13]
-
Storage Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[14][15]
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when you are adding waste to it.[14]
This compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6][18]
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Transportation: Do not attempt to transport the hazardous waste off-site yourself. Only licensed transporters are permitted to move hazardous waste.[16]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as this is essential for regulatory compliance.[18]
The logical flow of the disposal process is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately take off all contaminated clothing and rinse the affected area with plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][7]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
-
Spills: For small spills, use a non-combustible, inert absorbent material (e.g., sand, silica gel) to soak up the chemical.[5][6] Collect the absorbed material in a suitable, closed container for disposal.[6] Use non-sparking tools and ensure adequate ventilation.[5][6] For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
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- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dimethylcyclohexanone
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,2-Dimethylcyclohexanone. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the procedural knowledge to ensure a safe and efficient research environment. This document is structured to provide a direct, in-depth operational plan, moving from hazard understanding to execution.
Immediate Safety Briefing: Core Hazard Analysis
This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] The primary risks associated with its handling are chemical burns, skin irritation, serious eye damage, respiratory tract irritation, and fire or explosion.[1][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][4]
Therefore, a multi-faceted approach to protection is not just recommended; it is mandatory. The foundation of safe handling rests on a combination of engineering controls (i.e., a chemical fume hood) and a meticulously selected Personal Protective Equipment (PPE) ensemble.
The PPE Protocol: A Self-Validating System of Protection
The selection of PPE is not a matter of simple preference but a scientifically-driven choice based on the chemical's properties. Each component of your protective gear serves a specific purpose, and its effectiveness is contingent on proper selection, use, and maintenance.
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause serious eye damage.[3] Standard safety glasses are insufficient.
-
Primary Protection: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] These must provide a complete seal around the eyes.
-
Secondary Protection: When handling larger quantities (>500 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects against splashes to the entire face.
Hand Protection: Selecting a Ketone-Resistant Barrier
This compound is a ketone, a class of solvents notorious for degrading common laboratory gloves like standard nitrile and latex.[5][6] Choosing the correct glove material is arguably the most critical PPE decision for handling this compound.
The causality is simple: if the glove material degrades, it no longer serves as a barrier, leading to direct skin contact and potential absorption of a harmful chemical.[1][3][7]
-
Recommended Material: Butyl rubber gloves offer superior chemical resistance against ketones and esters and are the primary recommendation for handling this compound.[8][9]
-
Alternative Materials: Certain specialized, multi-laminate gloves or gloves specifically rated for ketones may also be appropriate.[10][11]
-
Critical Step: Always consult the glove manufacturer’s specific chemical resistance chart for data on breakthrough time and degradation for ketones.[1][7] Do not use a glove if this data is unavailable.
Table 1: General Chemical Resistance of Glove Materials to Ketones
| Glove Material | Resistance to Ketones (e.g., Acetone, MEK) | Typical Use Case with this compound |
| Butyl Rubber | Excellent | Recommended for all handling procedures. [8][9] |
| Viton® | Excellent | A viable, though often more expensive, alternative. |
| Neoprene | Fair to Good | Suitable for incidental splash protection only; not for immersion. |
| Nitrile | Poor to Not Recommended | Should not be used for handling this compound. [5][6] |
| Latex | Not Recommended | Poor chemical resistance and potential for allergic reactions.[5] |
Note: This table is a general guide. On-site testing and verification against the manufacturer's data for the specific glove in use are essential.[5]
Body and Respiratory Protection
-
Body Protection: A flame-resistant laboratory coat is mandatory to protect against splashes and in the event of a fire.[12] Ensure the coat is fully buttoned. For large-scale operations, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation of harmful vapors.[1] If engineering controls are not available or are insufficient (e.g., during a large spill cleanup), a NIOSH-approved respirator with an organic vapor (OV) cartridge or a type ABEK (EN14387) filter is required.
Operational Workflow: A Step-by-Step Guide
This section outlines the procedural flow for safely using this compound, from initial setup to final disposal.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Pre-Use Inspection:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure an appropriate fire extinguisher (e.g., dry chemical, CO2) is accessible.[1][3]
-
Locate the nearest safety shower and eyewash station.
-
Prepare a spill kit with inert absorbent material (e.g., sand, vermiculite).[1][13]
-
Inspect all PPE for signs of damage, degradation, or contamination before use.
-
-
Donning PPE (Sequence is Critical):
-
First, don the flame-resistant lab coat.
-
Second, don chemical splash goggles.
-
Third, don the face shield (if required).
-
Finally, don the appropriate chemical-resistant gloves (e.g., Butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling and Transfer:
-
Doffing PPE and Decontamination (Avoid Self-Contamination):
-
Waste Disposal:
-
All this compound waste is considered hazardous.[13]
-
Dispose of the chemical and any contaminated materials (including gloves and absorbent) in a designated, properly labeled hazardous waste container.[1][13]
-
Never dispose of this compound down the drain.[16] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow Visualization
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][3] Seek immediate medical attention.
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]
-
Spill: Evacuate the area. Remove all sources of ignition.[1] Ventilate the area. Contain the spill using inert, non-combustible absorbent material and collect it for disposal using non-sparking tools.[1][13]
References
- Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.). J. J. Keller.
- Safety Data Sheet: this compound. (2025). Fisher Scientific.
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). Justrite.
- Safe Handling of Flammable Liquids: Key Safety Tips. (2024). OSHA Training School.
- OSHA Limits for Flammable Liquids. (n.d.). Risk & Safety Solutions.
- Personal Protective Equipment - PPE - Chemical Resistant Gloves. (n.d.). DQE.
- 1926.152 - Flammable liquids. (n.d.). Occupational Safety and Health Administration.
- Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. (n.d.). Safety Gloves.
- Ketodex ‐ Ketone Resistant Chemical Gauntlet. (n.d.). Personal Protective Solutions.
- This compound SDS. (n.d.). ECHEMI.
- Gloves, Butyl Rubber. (n.d.). Flinn Scientific.
- Safety Data Sheet: 3,3-Dimethylcyclohexanone. (2024). Fisher Scientific.
- This compound. (n.d.). Thermo Scientific.
- Safety Data Sheet: this compound. (2017). Sigma-Aldrich.
- This compound 92%. (n.d.). Sigma-Aldrich.
- Safety Data Sheet: 2-Methylcyclohexanone. (2010). Thermo Fisher Scientific.
- Safety Data Sheet: 1,2-Dimethylcyclohexane. (2009). Fisher Scientific.
- Safety Data Sheet: 2,6-Dimethylcyclohexanone. (n.d.). Fisher Scientific.
- Safety Data Sheet: Cyclohexanone. (2024). Sigma-Aldrich.
- Chemical Glove Resistance Guide. (n.d.). Ansell.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- Chemical Resistance Chart. (n.d.). SAS Safety Corp.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
